Ethyl 2-cyanoacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyanoprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |
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InChI Key |
FGBJXOREULPLGL-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)C(=C)C#N | |
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Molecular Formula |
C6H7NO2 | |
| Record name | ETHYL 2-CYANOACRYLATE | |
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Related CAS |
25067-30-5 | |
| Record name | Poly(ethyl cyanoacrylate) | |
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DSSTOX Substance ID |
DTXSID1025279 | |
| Record name | Ethyl cyanoacrylate | |
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Molecular Weight |
125.13 g/mol | |
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Physical Description |
Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |
| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |
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Boiling Point |
55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |
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| Record name | ETHYL 2-CYANOACRYLATE | |
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Flash Point |
82.78 °C (closed cup), 75 °C c.c. | |
| Record name | Ethyl cyanoacrylate | |
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Solubility |
Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |
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Density |
1.040 at 20 °C | |
| Record name | Ethyl cyanoacrylate | |
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Vapor Pressure |
VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |
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Color/Form |
Clear, colorless, liquid | |
CAS No. |
7085-85-0, 25067-30-5 | |
| Record name | Ethyl cyanoacrylate | |
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| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |
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| Record name | ETHYL CYANOACRYLATE | |
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Melting Point |
-20 to -25 °C | |
| Record name | Ethyl cyanoacrylate | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-Cyanoacrylate via Knoenagel Condensation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyanoacrylate (ECA) is the foundational monomer for a ubiquitous class of fast-acting adhesives, commonly known as "super glues".[1][2] Its remarkable ability to undergo rapid anionic polymerization in the presence of moisture makes it indispensable in industrial, medical, and household applications.[2][3] The primary route to this high-value chemical is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[2][4] This guide provides an in-depth technical exploration of the ECA synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, critical process parameters, and field-proven methodologies. We will examine the reaction mechanism, strategies for optimization, post-synthesis purification and stabilization, and essential safety protocols, offering a comprehensive resource for professionals seeking to master this synthesis.
The Knoevenagel Condensation: A Mechanistic Perspective
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ flanked by two electron-withdrawing groups) to a carbonyl compound, which is subsequently followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] In the synthesis of this compound, the reactants are ethyl cyanoacetate and formaldehyde.[4][7]
The reaction proceeds through several key steps, which are critically influenced by the choice of catalyst:
-
Carbanion Formation: The reaction is initiated by a catalyst, typically a weak base, which deprotonates the α-carbon of ethyl cyanoacetate. The electron-withdrawing nature of the adjacent cyano (-CN) and ester (-COOEt) groups renders these protons acidic, facilitating the formation of a resonance-stabilized carbanion (enolate).[1][5][6] The use of a weak base is a crucial process choice; a strong base could trigger undesirable side reactions, such as the self-condensation of formaldehyde.[5][6]
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This step results in the formation of a tetrahedral intermediate.[1][8]
-
Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, this compound. This elimination is often the rate-determining step and drives the reaction to completion.[1]
Caption: Figure 1: Knoevenagel Condensation Mechanism for ECA Synthesis.
Optimizing the Synthesis: A Multi-Parameter Approach
Achieving high yield and purity in ECA synthesis requires careful control over several interdependent parameters. The causality behind these choices is critical for developing a robust and reproducible protocol.
Reactant and Catalyst Selection
The choice of reactants and, most importantly, the catalyst, forms the foundation of the reaction's success.
-
Formaldehyde Source: While aqueous formaldehyde can be used, paraformaldehyde, a solid polymer of formaldehyde, is often preferred in laboratory and industrial settings for its ease of handling and dosing.[9][10]
-
Catalyst: The catalyst must be basic enough to deprotonate ethyl cyanoacetate but not so strong as to cause unwanted side reactions. A variety of catalysts have been successfully employed, each with distinct advantages.
| Catalyst Type | Examples | Key Insights & Causality | Yield (%) | Reference |
| Primary/Secondary Amines | Piperidine, Diethylamine | Classic, effective catalysts. The lone pair on the nitrogen acts as the Brønsted base. Can require elevated temperatures. | Good | [1][8] |
| Tertiary Amines / Amidines | DABCO, DBU | Highly efficient, sterically hindered bases that minimize side reactions. DBU can form a complex with water, enhancing basicity. | Excellent | [6][11] |
| Amino Acids | L-proline, β-alanine | Green, bifunctional catalysts. The amine group acts as a base while the carboxylic acid can activate the carbonyl group. | Good | [8][12] |
| Ionic Liquids | DIPEAc | Acts as both catalyst and solvent, facilitating easy product separation and offering environmental benefits. | Excellent | [8] |
| Phosphines | Triphenylphosphine (TPP) | A mild, neutral catalyst effective under solvent-free conditions, proceeding via a different mechanistic pathway (Wittig-like). | Excellent | [13][14] |
Reaction Conditions: Solvent, Temperature, and Water Removal
-
Solvent: The solvent choice impacts reactant solubility and reaction kinetics. Non-polar solvents like toluene or hexane are common, particularly when azeotropic removal of water is desired.[8] Green chemistry approaches have demonstrated high yields using water or ethanol.[15][16][17] Solvent-free conditions, often with phosphine catalysts, represent an efficient and environmentally sound option.[13]
-
Temperature: Reaction temperatures typically range from room temperature to reflux (approx. 65-80°C), depending on the catalyst and solvent system.[8][18] Higher temperatures increase the reaction rate but can also promote polymerization of the final product if not properly controlled.
-
Water Removal: As water is a byproduct, its removal is paramount to shifting the reaction equilibrium towards the product, thereby maximizing yield.[1][5] The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus, particularly effective in solvents like toluene.[5] Alternatively, the addition of dehydrating agents like molecular sieves can be employed.[1]
Industrial Production: The Depolymerization Imperative
Direct synthesis of monomeric ECA is challenging on a large scale due to its high reactivity. The industrial standard is a two-stage process:[3][4][7]
-
Oligomerization: Formaldehyde and ethyl cyanoacetate are first condensed to form a low-molecular-weight polymer or oligomer. This initial product is stable and easy to handle.[10]
-
Thermal Cracking (Depolymerization): The prepolymer is then heated under vacuum. This process, known as thermal cracking or depolymerization, breaks the polymer down into the volatile ECA monomer, which is immediately removed from the hot zone by distillation.[3][4][7] This self-validating system ensures that only the desired monomer is collected, leaving behind non-volatile impurities and uncracked polymer.
A Validated Laboratory Protocol
This protocol describes a robust, lab-scale synthesis of this compound using a common amine catalyst and azeotropic water removal.
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- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Radical Polymerization Kinetics of Ethyl 2-Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Instant Adhesion - Unlocking the Synthetic Potential of Ethyl 2-Cyanoacrylate
This compound (ECA) is universally recognized as the active monomer in "super glues," prized for its ability to form strong adhesive bonds in seconds.[1][2] This rapid bonding is a consequence of an extremely facile anionic polymerization, initiated by trace amounts of moisture or other weak bases present on virtually any surface.[1][2][3][4][5][6] While this characteristic is ideal for adhesion, it simultaneously masks the monomer's significant potential for more controlled polymer synthesis.
For applications in advanced materials, drug delivery, and nanotechnology, the ability to control polymer architecture, molecular weight, and composition is paramount.[5][7][8] This level of control is largely inaccessible through the runaway anionic pathway. The more challenging, yet synthetically versatile, radical polymerization route offers a solution, enabling the creation of copolymers and the application of advanced techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT).[1][3][4][8]
This guide provides a comprehensive exploration of the core principles, quantitative kinetics, and experimental methodologies for the radical polymerization of ECA. We will delve into the primary challenge—the suppression of the overpowering anionic pathway—and provide the technical grounding necessary to harness this highly reactive monomer for sophisticated polymer engineering.
The Foundational Challenge: Taming the Anionic Tendency
The core obstacle in studying or utilizing the radical polymerization of ECA is its inherent and overwhelming tendency to polymerize anionically.[1][3][4][8] This reactivity stems from the unique electronic structure of the monomer: two potent electron-withdrawing groups (nitrile and ester) are attached to the same carbon of the vinyl double bond. This configuration makes the β-carbon highly electrophilic and stabilizes the propagating α-carbanion through resonance, making initiation by even the weakest nucleophiles incredibly efficient.[1][6][8]
Therefore, to study the radical mechanism in isolation, the anionic pathway must be completely suppressed. This is exclusively achievable under acidic conditions, where potential anionic initiators are neutralized.[1][3][4][5]
Key Strategies for Anionic Inhibition:
-
Acidic Additives: The addition of a suitable acid is non-negotiable. The choice of acid is critical; it must be strong enough to scavenge basic impurities but not so strong as to interfere with the radical process.
-
Effective Inhibitors:
-
Acetic Acid: Has been successfully used to determine absolute kinetic parameters.[1][9]
-
1,3-Propanesultone: Another effective inhibitor used in kinetic studies, yielding results comparable to acetic acid.[1][9]
-
Boron Trifluoride Acetic Acid Complex: Employed in early kinetic investigations of cyanoacrylates.[1]
-
Methanesulfonic Acid (MeSO₃H): Utilized in copolymerization studies.[1]
-
Without rigorous anionic inhibition, any attempt to initiate radical polymerization will result in a mixed, uncontrolled polymerization mechanism, rendering kinetic analysis invalid and synthetic control impossible.
The Mechanism and Kinetics of Radical Polymerization
Once the anionic pathway is blocked, the radical polymerization of ECA follows the classical three-stage mechanism: initiation, propagation, and termination. The overall rate of polymerization (Rₚ) can be described by the standard kinetic equation, which shows its dependence on monomer and initiator concentrations.[9]
Rₚ = kₚ⁰·⁵
Where:
-
kₚ = propagation rate coefficient
-
k_t = termination rate coefficient
-
k_d = initiator decomposition rate coefficient
-
[M] = monomer concentration
-
[I] = initiator concentration
-
f = initiator efficiency
Quantitative Kinetic Parameters: A Highly Reactive Monomer
The intrinsic reactivity of ECA in radical polymerization is best understood through its absolute rate coefficients. The seminal work in this area was performed by Yamada et al. in 1983, who used the rotating sector method to determine the propagation (kₚ) and termination (kₜ) rate constants for the bulk polymerization of ECA at 30 °C.[1][9]
These parameters reveal a monomer that propagates very quickly but also terminates at an extremely high rate, characteristic of diffusion-controlled reactions in low-viscosity systems.[8]
Table 1: Absolute and Relative Kinetic Parameters for this compound (ECA)
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Propagation Rate Coefficient (kₚ) | Bulk, 30°C, with Acetic Acid | 1622 L·mol⁻¹·s⁻¹ | [1][9][10] |
| Propagation Rate Coefficient (kₚ) | Bulk, 30°C, with 1,3-Propanesultone | 1610 L·mol⁻¹·s⁻¹ | [1][9] |
| Termination Rate Coefficient (kₜ) | Bulk, 30°C, with Acetic Acid | 4.11 x 10⁸ L·mol⁻¹·s⁻¹ | [1][9][10] |
| Termination Rate Coefficient (kₜ) | Bulk, 30°C, with 1,3-Propanesultone | 4.04 x 10⁸ L·mol⁻¹·s⁻¹ | [1][9] |
| Bulk Parameter (kₚ/kₜ⁰·⁵) | Mthis compound, 60°C | 0.021 L·mol⁻¹·s⁻¹ | [1] |
| Comparative (kₚ/kₜ⁰·⁵) | Methyl Methacrylate (MMA), 60°C | 0.0144 L·mol⁻¹·s⁻¹ | [1] |
| Comparative (kₚ/kₜ⁰·⁵) | Styrene (St), 60°C | 0.00166 L·mol⁻¹·s⁻¹ |[1] |
The close agreement of the kₚ and kₜ values obtained with two different anionic inhibitors provides strong evidence that the measured rates are truly representative of the radical polymerization process.[1] Furthermore, the kₚ/kₜ⁰·⁵ ratio for the cyanoacrylate monomer family is significantly higher than that of common monomers like MMA and styrene, underscoring its high intrinsic reactivity in a radical context.[1]
Experimental Protocol: A Self-Validating Workflow for Bulk Radical Polymerization
This section outlines a robust, step-by-step methodology for conducting the bulk radical polymerization of ECA. The protocol is designed to be self-validating by ensuring the rigorous exclusion of anionic pathways and atmospheric oxygen, a known radical scavenger.
Step-by-Step Methodology:
-
Reagent Preparation & Vessel Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of ECA monomer.
-
Introduce the anionic inhibitor (e.g., 7.0 wt% acetic acid) and stir to ensure homogeneity.[1]
-
Add the radical initiator, such as AIBN or BPO.[1] The concentration will dictate the polymerization rate and final molecular weight.
-
-
Creation of an Inert Environment:
-
Seal the flask with a rubber septum.
-
Perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This step is critical as oxygen will inhibit the radical polymerization.
-
-
Initiation and Polymerization:
-
Immerse the sealed reaction vessel into a preheated oil or water bath set to the desired temperature (e.g., 60-80°C).[1]
-
Commence vigorous stirring. The start of immersion is considered time zero (t=0).
-
-
Kinetic Monitoring & Sampling:
-
At predetermined time intervals, withdraw aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the polymerization in the aliquot by adding it to a vial containing a small amount of a radical scavenger (e.g., hydroquinone) dissolved in a suitable solvent (e.g., THF).
-
-
Polymer Isolation and Analysis:
-
Determine monomer conversion for each time point. This can be done gravimetrically by precipitating the polymer from the quenched aliquot into a non-solvent such as hexane or methanol, followed by filtration, drying, and weighing.[1]
-
Characterize the molecular weight (Mₙ) and molecular weight distribution (Đ) of the isolated polymer samples using Gel Permeation Chromatography (GPC).
-
Key Factors Influencing Reaction Kinetics
Several experimental variables can be manipulated to control the kinetics of ECA radical polymerization:
-
Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration.[9] Increasing the initiator concentration will accelerate the reaction but will also lead to the formation of lower molecular weight polymers due to a higher number of initiated chains.[11][12]
-
Temperature: Temperature directly influences the rate of thermal decomposition of the initiator (k_d). Higher temperatures lead to a faster rate of radical generation and thus a higher overall polymerization rate.
-
Solvent Choice: While often performed in bulk, solution polymerization can also be employed. The choice of solvent can impact both the polymerization rate and the solubility of the resulting polymer. For instance, the polymerization of ECA was found to be 50% faster in toluene than in acetonitrile, a difference attributed to the poorer solubility of the polymer in the less polar solvent.[1]
Conclusion and Future Directions
The radical polymerization of this compound is a field defined by a central challenge: the need to meticulously suppress its dominant anionic polymerization tendency. By employing acidic inhibitors and maintaining a strictly inert atmosphere, it is possible to unlock a versatile synthetic pathway governed by well-understood radical kinetics. The monomer exhibits high propagation and termination rate constants, marking it as one of the more reactive species in the vinyl monomer family.
Mastery of this process is not merely an academic exercise. It is the gateway to producing novel copolymers that integrate the unique properties of poly(this compound) with a vast array of other monomers. Furthermore, it allows for the application of controlled radical polymerization techniques, such as RAFT, to synthesize polymers with precisely defined architectures.[1][3][4] For researchers in drug development and advanced materials, these capabilities open new avenues for creating sophisticated delivery systems, functional nanoparticles, and high-performance composites.
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Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. [Link]
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Yamada, B., Yoshioka, M., & Otsu, T. (1983). Determination of absolute rate constants for radical polymerization and copolymerization of ethyl α-cyanoacrylate in the presence of effective inhibitors against anionic polymerization. Die Makromolekulare Chemie: Rapid Communications, 4(11), 725-730. [Link]
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Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Semantic Scholar. [Link]
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Sato, T., Ohtani, S., & Otsu, T. (1988). Photoinitiated polymerization of ethyl cyanoacrylate by phosphonium salts. Die Makromolekulare Chemie, Rapid Communications, 9(12), 831-835. [Link]
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Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. ResearchGate. [Link]
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Duffy, C., Zetterlund, P., & Aldabbagh, F. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. PubMed. [Link]
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Novick, B. J., & McKenna, G. B. (2001). Composites Prepared by the Anionic Polymerization of this compound within Supercritical Carbon Dioxide−Swollen Poly(tetrafluoroethylene-co-hexafluoropropylene). Macromolecules, 34(19), 6679–6686. [Link]
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Unknown Author. (n.d.). Polymerization ofalkyl cyanoacrylates by anionic mechanism. ResearchGate. [Link]
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Al-Shammari, A. F. (2018). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRESS OF LIGHT-CURED RESIN-MATRIX COMPOSITE. Iowa State University. [Link]
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S, S., & V, K. (2013). Influence of initiators on the growth of poly(this compound) nanofibers. ResearchGate. [Link]
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Characterization of Poly(ethyl 2-cyanoacrylate): An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Poly(ethyl 2-cyanoacrylate) (PECA) is a prominent member of the poly(alkyl 2-cyanoacrylate) (PACA) family, a class of polymers that has garnered significant attention in the biomedical and pharmaceutical fields. First recognized for their rapid polymerization and strong adhesive properties, the applications of PECA have expanded to drug delivery, tissue engineering, and medical device coatings.[1][2] The utility of PECA in these sophisticated applications is intrinsically linked to its unique physicochemical, mechanical, thermal, and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for the rational design and successful implementation of PECA-based technologies.
This in-depth technical guide provides a comprehensive overview of the core properties of poly(this compound) and the essential experimental methodologies for their characterization. As a self-validating system, this guide explains the causality behind experimental choices, ensuring that each protocol provides a robust and reliable assessment of the material's properties.
Synthesis and Molecular Weight Characterization
The foundation of understanding any polymer lies in its synthesis and the resulting molecular weight distribution. PECA is typically synthesized via anionic polymerization of the this compound (ECA) monomer.[3][4] This polymerization is notoriously rapid and can be initiated by weak bases, including water, making meticulous control of the reaction conditions crucial for achieving desired molecular weights.[5]
Anionic Polymerization of this compound
The polymerization of ECA is initiated by a nucleophilic attack on the electron-deficient β-carbon of the monomer. The presence of two electron-withdrawing groups (cyano and ester) makes the double bond highly susceptible to this attack. The propagating species is a carbanion that is stabilized by resonance.
Caption: Anionic polymerization of this compound (ECA).
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the cornerstone technique for determining the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) of polymers.[6][7] The principle of GPC lies in separating molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path through the pores and elute later.
Experimental Protocol: GPC Analysis of PECA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried PECA sample.[6]
-
Dissolve the sample in an appropriate solvent, such as tetrahydrofuran (THF) or acetone, to a final concentration of 1-2 mg/mL.[7][8] Ensure complete dissolution, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking which can cause shear degradation.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.[6]
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent or similar system equipped with a refractive index (RI) detector is commonly used.[9]
-
Columns: A set of Styragel columns (e.g., HR series) with a range of pore sizes suitable for the expected molecular weight of the PECA.
-
Mobile Phase: HPLC-grade THF is a common mobile phase for PECA analysis.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector are typically maintained at a constant temperature, for example, 35°C, to ensure reproducible results.
-
Injection Volume: 50-100 µL.
-
-
Calibration:
-
Prepare a series of narrow-polydispersity polystyrene standards of known molecular weights.
-
Inject each standard and record the elution time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
-
Data Analysis:
-
Inject the prepared PECA sample.
-
Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PECA sample.[1]
-
Physicochemical and Mechanical Properties
The performance of PECA in any application is directly influenced by its fundamental physicochemical and mechanical characteristics.
| Property | Typical Value/Range | Analytical Technique |
| Appearance | Colorless, amorphous solid | Visual Inspection |
| Density | ~1.08 g/cm³ | Pycnometry |
| Solubility | Soluble in acetone, acetonitrile, chloroform, and ethyl acetate. Insoluble in water and alcohols. | Solubility Testing |
| Tensile Strength | 20 - 50 MPa | Tensile Testing (ASTM D638) |
| Young's Modulus | 1.5 - 3.0 GPa | Tensile Testing (ASTM D638) |
| Elongation at Break | 2 - 10% | Tensile Testing (ASTM D638) |
Mechanical Property Characterization: Tensile Testing (ASTM D638)
Tensile testing is a fundamental method to evaluate the mechanical properties of a polymer, providing crucial information about its strength, stiffness, and ductility.[2][10] The ASTM D638 standard specifies the procedure for determining the tensile properties of plastics.[11]
Experimental Protocol: Tensile Testing of PECA
-
Specimen Preparation:
-
Prepare dumbbell-shaped specimens of PECA according to the dimensions specified in ASTM D638 (Type V specimens are often suitable for initial screening). This can be done by injection molding or by machining from a larger sheet of the polymer.
-
Ensure the specimens are free of voids, bubbles, or surface defects.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
-
Instrumentation:
-
A universal testing machine equipped with grips suitable for holding the dumbbell-shaped specimens.
-
An extensometer to accurately measure the strain during the test.
-
-
Test Procedure:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[2]
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[10]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[2]
-
-
Caption: Workflow for tensile testing of PECA according to ASTM D638.
Thermal Properties
The thermal behavior of PECA is critical for understanding its processing window, stability at physiological temperatures, and degradation profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this characterization.[12][13]
| Property | Typical Value/Range | Analytical Technique |
| Glass Transition Temperature (Tg) | 140 - 160 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | Onset ~180 - 200 °C | Thermogravimetric Analysis (TGA) |
Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state.[14]
Experimental Protocol: DSC Analysis of PECA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried PECA sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrumentation:
-
A differential scanning calorimeter.
-
-
Test Procedure:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 200°C) under a nitrogen atmosphere.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions. The Tg is typically determined from the second heating scan to erase any previous thermal history.
-
-
Data Analysis:
-
The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.
-
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.[12]
Experimental Protocol: TGA of PECA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried PECA sample into a TGA pan (e.g., alumina or platinum).
-
-
Instrumentation:
-
A thermogravimetric analyzer.
-
-
Test Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs. The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[8]
-
Caption: Workflow for the thermal analysis of PECA using DSC and TGA.
Biocompatibility and In Vitro Degradation
For any material intended for biomedical applications, assessing its biocompatibility and degradation behavior is non-negotiable. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[15]
Biocompatibility Assessment (ISO 10993)
A comprehensive biocompatibility assessment for PECA typically includes tests for cytotoxicity, sensitization, and irritation.
-
Cytotoxicity (ISO 10993-5): This test evaluates the potential of a material to cause cell death.[16][17] The MTT assay is a common quantitative method.[18]
-
Sensitization (ISO 10993-10): This assesses the potential of a material to cause an allergic reaction after repeated exposure.
-
Irritation (ISO 10993-23): This test determines the potential of a material to cause local inflammation upon contact with skin or mucosal tissue.[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) - ISO 10993-5
-
Extract Preparation:
-
Prepare extracts of the PECA material by incubating it in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours, following the guidelines of ISO 10993-12. The surface area to volume ratio should be standardized.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[14]
-
-
Exposure:
-
Remove the culture medium from the cells and replace it with various concentrations of the PECA extract. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[17]
-
In Vitro Degradation
PECA is known to be biodegradable, which is a key advantage for drug delivery applications. The primary degradation mechanism is hydrolysis of the ester bonds in the polymer backbone, leading to the formation of poly(cyanoacrylic acid) and ethanol. This can be followed by a slower degradation of the backbone, which can release formaldehyde.
Experimental Protocol: In Vitro Degradation of PECA Nanoparticles
-
Degradation Medium:
-
Prepare a degradation medium, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate physiological conditions. Other pH values can also be used to study pH-dependent degradation.
-
-
Incubation:
-
Disperse a known concentration of PECA nanoparticles in the degradation medium.
-
Incubate the suspension at 37°C with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time points, withdraw aliquots of the suspension.
-
Separate the nanoparticles from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for degradation products. High-Performance Liquid Chromatography (HPLC) can be used to quantify the release of encapsulated drugs or specific degradation products.
-
Analyze the remaining nanoparticles for changes in size and morphology (using Dynamic Light Scattering and Electron Microscopy) and molecular weight (using GPC).
-
Caption: Workflow for in vitro degradation analysis of PECA nanoparticles.
Conclusion
The characterization of poly(this compound) is a multifaceted process that requires a combination of analytical techniques to fully elucidate its properties. This guide has provided a framework for understanding and experimentally evaluating the key characteristics of PECA, from its molecular weight to its biological interactions. For researchers and drug development professionals, a rigorous and well-documented characterization of PECA is the foundation for developing safe, effective, and reliable biomedical products. By following the principles and protocols outlined herein, scientists can confidently advance their research and contribute to the growing field of PECA-based technologies.
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Thermal stability and non‐isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. (n.d.). ResearchGate. Retrieved from [Link]
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ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. (n.d.). XCellR8. Retrieved from [Link]
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Cytotoxicity Testing — ISO 10993–5. (2022, April 11). Medium. Retrieved from [Link]
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Medical Device Biocompatibility: in vitro skin irritation testing. (n.d.). IIVS.org. Retrieved from [Link]
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Determination of thermal degradation behavior of oligo/poly(ethyl-2-cyanoacrylate) using DSC/TGA (Abstract). (2013). TNO Repository. Retrieved from [Link]
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Han, M. G., Kim, S., & Liu, S. X. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability, 93(7), 1243-1251. Retrieved from [Link]
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Estan-Cerezo, G., Alonso, D. A., & Martín-Martínez, J. M. (2019). Structural and adhesion properties of poly(this compound) post-cured at different temperatures and times. ResearchGate. Retrieved from [Link]
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GPC Sample Preparation Guide: From Plastics to Biopolymers. (2025, July 22). ResolveMass. Retrieved from [Link]
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Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (2022). Frontiers. Retrieved from [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]
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Quinto, C. A., et al. (2019). Poly (this compound) nanoparticles (PECA-NPs) as possible agents in tumor treatment. IRIS. Retrieved from [Link]
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Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties. (n.d.). Abstracts. Retrieved from [Link]
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Hoelscher, F., et al. (2020). In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion. arXiv. Retrieved from [Link]
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Elastic modulus (E), tensile strength (TS) and elongation at break (EB)... (n.d.). ResearchGate. Retrieved from [Link]
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Young's modulus, tensile strength and elongation at break values of tested specimens. (n.d.). ResearchGate. Retrieved from [Link]
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Sample Preparation – GPC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
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H. K. D. H. van der Mispel, et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. PMC - PubMed Central. Retrieved from [Link]
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Tensile strength, Young's modulus and strains at break and at maximum stress of the PLA/PCL blends. (n.d.). ResearchGate. Retrieved from [Link]
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de la Fuente, M., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. PubMed. Retrieved from [Link]
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Degradation and stabilization of polycyanoacrylates. (n.d.). AFINITICA. Retrieved from [Link]
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Lenaerts, V., et al. (1984). Degradation of poly (isobutyl cyanoacrylate) nanoparticles. PubMed. Retrieved from [Link]
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Mechanical properties, including tensile strength, elongation at break,... (n.d.). ResearchGate. Retrieved from [Link]
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The values of tensile strength, Young's modulus and elongation at break of PET/HDPE and PS/HDPE blends. (n.d.). ResearchGate. Retrieved from [Link]
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In Vitro Skin Irritation Testing: ISO 10993-23 Standard. (n.d.). Patient Guard. Retrieved from [Link]
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ISO 10993-23 In vitro irritation testing for medical devices: Substantiating applicability to mild irritants and non-extractables. (2022, April 26). PubMed. Retrieved from [Link]
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EVS-EN ISO 10993-23:2021+A1:2025. (n.d.). EVS. Retrieved from [Link]
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ISO 10993-10. (n.d.). Retrieved from [Link]
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ANALYSIS of Polymers by GPC/SEC ENERGY & CHEMICAL APPLICATIONS. (n.d.). Agilent. Retrieved from [Link]
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Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024, March 18). Progress in Chemical and Biochemical Research. Retrieved from [Link]
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Ethyl cyanoacrylate. (n.d.). Wikipedia. Retrieved from [Link]
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ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015, April 30). Agilent. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Decomposition Products of Ethyl 2-Cyanoacrylate
Abstract
Ethyl 2-cyanoacrylate (ECA) is the foundational monomer for a ubiquitous class of rapid-curing adhesives, prized for their strong bonding capabilities across a multitude of substrates. However, the application of heat to poly(this compound) (PECA), whether incidental or intentional during analytical procedures, initiates a complex thermal decomposition process. This guide provides a comprehensive technical overview of the thermal degradation of ECA, elucidating the decomposition mechanisms, identifying the resultant chemical species, and detailing the analytical methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals who utilize or encounter ECA-based materials and require a deep understanding of their thermal stability and potential hazards.
Introduction: The Chemistry of this compound Adhesion
This compound is a liquid monomer that undergoes rapid anionic polymerization in the presence of a weak base, such as the trace amounts of water present on most surfaces.[1][2] This polymerization reaction is exothermic and results in the formation of long, strong polymer chains of poly(this compound), creating a powerful adhesive bond.[2][3] The unique chemical structure of ECA, featuring both a vinyl group and an electron-withdrawing cyano and ester group, contributes to its high reactivity. While this reactivity is advantageous for adhesion, it also predisposes the resulting polymer to thermal degradation.
The Primary Mechanism of Thermal Decomposition: Unzipping Depolymerization
The principal thermal degradation pathway for poly(this compound) is a chain-scission process known as "unzipping" or depolymerization.[4][5] This process is essentially the reverse of the polymerization reaction and is initiated at the polymer chain ends.[6] The thermal energy supplied to the polymer provides the activation energy necessary to break the polymer backbone, leading to the sequential release of monomer units.[4] This "unzipping" mechanism results in the generation of significant quantities of gaseous this compound monomer.[4]
The stability of the polymer is influenced by the nature of the initiator used during polymerization and the presence of any impurities.[6] For instance, polymers with certain initiator residues at the chain ends may exhibit lower thermal stability.[6]
Key Thermal Decomposition Products
The thermal decomposition of poly(this compound) does not solely yield the parent monomer. At elevated temperatures, further fragmentation of the monomer and polymer backbone occurs, leading to the formation of several smaller, often hazardous, chemical species.
This compound Monomer
As previously described, the primary product of PECA thermal decomposition via the "unzipping" mechanism is the ECA monomer.[4] This is often observed as the major component in the pyrolysis gas mixture, particularly at lower decomposition temperatures.
Formaldehyde
Formaldehyde is a significant and toxic byproduct of the thermal degradation of cyanoacrylate adhesives.[7][8] Its formation is attributed to the degradation of the alkyl chains of the polymer.[8] The presence of formaldehyde is a major concern from a health and safety perspective, as it is a known irritant and carcinogen.[7][8]
Cyanide-Containing Compounds
The presence of the cyano group in the ECA monomer means that thermal decomposition can lead to the formation of cyanide-containing compounds, including hydrogen cyanide.[9][10] These compounds are highly toxic and pose a significant inhalation hazard.
Other Decomposition Products
In addition to the major products listed above, the pyrolysis of PECA can also generate a range of other organic compounds in smaller quantities. These can include various esters, aldehydes, alcohols, and nitrogen-containing compounds.[4] The specific composition of these minor products can be influenced by the exact temperature and atmospheric conditions of the decomposition. Oxides of carbon (CO, CO2) and nitrogen (NOx) are also expected combustion products in the presence of oxygen.[11][12][13]
Analytical Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for identifying the thermal decomposition products of polymeric materials like PECA.[14] This method involves the controlled thermal degradation of a sample in an inert atmosphere (pyrolysis), followed by the separation and identification of the resulting volatile fragments using gas chromatography and mass spectrometry.[14]
Experimental Workflow for Py-GC-MS Analysis of PECA
Caption: Workflow for Py-GC-MS analysis of PECA.
Step-by-Step Experimental Protocol
-
Sample Preparation: A small, representative sample of the cured poly(this compound) adhesive (typically in the microgram to low milligram range) is carefully weighed and placed into a pyrolysis sample cup or tube.[14]
-
Pyrolysis: The sample tube is inserted into the pyrolysis unit, which is rapidly heated to a predetermined temperature (e.g., in the range of 350°C to 550°C) in an inert atmosphere (typically helium).[15] This controlled heating ensures the thermal decomposition of the polymer into its constituent fragments.
-
Gas Chromatography (GC) Separation: The volatile pyrolysis products are swept from the pyrolyzer into the gas chromatograph inlet. The mixture of compounds is then separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a 5% phenyl capillary column).[15]
-
Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented, and the resulting mass-to-charge ratios of the ions are measured.
-
Data Analysis: The resulting mass spectra are compared against a spectral library (such as the NIST library) to identify the individual decomposition products.[15] The retention times from the gas chromatogram provide an additional layer of confirmation.
Quantitative Data on Thermal Decomposition
The temperature at which thermal decomposition occurs and the relative abundance of the products are critical parameters. Evolved Gas Analysis (EGA) can be used to determine the temperature regions where decomposition is most prominent. For PECA, two main decomposition regions are often observed: a lower temperature region (around 200-350°C) and a higher temperature region (around 350-550°C).[15]
| Decomposition Temperature Range | Primary Products | Secondary/Minor Products | Analytical Technique |
| 200-350°C | This compound monomer | Traces of formaldehyde, oligomers | Py-GC-MS, EGA |
| 350-550°C | This compound monomer | Formaldehyde, cyanide-containing compounds, various esters, aldehydes, alcohols, CO, CO2, NOx | Py-GC-MS, EGA |
Health and Safety Considerations
The thermal decomposition of this compound can release several hazardous substances, necessitating strict safety protocols in research and industrial settings.
Toxicity of Decomposition Products
-
This compound Monomer: Vapors are irritating to the eyes, nose, and throat.[7][16] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) of 0.2 ppm as a time-weighted average (TWA) and a Short-Term Exposure Limit (STEL) of 1 ppm.[17]
-
Formaldehyde: A known irritant to the respiratory system and eyes.[8] It is also classified as a carcinogen.[11]
-
Hydrogen Cyanide: A highly toxic systemic poison that can be rapidly fatal upon inhalation.
Recommended Safety Precautions
-
Ventilation: All work involving the heating of ECA or PECA should be conducted in a well-ventilated area, preferably within a fume hood with adequate exhaust.[10][16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene are often recommended), and a lab coat, should be worn.[18][19] In situations where ventilation is insufficient, respiratory protection may be necessary.[3][18]
-
Exposure Monitoring: In occupational settings, regular air monitoring for ECA monomer, formaldehyde, and cyanide may be required to ensure that exposure limits are not exceeded.
Conclusion
The thermal decomposition of this compound is a complex process dominated by an "unzipping" depolymerization that yields the parent monomer. However, at elevated temperatures, the formation of hazardous byproducts, most notably formaldehyde and cyanide-containing compounds, is a significant concern. A thorough understanding of these decomposition pathways and products, facilitated by analytical techniques such as Py-GC-MS, is essential for the safe handling and application of ECA-based materials in scientific and industrial environments. Adherence to stringent safety protocols is paramount to mitigate the risks associated with exposure to these thermal degradation products.
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ethyl 2-cyanoacrylate CAS number and chemical properties
An In-depth Technical Guide to Ethyl 2-Cyanoacrylate: Properties, Synthesis, and Applications
Abstract
This compound (ECA) is a monomer renowned for its rapid, room-temperature polymerization, a characteristic that has established it as the cornerstone of "super glue" and "instant" adhesives. Its ability to form strong, durable bonds on a multitude of substrates with mere exposure to atmospheric moisture has driven its adoption across industrial, medical, and forensic fields. This guide provides a comprehensive technical overview of ECA, delving into its core chemical and physical properties, the mechanism of its synthesis, and the principles of its anionic polymerization. We will explore the causality behind its diverse applications, from manufacturing and assembly to advanced medical procedures like tissue adhesion and forensic science for latent fingerprint development. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this versatile and highly reactive compound.
Chemical Identity and Core Properties
This compound, identified by the CAS Number 7085-85-0 , is an ethyl ester of 2-cyanoacrylic acid.[1][2][3][4] In its monomeric form, it is a colorless, low-viscosity liquid.[5][6] The molecule's structure is characterized by the presence of two electron-withdrawing groups—the nitrile (cyano) group and the ester group—conjugated with a carbon-carbon double bond. This specific electronic arrangement makes the double bond highly susceptible to nucleophilic attack, which is the fundamental reason for its rapid polymerization.[7][8]
A summary of its key physical and chemical properties is presented below for easy reference.
| Property | Value | References |
| CAS Number | 7085-85-0 | [1][2][3][9] |
| Molecular Formula | C₆H₇NO₂ | [1][2][4][5] |
| Molecular Weight | 125.13 g/mol | [2][3][4][5] |
| Appearance | Colorless, low-viscosity liquid | [5][6][8] |
| Density | 1.040 g/cm³ at 20°C | [2][5] |
| Boiling Point | 54-56°C at 2-3 mmHg | [1][5] |
| Flash Point | 75°C - 93.4°C (closed cup) | [3][5][10][11] |
| Vapor Pressure | < 2 mmHg at 25°C | [1] |
| Solubility | Soluble in acetone, methyl ethyl ketone, nitromethane, methylene chloride.[6] Polymerizes in water.[8] | [6][8] |
| Storage Temperature | 2-8°C, under inert gas, protected from light and moisture. | [2][3][12] |
Synthesis Pathway: Knoevenagel Condensation
The industrial synthesis of this compound is primarily achieved through a Knoevenagel condensation reaction. This process involves the reaction of ethyl cyanoacetate with formaldehyde.[8][13] The reaction is typically catalyzed by a weak base. The resulting product is a polymer that is then thermally depolymerized (cracked) under reduced pressure to yield the purified ECA monomer.[8][13][14] The addition of acidic stabilizers and radical inhibitors is crucial during the final distillation and storage phases to prevent premature polymerization.[15]
Caption: Synthesis of this compound.
Mechanism of Action: Anionic Polymerization
The remarkable adhesive properties of ECA stem from its ability to undergo rapid anionic polymerization at ambient temperatures.[7] This reaction is initiated by weak bases, with the hydroxyl ions present in atmospheric moisture being the most common initiator.[8][16]
The mechanism proceeds in two main stages:
-
Initiation: A nucleophile, such as a hydroxyl ion (OH⁻) from water, attacks the electron-deficient β-carbon of the monomer's double bond. This addition breaks the double bond and forms a resonance-stabilized carbanion.[7]
-
Propagation: The newly formed carbanion acts as a nucleophile itself, attacking the β-carbon of another ECA monomer. This process repeats, rapidly forming long, strong polymer chains that interlink and solidify, creating a powerful adhesive bond between substrates.[7][16]
This polymerization is an exothermic process, and significant heat can be generated, particularly with large amounts of adhesive, which can be sufficient to cause thermal burns.[10]
Caption: Anionic Polymerization of ECA.
Key Applications and Field Insights
The unique properties of ECA have led to its widespread use in diverse fields.
-
Industrial and Household Adhesives: ECA is the primary active ingredient in most "super glues".[5][8] It is valued for its ability to bond a wide variety of materials, including metals, plastics, rubber, and ceramics.[5][17][18] Its rapid, one-part, solvent-free curing mechanism makes it ideal for automated assembly lines in the electronics and automotive industries.[7][19]
-
Medical and Veterinary Science: In medicine, cyanoacrylates are used as tissue adhesives for wound closure.[16][17] While shorter-chain variants like ECA can be associated with histotoxicity upon degradation, longer-chain derivatives such as n-butyl-cyanoacrylate and 2-octyl-cyanoacrylate are more commonly used for their increased flexibility and biocompatibility.[5][20][21] These adhesives offer several advantages over traditional sutures, including faster application, reduced pain, and a microbial barrier over the wound.[22][23] ECA has been used effectively in cardiovascular and pulmonary surgery to control hemorrhage where conventional methods are insufficient.[24]
-
Forensic Science: Law enforcement agencies use a technique called "cyanoacrylate fuming" to develop latent fingerprints on non-porous surfaces like glass, plastic, and metal.[6] When heated in a sealed chamber, ECA vaporizes. The vaporized molecules are initiated by the moisture and amino acids present in fingerprint residues, causing the ECA to polymerize and form a stable, white, three-dimensional matrix along the ridges of the print, making it visible.[5][6]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a two-step process for synthesizing ECA monomer, adapted from established chemical literature.[14] Causality: The first step creates a stable oligomer through a controlled condensation. The second, high-temperature cracking step is necessary to break the oligomer back down into the highly reactive, pure monomer, which is immediately captured by distillation.
Materials:
-
Ethyl cyanoacetate
-
Paraformaldehyde
-
Piperidine (catalyst)
-
Dioctyl phthalate
-
Phosphorus pentoxide (P₂O₅)
-
Hydroquinone
-
Dichloroethane (solvent)
-
Standard reflux and distillation glassware
-
Vacuum pump and manometer
Methodology:
-
Condensation (Oligomer Formation): a. In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and paraformaldehyde (1.02 eq) in dichloroethane. b. Add a catalytic amount of piperidine (e.g., 0.15% by weight of ethyl cyanoacetate).[14] c. Heat the mixture to reflux (approx. 70°C) and maintain for 2-3 hours with stirring.[14] The formation of the oligomer will be observed. d. Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude α-ethyl 2-cyanoacrylate oligomer.
-
Depolymerization (Monomer Formation): a. To the flask containing the oligomer, add dioctyl phthalate (as a heat transfer medium), phosphorus pentoxide, and hydroquinone (as polymerization inhibitors).[14] b. Assemble a vacuum distillation apparatus. c. Heat the flask while applying high vacuum (-0.098 MPa).[14] d. The oligomer will crack, and the ECA monomer will distill. Collect the fraction boiling between 150-200°C under these conditions.[14] e. A final fractional distillation of the collected crude monomer under high vacuum can be performed to achieve >99% purity. Store the final product at 2-8°C with stabilizers.
Protocol 2: Workflow for Latent Fingerprint Development
Causality: This workflow leverages the selective polymerization of ECA on the moisture and organic residues left by a fingerprint. The controlled humidity creates the ideal environment for the vapor-phase monomer to be initiated precisely where the print exists.
Caption: Latent Fingerprint Fuming Workflow.
Safety, Handling, and Storage
This compound is a reactive chemical that requires careful handling.
-
Hazards:
-
Irritation: It is a strong irritant to the eyes, skin, and respiratory system.[3][6][11][12][25] Vapors may cause respiratory irritation, leading to coughing or difficulty breathing.[10][26]
-
Bonding: ECA rapidly bonds skin and eyelids in seconds.[10][25] Do not attempt to pull bonded skin apart. Soaking in warm, soapy water or acetone is recommended.[8][10]
-
Combustibility: It is a combustible liquid.[11][17] Vapors can form explosive mixtures with air above its flash point (~75°C).[11]
-
Exothermic Reaction: Contact with cotton, wool, or other fibrous materials can cause a rapid, exothermic polymerization, generating smoke, irritating vapors, and thermal burns.[10]
-
-
Personal Protective Equipment (PPE):
-
Storage and Handling:
References
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Occupational Safety and Health Administration. (2018). This compound. OSHA. [Link]
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Grokipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
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American Chemical Society. (2020). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]
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Hampton Research. (2011). Material Safety Data Sheet - Loctite Super Glue Gel. Retrieved from [Link]
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MDPI. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
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ConstroFacilitator. (2024). Types and Applications of Cyanoacrylate Adhesives For Construction. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Polymerized Ethyl 2-Cyanoacrylate in Organic Solvents
Abstract
Poly(ethyl 2-cyanoacrylate) (PECA), the polymerized form of the primary constituent in "super glue," is a polymer of significant interest across medical, industrial, and forensic fields.[1][2][3] Its utility, however, is intrinsically linked to its interaction with various chemical environments, particularly its solubility in organic solvents. This guide provides a comprehensive technical overview of the solubility characteristics of PECA. It delves into the theoretical underpinnings of polymer solubility, presents a detailed analysis of suitable organic solvents, and offers robust experimental protocols for determining solubility parameters. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of PECA's behavior in solution for applications ranging from nanoparticle drug delivery to the development of advanced adhesive systems.
Introduction: The Dichotomy of Poly(this compound) Utility and Stability
This compound (ECA) is a vinyl monomer renowned for its capacity for rapid anionic polymerization upon exposure to weak bases like moisture, forming the robust polymer PECA.[1][4] This rapid, ambient-temperature curing is the cornerstone of its widespread use as an instant adhesive.[1][4] Beyond adhesion, PECA has been successfully formulated into nanoparticles for controlled drug delivery, leveraging its biocompatibility and biodegradability.[2]
However, the very reactivity that makes ECA a powerful adhesive also contributes to the polymer's inherent instability. PECA is susceptible to degradation, particularly through a chain-end "unzipping" or depolymerization mechanism, which can be initiated by basic impurities often present in organic solvents.[1][5] This process reverts the polymer to its monomeric form, significantly altering its physical and chemical properties.[1] Understanding and controlling the solubility of PECA is therefore not merely a matter of dissolution but a delicate balance between achieving a stable solution and preventing premature degradation. This guide will navigate these complexities, providing the foundational knowledge required to effectively work with PECA in solution.
Theoretical Framework: Principles of Polymer Dissolution
The adage "like dissolves like" serves as a fundamental starting point for understanding polymer solubility.[6] This principle is scientifically articulated through the concept of solubility parameters, which quantify the cohesive energy density of a substance. For a polymer to dissolve in a solvent, the Gibbs free energy of mixing (ΔG_M) must be negative, as described by the equation:
ΔG_M = ΔH_M - TΔS_M
Where ΔH_M is the enthalpy of mixing, T is the absolute temperature, and ΔS_M is the entropy of mixing.[7] While the entropy of mixing for polymer solutions is almost always positive and favors dissolution, the enthalpy of mixing is the critical determinant.[7] According to the Hildebrand solubility parameter theory, the enthalpy of mixing is proportional to the square of the difference between the solubility parameters of the polymer (δ_p) and the solvent (δ_s).[7] A smaller difference between these values leads to a more favorable (less positive or even negative) enthalpy of mixing, promoting solubility.
The theoretical solubility parameter for PECA has been calculated via group contribution methods to be approximately 11.2 (cal/cm³)^½.[8] This value serves as a valuable guidepost for selecting potential solvents. Solvents with solubility parameters close to this value are more likely to be effective. However, specific interactions, such as hydrogen bonding and polarity, also play a crucial role and are better captured by multi-component solubility parameter models like the Hansen Solubility Parameters (HSP).[7]
It is also critical to consider the molecular weight of the polymer; generally, the solubility of a polymer decreases as its molecular weight increases.[6]
Solvent Systems for Poly(this compound)
Based on empirical data and theoretical predictions, PECA exhibits solubility in a range of polar aprotic solvents.[9] It is generally insoluble in nonpolar solvents like hexane and polar protic solvents like methanol and water.[9]
Effective Solvents:
-
Ketones: Acetone and methyl ethyl ketone (MEK) are widely recognized as effective solvents for PECA.[2][3][10][11][12] They are capable of breaking down the polymerized form of cyanoacrylate adhesives.[12] However, it is crucial to note that solutions of PECA in acetone can be unstable, with the polymer peak gradually disappearing over time as observed by gel permeation chromatography (GPC), indicating degradation.[1] This is likely due to trace basic impurities initiating depolymerization.[1]
-
Nitrated Alkanes: Nitromethane is a known solvent for PECA.[2][3][10][11] Interestingly, studies have shown that the degradation of PECA is significantly slower in nitromethane compared to acetone, despite nitromethane having a solubility parameter (12.7 (cal/cm³)^½) further from PECA's than acetone's (9.9 (cal/cm³)^½).[8] This highlights the importance of solvent chemistry beyond simple solubility parameters; the lower basicity (donor number) of nitromethane likely contributes to greater polymer stability.[8]
-
Amides: N,N-Dimethylformamide (DMF) is another effective solvent for PECA.[2][10][11]
-
Chlorinated Solvents: Methylene chloride is also reported as a solvent for PECA.[3]
-
Nitriles: Acetonitrile has been anecdotally reported to work effectively in dissolving cyanoacrylates, likely due to the chemical similarity between the nitrile group in the solvent and the cyano group in the polymer.[12]
The following table summarizes the solubility characteristics of PECA in various organic solvents.
| Solvent | Chemical Class | Solubility | Notes | References |
| Acetone | Ketone | Soluble | Effective, but can promote polymer degradation over time. | [1][2][3][10][11][12] |
| Methyl Ethyl Ketone (MEK) | Ketone | Soluble | Effective solvent. | [2][3][10][11][12] |
| Nitromethane | Nitroalkane | Soluble | Good solvent with slower degradation rates compared to acetone. | [2][3][8][10][11] |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | Effective polar aprotic solvent. | [2][9][10][11] |
| Methylene Chloride | Chlorinated Hydrocarbon | Soluble | Effective solvent. | [3] |
| Toluene | Aromatic Hydrocarbon | Soluble | Listed as a solvent for the monomer; polymer solubility may be limited. | [2][10][11] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Generally a good solvent for polar polymers. | [9] |
| Hexane | Aliphatic Hydrocarbon | Insoluble | Nonpolar solvent. | [9] |
| Methanol | Alcohol | Insoluble | Polar protic solvent. | [9] |
| Water | - | Insoluble | Initiates polymerization but does not dissolve the polymer. | [9] |
Experimental Protocols for Solubility Determination
Accurate determination of polymer solubility requires systematic and reproducible methodologies. The following section details protocols for both qualitative and quantitative assessment of PECA solubility.
Qualitative Solubility Assessment (Screening Method)
This method is a rapid screening technique to identify potential solvents.
Objective: To visually determine if PECA is soluble, partially soluble, or insoluble in a range of test solvents.
Methodology:
-
Preparation: Dispense 50 mg of pre-polymerized and dried PECA into separate, labeled glass vials.
-
Solvent Addition: Add 5 mL of a test solvent to each vial.
-
Mixing: Tightly cap the vials and agitate them using a vortex mixer for 30 seconds. Place the vials on a shaker or rotator at a consistent ambient temperature (e.g., 25°C) for 24 hours.
-
Observation: After 24 hours, visually inspect each vial. Record observations using the following criteria:
-
Soluble: The solution is clear and homogenous with no visible polymer particles.
-
Partially Soluble: The solvent is cloudy, or a swollen gel-like phase is present along with undissolved polymer.
-
Insoluble: The polymer remains as a distinct, undissolved solid.
-
Quantitative Solubility Determination (Gravimetric Method)
This method provides a quantitative measure of solubility (e.g., in g/L).
Objective: To determine the saturation concentration of PECA in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of dried, powdered PECA (e.g., 200 mg) to a tared glass vial. Record the exact mass of the polymer.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 10.0 mL) to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for an extended period (e.g., 48-72 hours) to ensure saturation is reached. Continuous, gentle agitation is necessary.
-
Separation: After equilibration, allow the undissolved polymer to settle. Carefully extract a known volume of the supernatant (e.g., 5.0 mL) using a volumetric pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry petri dish or aluminum pan. Place the dish in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated and the weight is constant.
-
Calculation: Weigh the dish containing the dried polymer residue. The solubility can be calculated as follows:
Solubility (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant in L)
Diagram 1: Experimental Workflow for Solubility Determination
This diagram illustrates the sequential steps involved in both qualitative and quantitative solubility testing of PECA.
Caption: Interrelated factors governing PECA solubility.
-
Polymer Molecular Weight: As with most polymers, the solubility of PECA generally decreases as its molecular weight increases due to reduced entropic gains upon dissolution. [6]* Temperature: Increasing the temperature typically enhances the rate of dissolution and can increase the equilibrium solubility. [4][6]However, for PECA, elevated temperatures (e.g., >50°C) can also accelerate the rate of thermal degradation or depolymerization, especially in solution. [1]* Solvent Purity: This is a critical factor for PECA. Trace amounts of basic impurities or even water in solvents can initiate anionic depolymerization, leading to a decrease in molecular weight and eventual degradation of the polymer in solution. [1]Using high-purity, anhydrous solvents is highly recommended.
-
Polymer Ageing: The properties of solid PECA can change over time due to slow degradation or cross-linking reactions, which may reduce its solubility in organic solvents. [13][14]
Conclusion and Future Outlook
The solubility of poly(this compound) is a complex interplay of polymer characteristics, solvent properties, and environmental conditions. While polar aprotic solvents like acetone, nitromethane, and DMF are effective, the inherent instability of the polymer necessitates careful solvent selection and handling to prevent degradation. Nitromethane, in particular, emerges as a promising solvent for achieving more stable solutions compared to acetone.
For professionals in drug development and materials science, a thorough understanding of these principles is paramount. Future research should focus on developing stabilized formulations of PECA in organic solvents, perhaps through the use of acidic stabilizers or novel solvent systems, to expand its utility in advanced applications. The standardized protocols provided herein offer a robust framework for such investigations, enabling reliable and reproducible characterization of PECA solubility for any given application.
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An In-depth Technical Guide to the Molecular Weight Determination of Poly(ethyl 2-cyanoacrylate)
<-4>
Introduction: The Critical Role of Molecular Weight in Poly(ethyl 2-cyanoacrylate) Applications
Poly(this compound) (PECA) is a rapidly polymerizing adhesive best known as the primary component in "super glues."[1] Beyond its ubiquitous household use, PECA and other poly(alkyl cyanoacrylates) are critical biomaterials in the medical and pharmaceutical fields. They are utilized as tissue adhesives, in wound closure, and, importantly, as biodegradable polymeric matrices for creating nanoparticles for controlled drug delivery.[2][3] The molecular weight (MW) and molecular weight distribution (MWD, or polydispersity index, PDI) of PECA are not mere physical descriptors; they are fundamental parameters that dictate the polymer's performance. Properties such as viscosity, mechanical strength, degradation rate, and drug release kinetics are all intimately linked to the polymer chain length.[2][4]
For researchers, scientists, and drug development professionals, the accurate determination of PECA's molecular weight is therefore a non-negotiable aspect of quality control, formulation development, and mechanistic understanding. However, the inherent chemical nature of PECA presents significant analytical challenges. The polymer is known to be thermally unstable and susceptible to degradation, particularly an "unzipping" depolymerization from the chain terminus.[5][6] This guide provides an in-depth exploration of the core analytical techniques used to characterize PECA, focusing on the causality behind experimental choices to ensure accurate and reproducible results.
The Analytical Challenge: Instability and Degradation of PECA
A primary hurdle in the analysis of PECA is its inherent instability. The polymer chains are in a dynamic equilibrium with their monomer, and this equilibrium can be easily perturbed.[6] Anionic polymerization of ethyl cyanoacrylate is extremely rapid, initiated by even weak nucleophiles like trace amounts of water.[7][8] The resulting polymer can readily depolymerize back to the monomer, a process often described as "unzipping."[5]
This instability has profound implications for molecular weight analysis. For instance, during Gel Permeation Chromatography (GPC/SEC), improper solvent selection can lead to on-column degradation, yielding chromatograms that show a decreasing molecular weight over time or the appearance of a low molecular weight fraction that is not representative of the original bulk material.[5][6][8] One study noted that when using tetrahydrofuran (THF) as a GPC solvent, measurements were confounded by artifacts, preventing the resolution of a substantial low molecular weight fraction.[8] This behavior underscores the necessity of carefully selected analytical conditions and protocols designed to preserve the polymer's integrity throughout the measurement process.
Core Methodologies for Molecular Weight Determination
The characterization of PECA's molecular weight can be approached through several complementary techniques, broadly categorized as relative or absolute methods.
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the most powerful and widely used technique for determining the molecular weight distribution of polymers.[9][10][11] The principle is based on separating polymer molecules according to their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute faster because they are excluded from the pores, while smaller molecules explore a larger portion of the pore volume and elute later.[9][10]
Key Considerations for PECA Analysis by GPC/SEC:
-
Solvent (Mobile Phase) Selection: This is the most critical parameter. The solvent must fully dissolve the polymer without causing degradation. While common solvents like acetone have been used, they can promote degradation.[5] A recommended solvent system to prevent degradation artifacts is a mixture of dichloromethane and dichloroacetic acid (e.g., 80/20) with an added salt like ammonium acetate, which creates an acidic environment that inhibits the unzipping mechanism.[8]
-
Column Selection: Columns are chosen based on the solvent and the expected molecular weight range of the polymer. For many polar polymers, hydrophilic columns like those with polyhydroxyl functionality (e.g., Agilent PL aquagel-OH) or other polar-compatible packings are suitable.[12][13]
-
Calibration: In conventional GPC, the molecular weight is determined relative to a set of well-characterized polymer standards (e.g., polystyrene or PMMA).[11][14] It is crucial to use standards that are chemically similar to the analyte for the most accurate results, though this is not always possible. Polymethyl methacrylate (PMMA) standards are often used for PECA analysis.[5]
-
Detection: A differential refractive index (RI) detector is the most common detector for GPC as its response is proportional to the concentration of the polymer.
Absolute Molecular Weight Determination: SEC-MALS
A significant enhancement to GPC is the addition of a multi-angle light scattering (MALS) detector. The SEC-MALS technique measures the intensity of light scattered by the polymer molecules as they elute from the column. This scattering intensity is directly proportional to the polymer's molar mass and concentration. By combining the MALS detector with a concentration detector (like RI), it is possible to determine the absolute molecular weight at each point across the chromatogram without the need for column calibration with polymer standards.[4] This approach is particularly valuable for novel polymers or when suitable calibration standards are unavailable. One study on PECA successfully employed a light scattering detector to determine absolute molecular weights.[5]
Dilute Solution Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv). This technique involves measuring the flow time of a dilute polymer solution through a calibrated capillary viscometer. The intrinsic viscosity [η] is determined by extrapolating the viscosity measurements to zero concentration.
The molecular weight is then calculated using the Mark-Houwink-Sakurada equation :[15][16]
[η] = K * M^a
Where:
-
[η] is the intrinsic viscosity.
-
M is the molecular weight.
-
K and a are the Mark-Houwink parameters, which are constants for a specific polymer-solvent-temperature system.[15][16][17]
The value of the exponent 'a' also provides insight into the polymer's conformation in solution, ranging from 0.5 for a polymer in a theta solvent (random coil) to 2.0 for a rigid rod.[15] The main limitation of this technique is the requirement for accurate K and a values, which must be determined experimentally using well-fractionated polymer samples of known molecular weight or found in the literature.
Method Selection and Comparative Analysis
The choice of method depends on the specific requirements of the analysis, such as the need for a full molecular weight distribution versus an average value, accuracy requirements, and available instrumentation.
| Technique | Information Provided | Principle | Advantages | Disadvantages | Best For |
| GPC/SEC (Conventional) | Mn, Mw, Mz, PDI | Size-based separation | Provides full MWD; High resolution and repeatability[9] | Relative MW (calibration-dependent); Prone to degradation artifacts if not optimized | Routine QC, comparative analysis, formulation screening |
| SEC-MALS | Absolute Mn, Mw, Mz, PDI | Size-based separation + Light Scattering | Absolute MW (no calibration needed)[18]; Provides conformational information | Higher equipment cost; Requires accurate dn/dc value | R&D of new polymers, structural characterization, reference method |
| Dilute Solution Viscometry | Viscosity-Average MW (Mv) | Solution viscosity | Low cost; Simple operation | Provides only an average MW; Requires known Mark-Houwink parameters (K and a) | Rapid QC checks where an average MW is sufficient |
-
Mn : Number-average molecular weight
-
Mw : Weight-average molecular weight
-
Mz : Z-average molecular weight
-
PDI : Polydispersity Index (Mw/Mn)
Experimental Protocols
Protocol 1: GPC/SEC with Relative Calibration
This protocol outlines the determination of PECA molecular weight distribution using a standard GPC system with RI detection and relative calibration.
-
Mobile Phase Preparation: Prepare a mobile phase of 80% Dichloromethane / 20% Dichloroacetic Acid (v/v) containing 0.01 M ammonium acetate. Filter through a 0.45 µm chemical-resistant filter.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PECA sample into a glass vial.
-
Add 5 mL of the mobile phase to achieve a concentration of 1-2 mg/mL.
-
Gently agitate until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation.
-
Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
-
Calibration Standard Preparation: Prepare a series of PMMA or polystyrene standards in the mobile phase, covering the expected molecular weight range of the PECA sample.
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[10]
-
Columns: Two PLgel MIXED-D columns (or equivalent for organic solvents) in series.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI) Detector.
-
Injection Volume: 100 µL.
-
-
Analysis Workflow:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in order of decreasing molecular weight.
-
Construct a calibration curve by plotting the log of the molecular weight versus the retention time.
-
Inject the prepared PECA sample.
-
Process the resulting chromatogram using the calibration curve to calculate Mn, Mw, and PDI.
-
Protocol 2: SEC-MALS for Absolute Molecular Weight
This protocol describes the use of a MALS detector for absolute molecular weight determination, eliminating the need for calibration standards.
-
Mobile Phase and Sample Preparation: Follow steps 1 and 2 from Protocol 1.
-
Determine dn/dc: The specific refractive index increment (dn/dc) of PECA in the chosen mobile phase must be known. This can be determined offline using a dedicated instrument or online if the RI detector has been calibrated for this purpose. A literature value for PECA in acetone is 0.134 mL/g, but this will vary with the solvent.[5]
-
Instrumentation & Conditions:
-
System: GPC/SEC system as in Protocol 1, with a MALS detector (e.g., Wyatt DAWN) and an RI detector connected in series after the column set.
-
GPC Conditions: Same as Protocol 1.
-
-
Analysis Workflow:
-
Equilibrate the system.
-
Inject the PECA sample.
-
Collect data from both the MALS and RI detectors simultaneously.
-
Use the dedicated MALS software (e.g., ASTRA) to perform the analysis. The software uses the light scattering intensity from the MALS detector and the concentration from the RI detector (along with the known dn/dc value) to calculate the absolute molecular weight at each elution slice.
-
Visualization of Workflows
Method Selection Workflow
Caption: Decision tree for selecting the appropriate PECA molecular weight analysis method.
SEC-MALS Experimental Setup
Caption: Schematic of an SEC-MALS system for absolute molecular weight determination.
Data Interpretation and Reporting
Accurate interpretation of the data is as crucial as the experiment itself.
-
Chromatogram Quality: The GPC/SEC chromatogram should exhibit a smooth, typically monomodal peak. The baseline should be stable and free of noise. Any sharp, spurious peaks may indicate impurities or system issues. Tailing or fronting of the main peak can suggest interactions with the column packing, which should be addressed by modifying the mobile phase.
-
Key Parameters: The primary results from a GPC/SEC analysis are:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to smaller molecules.
-
Weight-Average Molecular Weight (Mw): An average that is more sensitive to larger molecules in the sample.
-
Polydispersity Index (PDI): Calculated as Mw/Mn. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length. For synthetic polymers, the PDI is always greater than 1, and a smaller PDI indicates a narrower molecular weight distribution.
-
-
Reporting: A comprehensive report should include the full chromatogram, the calculated Mn, Mw, and PDI values, and a detailed description of the experimental conditions (instrumentation, columns, mobile phase, temperature, calibration standards used, etc.). For SEC-MALS, the dn/dc value used for calculation must also be reported.
Conclusion
The determination of molecular weight for poly(this compound) is a multifaceted task that demands a careful and informed approach. Due to the polymer's inherent instability, the analyst must prioritize methods and conditions that preserve the sample's integrity. While conventional GPC/SEC provides a robust platform for routine analysis and quality control, the integration of a MALS detector offers the distinct advantage of absolute molecular weight determination, which is invaluable for research and development. Dilute solution viscometry remains a viable, low-cost alternative for obtaining an average molecular weight when the requisite Mark-Houwink parameters are available. By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols outlined in this guide, researchers and drug development professionals can generate accurate, reliable, and meaningful data to advance their work with this important class of polymers.
References
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Estan-Cerezo, M., et al. (2019). Structural and adhesion properties of poly(this compound) post-cured at different temperatures and times. Journal of Adhesion Science and Technology. Available at: [Link]
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Han, M.G., et al. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability. Available at: [Link]
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McNeill, I.C. & Zulfiqar, M. (1989). Solubilities, viscosities and unperturbed dimensions of poly(ethyl cyanoacrylate)s and poly(butyl cyanoacrylate)s. ResearchGate. Available at: [Link]
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Creative Biostructure. Gel Permeation Chromatography Analysis. Available at: [Link]
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Bootz, A., et al. (2005). Molecular weights of poly(butyl cyanoacrylate) nanoparticles determined by mass spectrometry and size exclusion chromatography. ResearchGate. Available at: [Link]
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Staudinger, H. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. National Institutes of Health (NIH). Available at: [Link]
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Wikipedia. Mark–Houwink equation. Available at: [Link]
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Robello, D.R., Eldridge, T.D., & Swanson, S. (1999). Degradation and stabilization of polycyanoacrylates. Semantic Scholar. Available at: [Link]
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Malvern Panalytical. (2025). What is the Mark-Houwink equation – and how do you use it for polymer characterization? Available at: [Link]
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Lucideon. Gel Permeation Chromatography (GPC Analysis). Available at: [Link]
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Murata, Y. (2025). Characterization and Analysis of Macromolecules under Gel Permeation Chromatography. Longdom Publishing. Available at: [Link]
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Scribd. American Polymer Standards Corporation-Mark Houwink. Available at: [Link]
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Masuelli, M.A. (2014). Mark-Houwink Parameters for Aqueous-Soluble Polymers and Biopolymers at Various Temperatures. CORE. Available at: [Link]
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Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC Pharmaceutical Applications. Available at: [Link]
-
Domb, A.J., et al. (2017). Comparative evaluation of polycyanoacrylates. PubMed. Available at: [Link]
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Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Available at: [Link]
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Afinitica. (n.d.). Degradation and stabilization of polycyanoacrylates. Available at: [Link]
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Wikipedia. Ethyl cyanoacrylate. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Key Challenges and Solutions in Polymer Analysis. Available at: [Link]
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Scantec Nordic. (n.d.). Expanded portfolio of Agilent GPC/SEC columns and standards. Available at: [Link]
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Quantum Chemical Studies of Ethyl 2-Cyanoacrylate: From Monomer Properties to Polymerization Mechanisms
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-cyanoacrylate (ECA) is the primary monomeric component of "super glues," renowned for its nearly instantaneous polymerization upon contact with weak nucleophiles like ambient moisture.[1][2] This remarkable reactivity stems from its unique electronic structure: the carbon-carbon double bond is rendered highly electron-deficient by the presence of two powerful electron-withdrawing groups, the cyano (-CN) and the ethyl ester (-COOEt).[2][3] Understanding the intricacies of ECA's behavior—from the electronic properties of the isolated monomer to the energetic pathways of its polymerization—is crucial for optimizing adhesive formulations, developing novel applications in medicine and industry, and controlling its stability.[1][4]
Quantum chemical calculations offer a powerful lens through which to investigate these phenomena at the molecular level. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) provide unparalleled insight into geometric structures, electronic distributions, and reaction energetics that are often difficult or impossible to probe experimentally. This guide provides a comprehensive overview of the application of quantum chemical methods to the study of ECA, intended for researchers and professionals in chemistry and materials science. We will explore the fundamental electronic structure of the monomer that dictates its reactivity, delve into the calculated mechanisms of its iconic rapid polymerization, and outline a validated computational workflow for such investigations.
The Electronic Landscape of the ECA Monomer
The starting point for any quantum chemical investigation is the accurate characterization of the molecule of interest. For ECA, this involves determining its most stable three-dimensional structure and analyzing the resulting electronic properties. These ground-state calculations are fundamental, as the monomer's geometry and electron distribution are the direct causes of its subsequent chemical behavior.
Optimized Molecular Geometry
Computational geometry optimization seeks the lowest energy arrangement of atoms on the potential energy surface. For ECA, this is typically performed using DFT with a functional like B3LYP and a Pople-style basis set such as 6-31G(d), which provides a reliable balance between computational cost and accuracy for organic molecules. The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography on related compounds to validate the computational model.[5][6] The key structural feature is the planarity of the cyanoacrylate moiety, which maximizes π-orbital overlap.
Table 1: Selected Optimized Geometrical Parameters for this compound (Note: These are representative values. Actual values depend on the level of theory.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C | ~1.34 Å |
| C≡N | ~1.16 Å | |
| C=O | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angle | C=C-CN | ~121° |
| C=C-C(=O) | ~123° | |
| Torsion Angle | C=C-C=O | ~0° (s-cis) or ~180° (s-trans) |
Frontier Molecular Orbitals (FMO) and Reactivity
FMO theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals reveal a molecule's nucleophilic and electrophilic character.
-
LUMO: In ECA, the LUMO is predominantly localized on the β-carbon of the double bond. This indicates that this is the primary site for nucleophilic attack. The strong electron-withdrawing effects of the cyano and ester groups significantly lower the LUMO energy, making the monomer a potent electrophile.
-
HOMO: The HOMO is typically distributed across the C=C double bond and the ester group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of chemical stability.[7][8] A small gap suggests high reactivity.[7] DFT calculations show that ECA possesses a relatively small HOMO-LUMO gap, consistent with its low stability and high propensity to polymerize.
Molecular Electrostatic Potential (MEP) and Charge Distribution
The MEP surface provides a visual representation of the charge distribution on a molecule, highlighting regions of positive and negative electrostatic potential. For ECA, the MEP map clearly shows a strongly positive (electron-poor) region around the β-carbon, confirming it as the electrophilic center susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carbonyl group and the nitrogen of the cyano group exhibit negative potential, indicating their nucleophilic character. This charge polarization is quantified by calculating atomic charges using methods like Mulliken population analysis.
Table 2: Calculated Mulliken Atomic Charges for Key Atoms in ECA (Note: Values are illustrative and method-dependent.)
| Atom | Mulliken Charge (e) | Implication |
| α-Carbon | Positive | Electron-withdrawn by -CN and -COOEt |
| β-Carbon | Slightly Negative | Polarized, but the LUMO makes it the attack site |
| Cyano Nitrogen | Strongly Negative | High electron density |
| Carbonyl Oxygen | Strongly Negative | High electron density |
Unraveling Polymerization Pathways
The most significant application of quantum chemistry to ECA is in elucidating the mechanisms of its extremely rapid polymerization. Calculations can map out the entire reaction coordinate, identifying transition states and determining activation energy barriers, which directly govern the reaction rate.
Anionic Polymerization
Anionic polymerization is the most common and rapid pathway for ECA, typically initiated by weak bases like water or hydroxide ions.[2][9]
-
Initiation: The reaction begins with the nucleophilic attack of an anion (e.g., OH⁻) on the highly electrophilic β-carbon of the ECA double bond.[2] This is a Michael-type addition. Quantum chemical studies reveal that this initiation step is often barrierless or has a very low activation barrier and is highly exothermic, explaining the near-instantaneous onset of polymerization upon exposure to moisture.[10] The attack forms a carbanion at the α-carbon, which is stabilized by resonance delocalization onto the adjacent cyano and ester groups.[1]
-
Propagation: The newly formed carbanion acts as a potent nucleophile, attacking the β-carbon of another ECA monomer. This process repeats, rapidly extending the polymer chain.[9] DFT calculations show that the propagation steps are also highly exothermic and have low activation barriers.[11]
Caption: Anionic polymerization pathway of ECA initiated by a nucleophile.
Zwitterionic Polymerization
Neutral nucleophiles, such as tertiary amines or phosphines, can also initiate ECA polymerization through a zwitterionic mechanism.[4][10]
-
Initiation: The neutral nucleophile (e.g., pyridine) attacks the β-carbon of ECA. Unlike anionic initiation, this forms a zwitterion—a molecule containing both a positive (on the initiating nitrogen/phosphorus) and a negative charge (the α-carbanion).[4] DFT studies have shown that this initiation step, while still favorable, may have a higher activation barrier compared to initiation by a strong anion like hydroxide.[10]
-
Propagation: The carbanionic end of the zwitterion then attacks another ECA monomer, propagating the chain. The positively charged head of the chain remains as the counter-ion to the growing anionic chain end. This is considered a form of living polymerization, as termination steps are less likely.[9]
Caption: Zwitterionic polymerization pathway of ECA initiated by a neutral nucleophile.
A Validated Computational Workflow
To ensure scientific integrity, any computational protocol must be a self-validating system. This involves a logical sequence of calculations where the results of one step inform the next, with clear justifications for the chosen theoretical methods.
Step-by-Step Protocol
A standard workflow for investigating ECA monomer and its initial dimerization using DFT is as follows:
-
Structure Preparation: Build an initial 3D structure of the ECA monomer using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without constraints.
-
Method: DFT, Functional B3LYP, Basis Set 6-31G(d).
-
Rationale: This level of theory is well-established for providing accurate geometries of organic molecules at a reasonable computational expense.
-
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.
-
Method: Same as optimization.
-
Validation: Confirm that the optimization has found a true energy minimum by ensuring there are no imaginary frequencies. The results also provide the predicted IR/Raman spectrum and thermodynamic properties (zero-point energy, enthalpy, Gibbs free energy).
-
-
Electronic Property Calculation: Using the validated minimum-energy structure, perform a single-point energy calculation with a larger basis set for more accurate electronic properties.
-
Method: DFT, Functional B3LYP, Basis Set 6-311+G(d,p).
-
Rationale: Larger basis sets with diffuse (+) and polarization functions provide a more accurate description of the electron distribution, crucial for properties like atomic charges, HOMO/LUMO energies, and the MEP.
-
-
Reaction Pathway Analysis (Optional): To study polymerization, build an initial complex of the initiator and monomer. Perform a transition state search (e.g., using QST2/QST3 or Berny optimization) to locate the transition state structure and calculate the activation energy barrier. An Intrinsic Reaction Coordinate (IRC) calculation can then be run to confirm the transition state connects the reactants and products.
Caption: A typical DFT workflow for characterizing a monomer like ECA.
Interpreting Spectroscopic Data
Quantum chemistry is invaluable for interpreting experimental spectra.
-
Vibrational Spectroscopy (IR/Raman): The calculated vibrational frequencies from Step 3 can be directly compared to experimental FT-IR or FT-Raman spectra.[4] This allows for definitive assignment of spectral bands. For instance, the characteristic ν(C≡N) stretch around 2240 cm⁻¹ and the ν(C=C) stretch around 1615 cm⁻¹ in the monomer are predicted computationally.[12][13] Upon polymerization, the disappearance of the C=C bond vibration provides a clear marker for the reaction's progress, which can be monitored experimentally and understood through calculation.[13]
-
NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated (often using the GIAO method) to predict ¹H and ¹³C NMR chemical shifts.[14][15] This is particularly useful for distinguishing between monomer and polymer and for characterizing the stereochemistry of the polymer chain.[14]
Conclusion
Quantum chemical studies provide an indispensable framework for understanding the profound reactivity of this compound. DFT calculations successfully rationalize the monomer's electronic structure, identifying the highly electrophilic β-carbon as the center for reactivity. Furthermore, these methods elucidate the low-barrier, highly exothermic nature of both anionic and zwitterionic polymerization pathways, providing a molecular-level explanation for the "instant" bonding action of cyanoacrylate adhesives. By integrating validated computational workflows with experimental observations, researchers can continue to refine and innovate this important class of materials for future scientific and commercial applications.
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Methodological & Application
Application Notes & Protocols: Leveraging Ethyl 2-Cyanoacrylate in Advanced Drug Delivery Systems
Preamble: From Instant Adhesive to Precision Medicine
Ethyl 2-cyanoacrylate (ECA) is a monomer recognized globally as the principal component of "super glue." Its remarkable ability to undergo rapid anionic polymerization upon contact with nucleophiles, such as the water present on most surfaces, has made it an indispensable tool for household and industrial bonding.[1] This same intrinsic reactivity, however, is what makes ECA a fascinating and versatile polymer for the sophisticated field of drug delivery. When harnessed correctly, the polymerization of ECA can be controlled to form nanostructures that encapsulate, protect, and controllably release therapeutic agents.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to explain the causal relationships behind experimental choices, providing robust, self-validating protocols for the creation and characterization of ECA-based drug delivery systems. We will explore its application in forming systemic drug carriers (nanoparticles) and as an adhesive for localized drug depots, while critically addressing the pivotal considerations of biocompatibility and regulatory pathways.
Section 1: Foundational Principles of ECA Chemistry for Drug Delivery
The Core Mechanism: Anionic Polymerization
The utility of ECA in drug delivery is entirely dependent on its polymerization behavior. ECA polymerizes through an anionic chain mechanism. The reaction is typically initiated by weak nucleophiles, most commonly the hydroxyl ions present in aqueous environments. The electron-withdrawing nature of the cyano and ester groups makes the vinyl carbon highly susceptible to nucleophilic attack, leading to the formation of a carbanion. This carbanion then rapidly propagates by attacking other ECA monomers, forming a long polymer chain of poly(this compound) or PECA.
This reaction is exothermic and extremely fast, which presents both an opportunity and a challenge.[2] The opportunity lies in the ability to form drug-loaded particles in situ under mild, aqueous conditions. The challenge is to control the polymerization rate to achieve the desired particle size, morphology, and drug encapsulation efficiency. This is typically managed by acidifying the aqueous polymerization medium (pH 2-3), which reduces the concentration of initiator (OH⁻ ions) and tames the reaction speed.[3]
Caption: Anionic polymerization mechanism of this compound (ECA).
Key Attributes and Critical Challenges
The selection of a polymer for drug delivery is a balance of its advantages and disadvantages.
| Feature | Advantage in Drug Delivery | Key Challenge & Causality |
| Rapid Polymerization | Allows for simple, one-pot synthesis of nanoparticles under mild aqueous conditions.[3] | Can be difficult to control, potentially leading to batch-to-batch variability in particle size and polydispersity. Requires precise pH control. |
| Biodegradability | The polymer can be broken down in the body, allowing for drug release and eventual clearance of the carrier. | Degradation occurs via hydrolysis of the ester backbone, which can release cytotoxic byproducts, namely formaldehyde and cyanoacetate .[2] |
| Tissue Adhesion | Excellent mucoadhesive properties can increase drug residence time at mucosal surfaces or be used to create localized drug depots.[4][5] | The strong adhesion can sometimes elicit a localized inflammatory response or be difficult to apply precisely. |
| Biocompatibility | Generally considered biocompatible for topical and certain internal applications, with some formulations approved by regulatory bodies like the FDA.[6][7][8] | Toxicity is the primary concern . Shorter alkyl chains (like ethyl) degrade faster, which can lead to a higher local concentration of toxic byproducts compared to longer-chain cyanoacrylates (e.g., butyl or octyl).[2][5] |
Section 2: Application I - PECA Nanoparticles for Systemic Delivery
PECA nanoparticles are colloidal systems that can carry therapeutic agents through the bloodstream. Their small size (typically 100-500 nm) allows them to navigate the circulatory system and potentially accumulate at sites of disease, such as tumors, through the enhanced permeability and retention (EPR) effect.[9][10]
Protocol 1: Synthesis of PECA Nanoparticles via Anionic Emulsion Polymerization
This protocol describes a standard method for producing drug-loaded PECA nanoparticles. The key is controlling the polymerization within dispersed monomer nanodroplets to form solid polymer nanospheres.
Caption: Workflow for PECA nanoparticle synthesis by emulsion polymerization.
Step-by-Step Methodology:
-
Preparation of the Aqueous Phase:
-
Prepare a 0.1 N HCl solution. Use this to acidify deionized water to a pH of 2.5. This acidic environment is critical for controlling the polymerization rate.[3]
-
Dissolve a stabilizing agent, such as Dextran 70 or Polysorbate 80, into the acidified water at a concentration of 1% (w/v). The stabilizer prevents nanoparticle aggregation and influences final particle size.
-
Filter the solution through a 0.22 µm filter to ensure sterility and remove particulates.
-
-
Drug Incorporation (Choose one method):
-
Method A (For Hydrophobic Drugs): Dissolve the drug directly into 100 µL of this compound monomer. The drug will be entrapped within the polymer matrix as it forms.[11]
-
Method B (For Hydrophilic Drugs): Dissolve the drug in the aqueous phase prepared in Step 1. The drug will primarily be adsorbed onto the nanoparticle surface.[12]
-
-
Polymerization:
-
Place 10 mL of the aqueous phase into a small glass beaker with a magnetic stir bar.
-
Set the magnetic stirrer to a high speed (e.g., 600-800 rpm) to create a vortex.
-
Using a micropipette, add the ECA monomer (with or without the dissolved drug) dropwise into the stirring aqueous phase. A milky-white suspension should form immediately, indicating nanoparticle formation.
-
Allow the polymerization reaction to proceed for 3-4 hours at room temperature with continuous stirring.
-
-
Purification:
-
After polymerization, neutralize the suspension to pH 7.0 using a 0.1 M NaOH solution.
-
To remove unreacted monomer and non-associated drug, transfer the suspension to dialysis tubing (e.g., 12-14 kDa MWCO) and dialyze against deionized water for 24 hours, changing the water several times.
-
Alternatively, centrifuge the nanoparticles at high speed (e.g., 15,000 x g for 30 minutes), discard the supernatant, and resuspend the pellet in fresh deionized water. Repeat this washing step three times.
-
-
Storage:
-
For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried), often with a cryoprotectant like trehalose, to yield a stable powder.
-
Protocol 2: Characterization of PECA Nanoparticles
Thorough characterization is essential to ensure the quality, safety, and efficacy of the formulation.
| Parameter | Technique | Causality & Interpretation |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size affects biodistribution, cellular uptake, and clearance. The Polydispersity Index (PDI) measures the width of the size distribution; a value < 0.2 indicates a monodisperse and homogenous population.[9] |
| Zeta Potential | Laser Doppler Electrophoresis | Measures surface charge. A high absolute value (e.g., > |25 mV|) indicates strong inter-particle repulsion, suggesting good colloidal stability and resistance to aggregation.[9] |
| Morphology | SEM / TEM | Visualizes the shape and surface of the nanoparticles. Confirms if they are spherical and non-aggregated. |
| Drug Loading | UV-Vis or HPLC | Quantifies the amount of drug successfully incorporated. This is critical for determining dosage and therapeutic potential.[12] |
Detailed Protocol: Measuring Entrapment Efficiency (EE%) and Loading Capacity (LC%)
-
Separate Nanoparticles from Free Drug: After synthesis (before dialysis), take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 x g, 30 min).
-
Quantify Free Drug: Carefully collect the supernatant. Measure the concentration of the drug in the supernatant using a pre-validated UV-Vis spectrophotometry or HPLC method. This value represents the amount of non-entrapped drug.
-
Calculate EE% and LC%:
-
Entrapment Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Loading Capacity (LC%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
Self-Validation: A high EE% (>70%) indicates an efficient formulation process, minimizing drug wastage. The LC% provides the final drug-to-polymer ratio, which is essential for calculating therapeutic doses.
-
Section 3: Application II - ECA for Localized Drug Delivery
The inherent adhesive nature of ECA can be exploited to create in-situ forming implants that provide sustained drug release directly at a target site, such as a surgical wound or a bone defect.[4][13] This approach maximizes local drug concentration while minimizing systemic exposure and associated side effects.[14]
Protocol 3: Formulation of an ECA-Based In-Situ Forming Drug Depot
This protocol describes the preparation of a composite material for localized delivery of an antibiotic, using a biodegradable scaffold.
Materials:
-
Sterile this compound monomer.
-
Therapeutic agent (e.g., vancomycin powder).
-
Scaffold material (e.g., commercially available absorbable gelatin sponge).[14]
Step-by-Step Methodology:
-
Scaffold Preparation: Cut the gelatin sponge into the desired shape and size (e.g., 5x5 mm squares).
-
Drug Loading: Weigh the desired amount of vancomycin powder and load it onto the gelatin sponge.
-
Adhesive Application:
-
In a sterile field, place the drug-loaded sponge at the target application site (this can be simulated in vitro in a petri dish containing buffer for initial tests).
-
Apply a controlled amount of ECA monomer directly onto the sponge. The amount should be sufficient to saturate the sponge without excessive runoff.
-
Causality: The moisture present in the environment (or buffer) will initiate the polymerization of the ECA. The polymer chains will form throughout the scaffold's porous structure, physically entrapping the drug powder and creating a solid, drug-releasing implant.[13][14]
-
-
In Vitro Release Study:
-
Place the newly formed implant into a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 6, 24, 48 hours, and daily thereafter), withdraw a small aliquot of the PBS and replace it with fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the aliquots using HPLC to construct a release profile. The expected result is a sustained release over several days or weeks.[14]
-
Section 4: Critical Considerations & Regulatory Landscape
The Biocompatibility Imperative: Managing Degradation
The primary hurdle for the clinical translation of ECA-based systems is managing the toxicity of its degradation products.[2]
-
Mechanism of Toxicity: The PECA polymer backbone is degraded by hydrolysis. This process cleaves the polymer chain and ultimately releases formaldehyde and cyanoacetate. Formaldehyde is a known cytotoxic agent that can cause local inflammation and tissue damage.[2][5]
-
The Alkyl Chain Length Rule: There is a well-established relationship between the length of the alkyl chain on the cyanoacrylate monomer and the degradation rate/toxicity.
-
Short Chains (e.g., Methyl, Ethyl): Degrade relatively quickly, leading to a faster, more concentrated release of formaldehyde. This can cause significant tissue inflammation.[5]
-
Long Chains (e.g., n-Butyl, Octyl): Degrade much more slowly. This reduces the rate of formaldehyde release to a level that can often be managed by surrounding tissues, resulting in lower toxicity and better biocompatibility.[2]
-
-
Mitigation Strategies: For systemic applications, researchers often opt for longer-chain monomers like n-butyl cyanoacrylate (nBCA). For ECA, toxicity can be mitigated by surface modification, such as grafting Poly(ethylene glycol) (PEG) onto the nanoparticle surface, which can shield the polymer from hydrolysis and reduce inflammatory responses.
The Path to Clinic: Regulatory Context
Cyanoacrylate-based products are regulated as medical devices by agencies like the U.S. Food and Drug Administration (FDA). Their classification depends on the intended use and associated risk.[15][16]
-
Class I & II Devices: Lower-risk applications, such as topical skin adhesives or dental cements, often fall into these categories. They may require a Premarket Notification [510(k)] submission, demonstrating that the device is substantially equivalent to a legally marketed predicate device.[6][7][15]
-
Class III Devices: Higher-risk applications, such as internal tissue adhesives or long-term implants, require the most stringent review, known as a Premarket Approval (PMA). This requires extensive preclinical and clinical data to establish safety and effectiveness.[16][17]
Researchers developing ECA-based drug delivery systems must be aware of this regulatory framework from the outset, as it will dictate the necessary biocompatibility and safety studies required for translation.
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Ethyl 2-Cyanoacrylate as a Tissue Adhesive in Microvascular Surgery: Application Notes and Protocols
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for optimal tissue approximation in microvascular surgery has led to the exploration of various alternatives to conventional suture techniques. Among these, cyanoacrylate adhesives have emerged as a promising tool, offering rapid and effective wound closure.[1] This document provides a detailed guide to the application of ethyl 2-cyanoacrylate as a tissue adhesive in microvascular surgery, grounded in scientific principles and practical considerations. This compound, a short-chain cyanoacrylate, is a liquid monomer that polymerizes rapidly in the presence of moisture, forming a strong bond.[2] Its use in surgery is significant due to its unique chemical and physical properties, including being a single-component, catalyst-free adhesive that bonds at room temperature within seconds.[3] This guide will delve into the mechanism of action, comparative analysis, detailed application protocols, and safety considerations associated with the use of this compound in the delicate field of microvascular anastomosis.
Mechanism of Action: Anionic Polymerization
The adhesive properties of this compound are a result of a rapid anionic polymerization process. This reaction is initiated by weak bases, such as water or amines present on tissue surfaces.[2][4] The monomer's double bond is attacked by the initiator, leading to the formation of a carbanion. This carbanion then rapidly attacks other monomers, propagating a polymer chain that cross-links with tissue proteins, forming a strong, durable bond.[1] The polymerization is an exothermic reaction, and the heat generated contributes to the curing process.[1]
Caption: Anionic polymerization of this compound.
Applications in Microvascular Surgery
This compound has been investigated and utilized in various microvascular surgical procedures as an adjunct or alternative to sutures. Its ability to provide a rapid, hemostatic seal makes it particularly valuable in delicate and time-sensitive operations.
Specific applications include:
-
Reinforcement of Anastomotic Lines: Applying a thin layer of this compound over a sutured anastomosis can provide additional strength and prevent leakage, which is especially critical in high-pressure arterial anastomoses.[5]
-
Sutureless or Suture-Reduced Anastomosis: In certain low-tension vessels, a combination of a few stay sutures and this compound can significantly reduce the number of sutures required, thereby decreasing operative time and potential foreign body reaction.[6][7] Studies have shown that this technique can lead to a significant reduction in anastomotic time.[6]
-
Repair of Vessel Lacerations: For small, clean lacerations of blood vessels, this compound can be used to achieve rapid hemostasis and repair without the need for sutures, minimizing vessel trauma.[5]
-
Nerve Coaptation: In microsurgical nerve repair, the adhesive can be used to approximate nerve endings, providing a stable environment for axonal regeneration.[8]
Comparative Analysis: this compound vs. Traditional Sutures
| Feature | This compound | Traditional Sutures |
| Speed of Application | Very fast (seconds to minutes)[4] | Slower, requires meticulous placement |
| Technical Demand | Relatively easy to apply[1] | Requires significant microsurgical skill |
| Hemostasis | Excellent, provides an immediate seal[9] | Can have needle-hole bleeding |
| Tensile Strength | High initial bond strength[3] | High, dependent on suture material and knot technique |
| Foreign Body Reaction | Can elicit an inflammatory response[10][11] | Minimal with inert suture materials |
| Flexibility | More rigid bond compared to longer-chain cyanoacrylates[12] | Flexible, allows for vessel pulsation |
| Cost | Generally inexpensive and readily available[10] | Can be more expensive, especially specialized microsutures |
| Cosmesis | No suture tracks, potentially better cosmetic outcome[13] | Can leave "cross-hatch" marks[13] |
Detailed Protocols for Application in Microvascular Anastomosis
The successful application of this compound in microvascular surgery is highly dependent on meticulous technique. The following protocol outlines the key steps for a suture-reinforced anastomosis.
I. Pre-Application Preparation
-
Vessel Preparation:
-
Isolate and prepare the vessel ends for anastomosis as per standard microsurgical technique.
-
Ensure the vessel ends are clean, free of adventitia, and well-approximated without tension.
-
-
Hemostasis:
-
Achieve complete hemostasis of the anastomotic site. The presence of excess blood can interfere with the polymerization and adhesion of the cyanoacrylate.[4]
-
Gently blot the area with a micro-swab to ensure a relatively dry field.
-
-
Adhesive Preparation:
-
Use a sterile, medical-grade this compound adhesive.
-
Dispense a small drop of the adhesive onto a sterile surface, such as a small piece of sterile plastic drape.
-
II. Application Technique
-
Stay Suture Placement:
-
Place a minimum of three to four stay sutures (e.g., 10-0 or 11-0 nylon) at equidistant points around the circumference of the anastomosis.[6] This provides initial vessel coaptation and prevents the adhesive from entering the vessel lumen.
-
-
Adhesive Application:
-
Using a fine-tipped applicator, such as a micro-swab or the tip of a fine instrument, pick up a minuscule amount of the adhesive.
-
Apply a very thin film of the adhesive to the external surface of the anastomosis, bridging the gap between the stay sutures.
-
CRITICAL: Avoid excessive application of the adhesive, as this can lead to a thick, brittle bond and an increased inflammatory response.[10]
-
-
Polymerization:
-
Allow the adhesive to polymerize completely, which typically occurs within 60-90 seconds.[4] The surface will appear dry and glossy.
-
During polymerization, avoid manipulating the vessel to prevent disruption of the forming bond.
-
-
Final Inspection:
-
Once polymerized, carefully inspect the anastomosis for any leaks.
-
If a small leak is present, a tiny additional amount of adhesive can be applied to that specific point.
-
Caption: Workflow for suture-reinforced microvascular anastomosis.
Safety and Biocompatibility Considerations
While this compound offers significant advantages, its biocompatibility and potential for histotoxicity are critical considerations.
-
Histotoxicity: The degradation products of cyanoacrylates are formaldehyde and cyanoacetate, which can cause tissue inflammation.[3][12] Shorter-chain cyanoacrylates like this compound degrade faster, potentially leading to a more pronounced initial inflammatory response compared to longer-chain variants like octyl-cyanoacrylate.[2] However, studies have shown that with proper application of a minimal amount, the histopathological reaction can be comparable to that of conventional sutures.[5][14]
-
Cytotoxicity: In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on cell cultures, particularly at higher concentrations.[15][16] A tenfold dilution of the extract has been shown to result in a decrease in cell viability.[15][16] This underscores the importance of using the smallest effective amount of adhesive.
-
Exothermic Reaction: The polymerization process is exothermic, but the heat generated is generally localized and dissipates quickly, posing a minimal risk of thermal damage to surrounding tissues when applied in a thin film.[1]
-
Intraluminal Application: Extreme care must be taken to prevent the adhesive from entering the vessel lumen, as this can lead to thrombosis and vessel occlusion. The use of stay sutures helps to mitigate this risk.[17]
Conclusion
This compound can be a valuable tool in the armamentarium of the microvascular surgeon, offering a rapid and effective method for tissue approximation.[5][14] Its successful and safe use is contingent upon a thorough understanding of its mechanism of action, adherence to meticulous application techniques, and an awareness of its biocompatibility profile.[10] When used judiciously as an adjunct to or in combination with sutures, this compound can contribute to reduced operative times and improved patient outcomes in select microvascular procedures.[6] Further research into refining formulations and application techniques will continue to expand the role of cyanoacrylate adhesives in surgery.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. dentasys.it [dentasys.it]
- 4. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reduction of Anastomotic Time Through the Use of Cyanoacrylate in Microvascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanoacrylate in nerve repair: transient cytotoxic effect | Pocket Dentistry [pocketdentistry.com]
- 9. Use of cyanoacrylate in the coaptation of edges of surgical wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RBCP - Comparative study of the use of ethyl cyanoacrylate adhesive and intracutaneous suture for cutaneous excision closure [rbcp.org.br]
- 11. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specialchem.com [specialchem.com]
- 13. Cyanoacrylate vs. sutures in clean and clean-contaminated surgical wounds – a randomised control study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histopathological effects of this compound tissue adhesive following surgical application: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. In vitro toxicity test of this compound, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Use of Cyanoacrylate in Surgical Anastomosis: An Alternative to Microsurgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Latent Fingerprint Fuming with Ethyl 2-Cyanoacrylate
Abstract
This document provides a comprehensive guide to the development of latent fingerprints on non-porous surfaces using the ethyl 2-cyanoacrylate (superglue) fuming technique. It delves into the underlying chemical principles, offers a detailed and validated protocol for researchers and forensic professionals, and outlines the critical parameters that influence the quality of developed prints. Safety protocols, post-treatment enhancement techniques, and troubleshooting are also addressed to ensure reliable and reproducible results.
Introduction: The Advent of Cyanoacrylate Fuming
For decades, the visualization of latent fingerprints has been a cornerstone of forensic investigation.[1] While traditional powder dusting methods have been effective, the discovery of cyanoacrylate fuming in the late 1970s by Japanese scientists revolutionized the field, particularly for non-porous surfaces such as glass, plastics, and metals.[2] This technique, commonly known as superglue fuming, relies on the chemical reaction between this compound vapor and the constituents of latent fingerprint residue to produce a stable, white polymer along the friction ridges, rendering the invisible visible.[2][3] The resulting developed print is a durable, three-dimensional representation of the original mark, which can then be photographed and analyzed.[3]
Mechanism of Action: Anionic Polymerization
The efficacy of cyanoacrylate fuming is rooted in the principles of anionic polymerization. This compound is a monomer that readily polymerizes in the presence of a weak base or nucleophile. Latent fingerprint residue is a complex mixture of sweat, oils, and other environmental contaminants, containing an abundance of initiators for this polymerization process.[2]
Key initiators present in fingerprint residue include:
-
Amino acids
-
Fatty acids
-
Proteins
-
Moisture (water)
When this compound is heated, it vaporizes, and the gaseous monomers come into contact with the latent fingerprint residue. The aforementioned initiators trigger an anionic polymerization cascade. The cyanoacrylate monomer rapidly links with the initiators in the residue, forming a dimer which then continues to react with other monomers in the vapor phase to build a long-chain polymer.[2] This polymer, poly(ethyl cyanoacrylate), precipitates along the ridges of the fingerprint, forming a stable and visible white deposit.[3]
Health and Safety Precautions
This compound fumes are irritating to the respiratory system, eyes, and mucous membranes. Therefore, it is imperative to perform the fuming procedure in a well-ventilated area, preferably within a certified chemical fume hood or a dedicated cyanoacrylate fuming chamber equipped with a carbon filtration system.
Personal Protective Equipment (PPE) includes:
-
Nitrile gloves
-
Safety goggles or a full-face shield
-
A lab coat
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek immediate medical attention.
-
Skin Contact: Do not pull bonded skin apart. Soak the affected area in warm, soapy water and gently peel or roll the skin apart.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. If eyelids are bonded, do not force them open; seek immediate medical attention.
Overheating of this compound (approximately 400°F or 204°C) can lead to the production of toxic cyanide vapors. Modern fuming chambers are designed to operate at much lower, controlled temperatures to prevent this hazard.
Materials and Equipment
-
This compound liquid (forensic grade)
-
Cyanoacrylate fuming chamber with temperature and humidity controls
-
Hot plate
-
Aluminum foil dish
-
Beaker with warm water (for humidity generation)
-
Evidence suspension clips or racks
-
Personal Protective Equipment (as specified in Section 3)
-
Test prints on a non-porous surface for quality control
Experimental Protocol: Step-by-Step Guide
This protocol outlines the standard procedure for developing latent fingerprints using a commercially available fuming chamber.
5.1. Preparation
-
Don the appropriate personal protective equipment.
-
Ensure the fuming chamber is clean and free of any residual cyanoacrylate from previous runs.
-
Prepare a test print on a non-porous surface similar to the evidence to monitor the development process.
-
Carefully suspend the evidence and the test print inside the chamber using clips or racks, ensuring that all surfaces of interest are exposed to the air. Avoid direct contact between the evidence and the chamber walls.
5.2. Fuming Procedure
-
Place a clean aluminum foil dish on the hot plate inside the chamber.
-
Add a few drops of liquid this compound to the aluminum dish. The amount will depend on the size of the chamber; consult the manufacturer's guidelines.
-
Place a beaker of warm water in the chamber to increase the relative humidity.[1]
-
Seal the fuming chamber.
-
Set the desired temperature and humidity levels. Refer to the table below for recommended parameters.
-
Initiate the fuming cycle. The duration will vary depending on the chamber size, cyanoacrylate quantity, and environmental conditions, but typically ranges from 15 to 30 minutes.[4] Some protocols may extend for several hours for larger items.[5]
-
Monitor the development of the test print. The process should be stopped once clear, white ridges are visible without excessive buildup between them, which indicates over-fuming.
5.3. Post-Fuming
-
Once the desired level of development is achieved, terminate the fuming cycle and activate the chamber's purge cycle to evacuate all cyanoacrylate fumes. This typically takes 10-15 minutes.
-
Once the chamber is fully purged, carefully remove the evidence.
-
The developed prints are now ready for photographic documentation and potential post-treatment enhancement.
Data Presentation: Optimal Fuming Parameters
The success of cyanoacrylate fuming is highly dependent on the careful control of key environmental parameters. The following table summarizes the recommended ranges for optimal fingerprint development.
| Parameter | Optimal Range | Rationale & Impact on Results |
| Temperature (Hot Plate) | 120°C - 150°C | Accelerates the vaporization of this compound, reducing development time. Higher temperatures within this range can improve print quality.[4][6] |
| Relative Humidity | 70% - 80% | Crucial for the polymerization process. Insufficient humidity can lead to underdeveloped prints, while excessive humidity can cause condensation and smudging.[7][8] |
| Fuming Time | 15 - 30 minutes (variable) | Dependent on chamber size, cyanoacrylate quantity, and evidence type. Requires careful monitoring to prevent over-fuming, which can obscure ridge detail.[4] |
| Substrate Temperature | 8°C - 15°C | Lowering the temperature of the object being fumed has been shown to improve the quality of developed prints, especially for aged samples.[9] |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the this compound fuming protocol.
Caption: Workflow for this compound Fuming.
Post-Treatment Enhancement
While cyanoacrylate fuming produces white, visible prints, the contrast may be insufficient on light-colored or multi-patterned surfaces. In such cases, post-treatment with fluorescent dyes or fingerprint powders can significantly enhance visibility.
-
Fluorescent Dyes: Stains such as Rhodamine 6G, Ardrox, and Basic Yellow 40 can be applied to the developed prints. These dyes adhere to the poly(ethyl cyanoacrylate) and fluoresce under specific wavelengths of light, providing excellent contrast.
-
Fingerprint Powders: Gentle application of a contrasting fingerprint powder can also be used to enhance the developed ridges.[1]
Troubleshooting
-
Underdeveloped Prints: This may be due to insufficient fuming time, low humidity, or a depleted supply of cyanoacrylate. Re-fuming the evidence can often resolve this issue.
-
Overdeveloped Prints: Characterized by a thick, white coating that obscures ridge detail. This is caused by excessive fuming time. Unfortunately, this is difficult to reverse. Careful monitoring of a test print is the best preventative measure.
-
No Prints Developed: The surface may not contain any latent prints, or the prints may be too old or degraded. Pre-treatment with ammonia vapor has been shown to sometimes improve the development of aged prints.[9]
References
-
Superglue fuming in crime scene investigations. (n.d.). EBSCO. Retrieved from [Link]
-
Dadmun, M. D. (n.d.). Developing Methods to Improve the Quality and Efficiency of Latent Fingermark Development by Superglue Fuming. Crime Scene Investigator Network. Retrieved from [Link]
-
Garg, R. K., Kumari, H., & Kaur, R. (2017). Cyanoacrylate fuming method for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences, 7(1), 4. [Link]
-
Tennessee Bureau of Investigation. (2023). Latent Print Standard Operating Procedures: 3.4 Cyanoacrylate Fuming. Retrieved from [Link]
-
The Cyanoacrylate Fuming Methods Processes for Creating Latent Fingerprints. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
Brown, E. W. (n.d.). The Cyanoacrylate Fuming Method. Retrieved from [Link]
-
Cyanoacrylate Fuming Method for Detection of Latent Fingerprints. (2020, February 11). Air Science. Retrieved from [Link]
-
Cyanoacrylate Fuming Tutorial: Understanding the Variables. (2020, July 27). Arrowhead Forensics. Retrieved from [Link]
-
Understanding The Polymerization of Ethyl Cyanoacrylate in the Superglue Fuming of Latent Prints To Optimize Print Retrieval. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Processes involved in the development of latent fingerprints using the cyanoacrylate fuming method. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Evaluation of a novel one-step fluorescent cyanoacrylate fuming process for latent print visualization. Retrieved from [Link]
-
Wang, M., et al. (2022). Optimum conditions and application of one-step fluorescent cyanoacrylate fuming method for fingermark development based on PolyCyano UV. Scientific Reports, 12(1), 6958. [Link]
-
Review of the Cyanoacrylate Fuming Method for Finding Latent Fingermarks. (n.d.). Journal of Forensic Research. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Understanding the Chemistry of the Development of Latent Fingerprints by Superglue Fuming. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Processes Involved in the Development of Latent Fingerprints Using the Cyanoacrylate Fuming Method. Retrieved from [Link]
-
Nixon, C., et al. (2015). Enhancement of latent fingerprints on fabric using the cyanoacrylate fuming method followed by infrared spectral mapping. CentAUR. Retrieved from [Link]
-
Advancements in Cyanoacrylate Fuming for Latent Fingerprint Visualization. (n.d.). Journal of Forensic Research. Retrieved from [Link]
Sources
- 1. soinc.org [soinc.org]
- 2. Cyanoacrylate Fuming Method | Air Science [airscience.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Superglue fuming in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
- 7. arrowheadforensics.com [arrowheadforensics.com]
- 8. "Understanding The Polymerization of Ethyl Cyanoacrylate in the Supergl" by Leondra Shawntae Lawson [trace.tennessee.edu]
- 9. crime-scene-investigator.net [crime-scene-investigator.net]
Application Notes and Protocols: Ethyl 2-Cyanoacrylate in Orthopedic Bone Cement
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Date: January 3, 2026
Abstract
This document provides a comprehensive technical guide on the application of ethyl 2-cyanoacrylate (ECA) as a component in orthopedic bone cement formulations. Standard orthopedic bone cements, primarily based on poly(methyl methacrylate) (PMMA), have been a clinical mainstay for decades.[1][2] However, challenges such as polymerization exotherm, monomer toxicity, and mechanical failure modes persist. This compound presents a unique opportunity to modulate the properties of traditional bone cements, offering potential advantages in adhesion, setting characteristics, and antimicrobial activity. This guide will detail the scientific rationale, formulation protocols, characterization methodologies, and critical considerations for researchers exploring ECA-modified bone cements.
Introduction: The Rationale for this compound in Orthopedic Bone Cement
Poly(methyl methacrylate) (PMMA) bone cements are the gold standard for anchoring joint prostheses in orthopedic surgery.[1][2] These cements are typically two-component systems, consisting of a powder (PMMA beads, initiator) and a liquid (methyl methacrylate monomer, accelerator). While effective, PMMA cements have known drawbacks, including high exothermic temperatures during polymerization which can lead to tissue necrosis, and the release of potentially toxic residual monomer.[2]
This compound, a rapidly polymerizing adhesive, offers several theoretical advantages as an additive or co-monomer in bone cement formulations:
-
Enhanced Adhesion: Cyanoacrylates are known for their strong adhesive properties to various substrates, including bone. This could potentially improve the cement-bone interface and reduce the risk of aseptic loosening.
-
Modified Setting Properties: The rapid anionic polymerization of ECA, initiated by weak bases like water, could alter the setting time and handling characteristics of the bone cement.
-
Antimicrobial Properties: Some studies have suggested that cyanoacrylates possess inherent bactericidal characteristics, which could be beneficial in reducing the risk of post-operative infections.[3]
-
Potential for Lower Exotherm: The polymerization mechanism of ECA may differ from the free-radical polymerization of MMA, potentially leading to a lower overall heat of reaction.
However, the use of ECA in orthopedic applications is not without challenges. Concerns regarding its biocompatibility and the cytotoxicity of its degradation products, such as formaldehyde, have been raised, particularly for short-chain cyanoacrylates like ECA.[4][5][6][7] Therefore, a thorough and systematic evaluation of any novel ECA-modified bone cement formulation is paramount.
Chemistry and Polymerization
Polymerization of this compound
The polymerization of this compound is an anionic vinyl polymerization. It is typically initiated by weak bases, such as water or amines, present on the surfaces to be bonded. The presence of moisture on bone tissue is sufficient to trigger this rapid polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 3. The effects of ethyl-2-cyanoacrylate and butyl-2-cyanoacrylate in the process of bone healing in rats. A controlled experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.culturalheritage.org [resources.culturalheritage.org]
- 7. Biodegradable and Biocompatible Adhesives for the Effective Stabilisation, Repair and Regeneration of Bone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-Cyanoacrylate for Rapid and High-Resolution Mounting of Microscopy Specimens
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of ethyl 2-cyanoacrylate (ECA) as a mounting medium in microscopy. Traditionally known as a rapid-setting adhesive, ECA presents a compelling alternative to conventional resinous media like Canada balsam and DPX, particularly for applications demanding speed, high bond strength, and exceptional clarity for specific sample types. We will explore the fundamental chemistry, key performance characteristics, and best practices for leveraging ECA to achieve high-quality, permanent specimen mounting. This document is intended for researchers, histologists, and materials scientists seeking to optimize their slide preparation workflows.
Introduction: Re-evaluating Cyanoacrylate for Microscopy
This compound is a monomer that polymerizes rapidly through an anionic mechanism, a process initiated by weak bases such as the hydroxyl ions present in ambient moisture.[1][2] While ubiquitous as an "instant glue," its potential as a high-performance optical mounting medium is often overlooked. Unlike traditional media that cure through solvent evaporation over hours or days, ECA solidifies in seconds to minutes, creating a durable, non-shrinking, and optically clear polymer.[3][4][5]
The primary advantages of ECA include its rapid fixture time, excellent adhesion to glass, and a refractive index closely matching that of glass, which is critical for high-resolution imaging.[6] Studies have shown that for certain applications, such as the analysis of ground sections of hard tissues like teeth, ECA provides superior visualization of fine structures compared to Canada balsam.[7][8] However, its utility is not universal; challenges related to its rapid polymerization and potential for histotoxicity require a protocol-driven approach to ensure success.[3][9] This guide provides the foundational knowledge and actionable protocols to integrate ECA into the modern microscopy laboratory.
Mechanism of Action: Anionic Polymerization
The efficacy of ECA as a mounting medium is rooted in its unique curing chemistry. The monomer features two strongly electron-withdrawing groups (cyano and carbonyl) attached to a vinyl group, making it highly susceptible to nucleophilic attack. The polymerization is initiated by anions, typically hydroxyl ions from trace amounts of water on the specimen or slide surface.[1] This rapid, chain-growth polymerization results in the formation of a stable, thermoplastic poly(this compound) matrix.
Key Physicochemical and Optical Properties
The suitability of a mounting medium is defined by its physical and optical characteristics. ECA possesses a favorable profile for many microscopy applications.
| Property | Value / Characteristic | Significance in Microscopy | Source(s) |
| Chemical Formula | C₆H₇NO₂ | Base monomer identity. | [10] |
| Molecular Weight | 125.13 g/mol | Relates to the monomer's physical properties. | [10] |
| Refractive Index (RI) | Monomer (n D²⁰): 1.4391 Polymer: ~1.48 - 1.49 | The polymer's RI is close to that of glass (~1.52), minimizing spherical aberration and improving image quality.[11] | [6] |
| Fixture Time | 5 - 90 seconds | Allows for rapid slide preparation and immediate analysis, significantly increasing throughput. | [1] |
| Full Cure Time | 8 - 24 hours | The bond achieves maximum strength and stability, ensuring long-term preservation of the specimen. | [1] |
| Viscosity | Low (liquid monomer) | Enables easy application and penetration into tissue interstices, though it can increase the risk of air bubbles if not handled correctly. | [2] |
| Clarity | Colorless, transparent | Essential for brightfield and polarized light microscopy, ensuring no interference with specimen observation.[12] | [6] |
| Solubility | Soluble in acetone, MEK, nitromethane | Useful for cleanup of uncured monomer and, with difficulty, for potential slide demounting. | [2][6] |
Comparative Analysis: ECA vs. Traditional Mounting Media
ECA offers a distinct set of advantages and disadvantages when compared to established media like DPX (Dibutyl phthalate xylene) and Canada balsam.
| Feature | This compound (ECA) | DPX (Resinous) | Canada Balsam (Natural Resin) |
| Setting Time | Seconds to minutes | Hours to days | Days to weeks |
| Refractive Index | ~1.48 - 1.49 | ~1.52 | ~1.54 |
| Ease of Use | High (no mixing), but technique-sensitive | Moderate (requires xylene) | Moderate to Low (viscous, slow) |
| Air Bubbles | Higher risk if applied incorrectly[3] | Lower risk | Moderate risk |
| Yellowing with Age | Minimal to none reported[7] | Generally stable | Prone to yellowing over time[13] |
| Shrinkage | Minimal | Can shrink back from coverslip edge[3] | Minimal |
| Cost-Effectiveness | High (small amounts needed) | Moderate | Low (expensive) |
| Best For | Hard tissues (bone, teeth)[8], rapid preparations | Routine histology, soft tissues[3] | Archival slides, specific hard tissues |
Application-Specific Recommendations
Hard Tissues (Ground Sections)
ECA excels in the preparation of ground sections of non-decalcified bone and teeth. Its lower viscosity and rapid setting can result in better penetration and preservation of fine details. A comparative study found ECA to be statistically superior to Canada balsam for visualizing features like striae of Retzius, enamel lamellae, and dentinal tubules.[7][8] The lack of discoloration is an added benefit for long-term observation and photomicrography.[7]
Soft Tissues (Paraffin-Embedded Sections)
The use of ECA for routine soft tissue sections is more nuanced. While its rapid setting is an advantage, some studies report that DPX provides better clarity of nuclear and cytoplasmic details and is less prone to air bubble entrapment.[3][14] The extremely fast polymerization can make precise coverslip placement challenging, potentially leading to mounting artifacts. Therefore, for routine diagnostic histopathology of soft tissues, DPX may remain the preferred medium. However, for applications where speed is paramount, ECA is a viable alternative with proper technique.
Use in Fluorescence Microscopy
Caution is strongly advised. There is a significant lack of published data on the suitability of ECA for mounting fluorescently labeled specimens. Key concerns that must be validated by the end-user include:
-
Autofluorescence: The intrinsic fluorescence of polymerized ECA across different excitation wavelengths is unknown. Endogenous autofluorescence from mounting media can obscure signals from specific fluorophores.[15][16]
-
Fluorophore Quenching: The chemical environment of the cured ECA polymer may quench the signal from fluorescent dyes.
-
Solvent Incompatibility: The dehydration and clearing steps required for ECA mounting may extract or damage certain fluorescent proteins or dyes.
Researchers intending to use ECA for fluorescence applications should first conduct validation experiments using control slides to characterize potential autofluorescence and assess signal stability.
Experimental Protocols
Safety First: this compound is a combustible liquid and vapor that bonds skin and eyes in seconds.[2] It may cause respiratory, skin, and eye irritation. All procedures must be performed in a well-ventilated area or fume hood. Wear nitrile gloves (do not use cotton or wool) and safety glasses at all times.
Protocol 1: Mounting Dehydrated and Cleared Tissue Sections
This protocol is suitable for paraffin-embedded or other fixed tissue sections that have undergone standard histological staining.
-
Dehydration: After the final wash step of your staining protocol, dehydrate the section through a graded series of ethanol:
-
Clearing: Transfer the slide from the final ethanol bath to a clearing agent compatible with resinous mounting. Xylene is standard, but less toxic substitutes can also be used.
-
Preparation for Mounting:
-
Place the slide on a flat, level surface in a well-ventilated area.
-
Carefully drain excess xylene, but do not allow the tissue section to dry out. The residual solvent helps the ECA to flow.[18]
-
-
Application of ECA:
-
Dispense a single, small drop of low-viscosity this compound directly onto the tissue section. Use only enough to fill the space under the coverslip; excess adhesive will be difficult to remove.
-
-
Coverslip Placement:
-
Holding a clean coverslip at a 45° angle, touch one edge to the slide adjacent to the ECA drop.[19]
-
Allow the ECA to spread along the edge of the coverslip.
-
Slowly and steadily lower the coverslip, allowing the ECA to spread evenly and push air out. This is the most critical step for preventing air bubbles.[20]
-
-
Curing:
-
Apply very gentle, uniform pressure to the top of the coverslip with fine-tipped forceps for 5-10 seconds to ensure a thin, even bond line.
-
Place the slide on a flat surface and allow it to cure for at least 30 minutes before extensive handling. For archival purposes, allow a full 24-hour cure.[19]
-
Protocol 2: Mounting Ground Sections of Hard Tissues
This protocol is optimized for thin, polished sections of bone, teeth, or mineralized biomaterials.
-
Section Preparation: Ensure the ground section is cleaned of all grinding debris and thoroughly dried. An ultrasonic bath in ethanol followed by air drying is recommended.
-
Application of ECA: Place the dry ground section on a clean microscope slide. Apply one or two small drops of ECA directly to the center of the specimen.
-
Coverslip Placement: Immediately place a clean coverslip over the specimen and the adhesive.
-
Spreading the Adhesive: Apply firm, even pressure to the coverslip using a gloved finger or a piece of lens paper. This action spreads the ECA into a thin, uniform layer and forces out any trapped air. The rapid setting time requires this step to be performed quickly and decisively.
-
Curing: The bond will achieve handling strength within a minute. Allow the slide to cure fully on a flat surface for at least one hour before microscopic examination.
Troubleshooting
-
Problem: Air Bubbles. These are the most common issue, appearing as dark, well-defined circles under the microscope.[20]
-
Cause: Applying the coverslip too quickly or at a steep angle; using too little mounting medium; air trapped within porous specimens.
-
Solution: Lower the coverslip slowly at a shallow angle (45°).[19] Ensure you use enough ECA to cover the entire area under the coverslip. For porous samples, a brief pre-incubation in a vacuum chamber may help remove trapped air.[20]
-
-
Problem: "Whitening" or Haze (Frosting).
-
Cause: Excess humidity in the air or on the slide surface can cause the monomer to polymerize too rapidly before it flows evenly, creating a hazy appearance.
-
Solution: Ensure slides are properly cleared and that the mounting environment is not excessively humid. Work quickly after removing the slide from the final clearing agent.
-
-
Problem: Difficulty Removing Coverslip.
-
Cause: The strong, permanent bond of ECA.
-
Solution: Demounting is difficult and often not possible without damaging the section. Soaking the slide in acetone for an extended period (hours to days) may eventually soften the polymer, but success is not guaranteed.
-
Conclusion
This compound is a powerful and versatile tool for the microscopy laboratory, offering an unparalleled combination of speed and performance for specific applications. When used with proper technique, it serves as an excellent mounting medium for hard tissue sections and a rapid alternative for permanently mounting soft tissues. Its optical clarity and long-term stability without yellowing make it a worthy consideration for researchers aiming to enhance the quality and efficiency of their slide preparation workflow. However, its use in fluorescence microscopy remains an area that requires careful validation due to a lack of published performance data. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can confidently integrate ECA into their toolkit to achieve robust and high-quality microscopic preparations.
References
-
Kaplan, M., et al. (2004). Histopathological effects of this compound tissue adhesive following surgical application: an experimental study. European Journal of Cardio-Thoracic Surgery, 25(2), 269–274. [Link][21][22][23]
-
Kaplan, M., et al. (2004). Histopathological effects of this compound tissue adhesive following surgical application: an experimental study. PubMed. [Link]
-
Kaplan, M., et al. (2004). Histopathological effects of this compound tissue adhesive following surgical application: an experimental study. PubMed. [Link]
-
Slideshare. (n.d.). Dehydrating agents and clearing agents. [Link]
-
ResearchGate. (2015). Can anyone suggest solutions to avoid air bubbles underneath the cover slips in the slides with sections 120 microns?. [Link]
-
Vangala, M. R. L., Rudraraju, A., & Subramanyam, R. V. (2016). Mounting ground sections of teeth: Cyanoacrylate adhesive versus Canada balsam. Semantic Scholar. [Link]
-
S-cool. (n.d.). Dehydration and Clearing. [Link]
-
Annavajjula, S., & Banavar, S. R. (2023). Efficacy of cyanoacrylate adhesive as a mounting medium for soft tissue sections as an alternative to Kirkpatrick and Lendrum's DPX. ResearchGate. [Link]
-
Annavajjula, S., & Banavar, S. R. (2023). Efficacy of cyanoacrylate adhesive as a mounting medium for soft tissue sections as an alternative to Kirkpatrick and Lendrum's DPX. MM Publishers. [Link]
-
Liu, P. Y., et al. (2010). Cyanoacrylate glue as an alternative mounting medium for resin-embedded semithin sections. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate. PubChem. [Link]
-
Collins, T. (n.d.). Mounting Media and Antifade reagents. University of Toronto. [Link]
-
Kaplan, M., et al. (2005). In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery. IMR Press. [Link]
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Formulation of Biocompatible Ethyl 2-Cyanoacrylate Adhesives: A Guide for Medical Device and Therapeutic Development
Abstract
Ethyl 2-cyanoacrylate (ECA) adhesives are renowned for their rapid polymerization and strong adhesive properties, making them valuable in medical applications from topical wound closure to medical device assembly.[1] However, their clinical utility is contingent upon formulating for biocompatibility to mitigate cytotoxic effects associated with their degradation products.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation, characterization, and validation of biocompatible ECA adhesives. We delve into the fundamental chemistry, explain the causal relationships behind formulation choices, and provide detailed protocols for performance testing and biocompatibility assessment in accordance with international standards.
Section 1: Fundamental Principles of ECA Formulation
The successful formulation of a medical-grade ECA adhesive is a balancing act between achieving rapid, strong adhesion and ensuring the final product is safe for clinical use. This requires a foundational understanding of its polymerization chemistry and the factors governing its interaction with biological systems.
The Chemistry of Anionic Polymerization
This compound's adhesive properties are derived from its ability to undergo rapid anionic polymerization.[3] The monomer features an electron-poor carbon-carbon double bond, due to the strong electron-withdrawing effects of the cyano (-CN) and ester (-COOEt) groups. This makes it highly susceptible to nucleophilic attack.[4] In a clinical setting, the polymerization is typically initiated by weak bases, such as the trace amounts of water present on the surface of skin or tissues.[5][6]
The process can be summarized in three steps:
-
Initiation: A nucleophile (like a hydroxyl ion from water) attacks the β-carbon of the ECA monomer, breaking the double bond and forming a resonance-stabilized carbanion.[7]
-
Propagation: The newly formed carbanion acts as a potent nucleophile, attacking another monomer molecule. This process repeats, rapidly forming long polymer chains.[3]
-
Termination: The polymerization ceases when the growing carbanion is neutralized, typically by an acidic species or impurities, or when the monomer is depleted.
Factors Influencing Biocompatibility
The primary concern regarding the biocompatibility of cyanoacrylates is the release of cytotoxic degradation products, namely formaldehyde and cyanoacetate, as the polymer chain breaks down via hydrolysis.[2] The rate of this degradation is inversely proportional to the length of the alkyl ester chain.[2] Shorter chains, like the ethyl group in ECA, degrade more rapidly than longer-chain cyanoacrylates (e.g., n-butyl or 2-octyl cyanoacrylate), leading to a higher localized concentration of these toxic byproducts and a greater potential for inflammatory response.[2][8]
Therefore, while ECA offers very strong and rapid bonding, its formulation must be carefully optimized and its intended use critically evaluated, particularly for applications involving direct, long-term tissue contact. For many medical device assembly applications where the adhesive is not in direct contact with the patient, or for short-term topical use, ECA is a suitable choice when formulated correctly.[9][10]
Key Formulation Components and Their Rationale
A medical-grade ECA adhesive is more than just the monomer. It is a carefully balanced composition of several components, each serving a critical function.
| Component | Example(s) | Concentration Range (wt%) | Rationale and Causality |
| Monomer | This compound | 80 - 95% | The primary component that polymerizes to form the adhesive bond. Purity is critical to ensure consistent performance and minimize toxicity. |
| Anionic Stabilizer | Sulfur Dioxide (SO₂), Boron Trifluoride (BF₃) | 10 - 500 ppm | Purpose: To prevent premature anionic polymerization initiated by trace moisture or basic residues on container surfaces. Mechanism: These are acidic compounds that neutralize initiating anions, ensuring the adhesive remains liquid until intentionally applied.[11] |
| Free-Radical Stabilizer | Hydroquinone (HQ), Butylated Hydroxytoluene (BHT) | 200 - 1000 ppm | Purpose: To inhibit premature polymerization via a free-radical mechanism, which can be initiated by heat or light. Mechanism: These compounds act as radical scavengers, terminating any free-radical chains that may form during storage.[12] |
| Plasticizer | Tributyl Citrate, Dioctyl Phthalate (DOP), Citroflex™ A-4 | 1 - 20% | Purpose: To increase the flexibility of the cured polymer, reducing brittleness and improving impact resistance.[13] Mechanism: Plasticizers are non-volatile solvents that integrate into the polymer matrix, disrupting chain-to-chain interactions and allowing for greater movement. The choice of plasticizer must be biocompatible.[11][14][15] |
| Thickener (Viscosity Modifier) | Polymethyl Methacrylate (PMMA), Fumed Silica | 1 - 10% | Purpose: To increase the viscosity of the liquid adhesive, allowing for better control during application and gap-filling capabilities.[6][13] Mechanism: These are inert polymers or particles that physically entangle with the monomer, increasing its resistance to flow. |
| Accelerator | Toluidine derivatives, Amine compounds | < 1% (often applied separately) | Purpose: To speed up the cure time, especially in low-humidity environments or on acidic surfaces.[16][17] Mechanism: These are strong bases that act as potent initiators for the anionic polymerization, ensuring a rapid cure. |
Section 2: Protocol for Formulation of a Biocompatible ECA Adhesive
This section provides a general protocol for the lab-scale formulation of a biocompatible ECA adhesive. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The glassware must be scrupulously cleaned and dried to remove any moisture or basic residues that could initiate premature polymerization.
Materials and Equipment
-
Monomer: Medical-grade this compound (>99% purity)
-
Stabilizers: Hydroquinone, Sulfur Dioxide (in a carrier solvent or as a gas)
-
Plasticizer: Tributyl Citrate (biocompatible grade)
-
Thickener: PMMA powder (low molecular weight)
-
Glassware: Oven-dried beakers, graduated cylinders, and stirring rods
-
Mixing Equipment: Magnetic stirrer and stir bars
-
Storage: Amber glass or opaque polyethylene bottles with tight-fitting caps
Step-by-Step Formulation Protocol
This protocol describes the formulation of a 100g batch of a sample ECA adhesive.
-
Preparation: Ensure all glassware is clean and has been oven-dried at 120°C for at least 2 hours to remove all traces of moisture. Allow to cool to room temperature in a desiccator.
-
Monomer Addition: In a 250 mL beaker, place a magnetic stir bar. Weigh and add 90g of medical-grade this compound monomer.
-
Stabilizer Incorporation:
-
Free-Radical Stabilizer: Add 0.5g (500 ppm) of Hydroquinone to the monomer.
-
Anionic Stabilizer: The anionic stabilizer (e.g., SO₂) is typically added by the monomer manufacturer. It is crucial to source a monomer that is already stabilized for anionic polymerization.
-
-
Plasticizer Addition: While stirring gently, slowly add 5g of Tributyl Citrate to the mixture. Allow it to dissolve completely. Overly vigorous stirring can introduce air (and thus moisture).
-
Thickener Incorporation: In small increments, add 4.5g of PMMA powder to the solution. Continue stirring until the PMMA is fully dissolved and the solution is homogenous. This may take several hours. The viscosity will increase noticeably.
-
Final Mixing and Storage: Once all components are dissolved and the mixture is uniform, turn off the stirrer. Decant the adhesive into a labeled, dry, amber glass bottle. Seal the bottle tightly to prevent moisture ingress.
-
Quality Control: Store the formulated adhesive at 2-8°C. Before use in further testing, allow the adhesive to equilibrate to room temperature. Perform an initial quality check by dispensing a small drop onto a test surface to ensure it cures as expected.
Section 3: Characterization and Performance Testing
Once formulated, the adhesive must be rigorously tested to ensure it meets performance and safety specifications.
Mechanical Performance: Bond Strength Testing
The adhesive strength is a critical performance parameter. For medical adhesives intended for use on soft tissue, the lap-shear strength is a key indicator.[18] The standard test method is ASTM F2255, "Standard Test Method for Strength Properties of Tissue Adhesives in Lap-Shear by Tension Loading".[19][20]
Protocol: Lap-Shear Strength Testing (ASTM F2255 Adaptation)
-
Substrate Preparation: Use a consistent biological substrate, such as porcine skin, cut into uniform strips (e.g., 25 mm x 100 mm). Clean the substrate and pat dry immediately before use.
-
Adhesive Application: Overlap two strips of the substrate by a defined area (e.g., 25 mm x 10 mm). Apply a controlled volume of the ECA adhesive (e.g., 50 µL) to the center of the overlap region.
-
Bonding: Immediately join the two strips, applying gentle, uniform pressure (e.g., using a 100g weight) for a set period (e.g., 120 seconds) to ensure a consistent bond line thickness.
-
Curing: Allow the bonded samples to cure under controlled conditions (e.g., 37°C and 90% relative humidity to simulate physiological conditions) for a specified time (e.g., 24 hours).
-
Testing: Mount the bonded specimen in a universal testing machine (tensile tester).[21] Apply a tensile load at a constant rate of crosshead displacement (e.g., 5 mm/min) until the bond fails.
-
Data Analysis: Record the maximum load (in Newtons) achieved before failure. Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bond area (mm²). Test at least five replicate samples for statistical validity.
Data Presentation: Effect of Plasticizer on Mechanical Properties
The following table shows hypothetical data illustrating how plasticizer concentration can influence the adhesive's mechanical properties.
| Formulation ID | ECA (wt%) | Tributyl Citrate (wt%) | PMMA (wt%) | Mean Shear Strength (MPa) [±SD] | Flexibility (Qualitative) |
| ECA-P01 | 95.5 | 0 | 4.5 | 5.2 ± 0.4 | Brittle, fractures easily |
| ECA-P05 | 90.5 | 5 | 4.5 | 4.1 ± 0.3 | Moderate flexibility |
| ECA-P10 | 85.5 | 10 | 4.5 | 3.5 ± 0.3 | Good flexibility |
| ECA-P15 | 80.5 | 15 | 4.5 | 2.8 ± 0.2 | Very flexible, slightly lower cohesion |
Section 4: Biocompatibility Assessment
For any material intended for medical use, biocompatibility is non-negotiable.[22] The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[23][24] The first and most fundamental test for an adhesive is the in vitro cytotoxicity assay, as specified in ISO 10993-5.[25][26]
Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5 Extract Method)
This test assesses whether an extract from the cured adhesive causes harm to cultured cells.
-
Sample Preparation: Prepare samples of the cured adhesive with a defined surface area-to-volume ratio, as specified in ISO 10993-12. For example, cure the adhesive on a sterile, inert substrate.
-
Extraction: Immerse the cured adhesive samples in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at a ratio of 3 cm²/mL. Incubate the samples at 37°C for 24 hours. This creates the "extract."
-
Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, until they form a near-confluent monolayer in 96-well plates.[26]
-
Cell Exposure: Remove the existing culture medium from the cells and replace it with the prepared adhesive extracts. Include positive controls (e.g., dilute phenol solution) that are known to be toxic, and negative controls (fresh culture medium) that are non-toxic.
-
Incubation: Incubate the cells with the extracts and controls for 24 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
After incubation, add MTT solution to each well. Live cells with active mitochondria will metabolize the yellow MTT into a purple formazan product.
-
Incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each sample relative to the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[27]
Data Presentation: Cytotoxicity Results
| Sample ID | Mean Cell Viability (%) [±SD] | ISO 10993-5 Assessment |
| Negative Control | 100 ± 5.1 | Non-cytotoxic |
| Positive Control | 8 ± 2.5 | Cytotoxic |
| ECA-P01 (0% Plasticizer) | 65 ± 6.2 | Cytotoxic |
| ECA-P05 (5% Plasticizer) | 82 ± 4.9 | Non-cytotoxic |
| ECA-P10 (10% Plasticizer) | 88 ± 5.5 | Non-cytotoxic |
Section 5: Sterilization Considerations
Medical adhesives must be sterile.[22] However, sterilization methods can negatively impact the stability of ECA.
-
Gamma Irradiation/E-beam: High energy can induce free-radical polymerization. Formulations must contain sufficient free-radical stabilizers to withstand the required dose (typically 25 kGy).[12][28]
-
Ethylene Oxide (EtO): A common method for heat-sensitive devices. However, EtO is reactive and can potentially initiate polymerization. The process must be carefully validated to ensure no residual EtO remains, which is itself toxic.[22][28]
-
Dry Heat: Generally unsuitable as the high temperatures (e.g., 160-180°C) will cause rapid polymerization of the monomer.[28][29]
-
Autoclave (Steam Sterilization): Completely unsuitable due to the presence of moisture and high heat, which would cause instant polymerization.[28]
The choice of sterilization method must be considered during the initial formulation stage. Post-sterilization validation is critical to ensure that the adhesive's performance (cure time, bond strength) and stability have not been compromised.
Conclusion
The formulation of biocompatible this compound adhesives is a multi-faceted process that demands a deep understanding of polymer chemistry, biocompatibility principles, and regulatory standards. By carefully selecting and balancing monomers, stabilizers, and plasticizers, it is possible to develop adhesives that are both effective and safe for a variety of medical applications. The protocols and frameworks presented in this guide provide a solid foundation for the development and validation of these critical materials, emphasizing the importance of rigorous testing to ensure patient safety and product efficacy.
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Application Note: Ethyl 2-Cyanoacrylate in Dental Pulp Capping
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Preserving Pulp Vitality
Direct pulp capping is a vital pulp therapy procedure aimed at treating exposed dental pulp tissue to preserve its vitality and function, thereby avoiding more invasive treatments like root canal therapy or extraction[1][2][3]. The procedure involves placing a protective, biocompatible agent directly onto the exposed pulp, with the goal of promoting healing and inducing the formation of a reparative mineralized tissue barrier[1][2].
An ideal pulp capping material should possess a suite of specific properties: it must be biocompatible, provide a durable seal against bacterial microleakage, be bactericidal or bacteriostatic, and, most importantly, stimulate the formation of a high-quality dentin bridge to protect the pulp[4][5]. For decades, calcium hydroxide (Ca(OH)₂) has been the gold standard, largely due to its high pH, which provides an antibacterial effect and is believed to induce mineralization[6][7]. More recently, Mineral Trioxide Aggregate (MTA) has shown superior performance in maintaining long-term pulp vitality and forming a better-quality dentin bridge[5][7][8].
Amidst the search for alternative materials, cyanoacrylate-based adhesives have been explored for various medical and dental applications, including their potential as pulp capping agents[9][10][11][12]. Ethyl 2-cyanoacrylate (ECA), a short-chain cyanoacrylate, is particularly noted for its rapid polymerization in moist environments, strong adhesive properties, and effective hemostatic and bacteriostatic capabilities[12]. This application note provides a comprehensive technical guide on the use of ECA in dental pulp capping for research and preclinical evaluation, detailing its mechanism, biocompatibility, a comparative analysis, and a detailed experimental protocol for its application and assessment.
Scientific & Technical Background of this compound
Physicochemical Properties and Mechanism of Action
This compound is a monomer that undergoes rapid anionic polymerization upon contact with weak bases, such as the hydroxyl ions present in water or moist tissue surfaces like the dental pulp[12]. This reaction is typically exothermic and results in the formation of a hard, durable polymer film.
-
Adhesion and Sealing: The primary allure of ECA in pulp capping is its ability to form a strong, immediate bond to the moist dentin and pulp tissue. This creates a physical barrier that can effectively seal the exposure site, theoretically preventing bacterial ingress, which is a critical factor for successful pulp healing[2][13].
-
Hemostasis: ECA provides immediate and effective hemostasis upon application to a bleeding pulp surface[12]. This is a significant practical advantage, as controlling hemorrhage is a crucial step in direct pulp capping protocols to ensure intimate contact between the capping material and the pulp tissue[14].
-
Bacteriostatic Effect: The polymerized ECA film acts as a mechanical barrier to bacteria. Furthermore, cyanoacrylates have demonstrated inherent bacteriostatic properties, particularly against Gram-positive organisms, which can help to create a more favorable environment for pulp healing[12].
Biocompatibility and Histological Response
The biocompatibility of ECA is a subject of considerable debate and is central to its evaluation as a pulp capping agent. The primary concern revolves around the histotoxicity associated with its degradation products, which include formaldehyde and cyanoacetate.
-
Inflammatory Response: Studies have shown that shorter-chain cyanoacrylates, like ethyl and methyl derivatives, tend to be more histotoxic and elicit a more pronounced inflammatory response compared to longer-chain versions like butyl or octyl cyanoacrylate[11][15]. In vivo studies involving direct pulp capping with ECA have observed a moderate inflammatory infiltrate in the pulp tissue, characterized by the presence of lymphocytes, plasmocytes, and macrophages[16]. While this inflammation can decrease over time, it is a critical parameter to assess[10]. In some studies, despite the inflammation, pulp necrosis was not observed[17][18][19].
-
Hard Tissue Barrier Formation: A key measure of success for any pulp capping agent is its ability to induce the formation of a reparative dentin bridge. Preclinical studies in animal models (dogs) have demonstrated that ECA is capable of inducing the formation of a hard tissue barrier over the exposed pulp[16][17][18][19]. However, the quality and consistency of this barrier are variable. The barrier is often described as thinner compared to that formed under calcium hydroxide and may be discontinuous in a significant number of cases[16][17][19]. The tissue formed often consists of a bone-like layer in contact with the material and an underlying layer of dentin-like tissue[16][17].
Comparative Analysis with Standard Pulp Capping Agents
The performance of ECA must be benchmarked against established materials like Calcium Hydroxide (Ca(OH)₂) and Mineral Trioxide Aggregate (MTA).
Quantitative Comparison from a Preclinical Study
A study comparing ECA with Ca(OH)₂ in a dog pulpotomy model after 30 days yielded the following results:
| Outcome Metric | This compound (ECA) | Calcium Hydroxide (Ca(OH)₂) | Statistical Significance (p-value) |
| Hard Tissue Barrier Presence | 83.3% | 100% | p = 0.478 (Not Significant) |
| Continuous Hard Tissue Barrier | 50.0% | 75.0% | p = 0.652 (Not Significant) |
| Pulp Necrosis | 0% | 0% | N/A |
| (Data synthesized from de Albuquerque et al., 2006)[17][18][19] |
While Ca(OH)₂ showed a higher percentage of barrier formation, particularly continuous barriers, the differences were not statistically significant in this study[17][18][19]. This suggests that ECA can induce a healing response, though perhaps less reliably than the standard of care.
Qualitative Property Comparison
| Property | This compound (ECA) | Calcium Hydroxide (Ca(OH)₂) | Mineral Trioxide Aggregate (MTA) |
| Sealing Ability | Excellent, immediate adhesive seal | Poor initial seal, prone to dissolution | Excellent, long-term seal |
| Hemostatic Effect | Excellent, immediate | None | Minimal |
| Ease of Application | Simple, fast-setting | Requires careful placement, can be messy | Requires precise mixing, long setting time |
| Biocompatibility | Questionable; moderate inflammation[15][16] | Good, but causes superficial necrosis | Excellent, low inflammation[7] |
| Dentin Bridge Quality | Thinner, often discontinuous, bone-like[16][17] | "Tunnel defects" are common | Thick, complete, dentin-like[7] |
| Mechanical Strength | Becomes brittle | Very low compressive strength | High compressive strength, similar to dentin[20] |
Experimental Protocol: In Vivo Direct Pulp Capping (Canine Model)
This protocol outlines a step-by-step methodology for evaluating ECA as a direct pulp capping agent in a preclinical canine model, based on established research practices[16][18].
Materials and Equipment
-
This compound adhesive (medical or research grade)
-
Control material: Calcium hydroxide paste (e.g., Dycal)
-
High-speed and low-speed dental handpieces
-
Sterile diamond and carbide burs
-
Sterile spoon excavators
-
Sterile saline solution
-
Sterile cotton pellets
-
Restorative materials (e.g., glass ionomer cement, composite resin)
-
Standard surgical and anesthetic equipment for the animal model
Workflow Diagram
Caption: Experimental workflow for in vivo evaluation of ECA.
Detailed Steps
-
Animal Preparation: Anesthetize the animal following approved institutional animal care and use committee (IACUC) protocols. Isolate the selected teeth (e.g., premolars) using a rubber dam to maintain an aseptic field.
-
Cavity Preparation and Pulp Exposure: Using a high-speed handpiece with water coolant, prepare a standardized Class V cavity on the buccal surface of the tooth. Complete the final removal of dentin over the pulp with a sterile spoon excavator or a large, sterile round bur at low speed until a pinpoint pulp exposure is achieved.
-
Hemorrhage Control: This step is critical for success. Gently irrigate the cavity with sterile saline to remove dentin debris. Control pulpal bleeding by applying light pressure with sterile cotton pellets[16]. If hemostasis cannot be achieved within 5-10 minutes, the tooth should be excluded from the study, as this indicates irreversible pulpitis[14].
-
Pulp Capping Agent Application:
-
Experimental Group (ECA): Apply one drop of this compound directly onto the exposure site, allowing it to polymerize completely.
-
Control Group (Ca(OH)₂): Gently place a layer of calcium hydroxide paste over the exposure site without applying pressure.
-
-
Final Restoration: Place a protective base, such as a glass ionomer cement, over the capping material, followed by a permanent restoration (e.g., amalgam or composite resin) to ensure a complete coronal seal.
-
Post-Operative Follow-up: Provide appropriate post-operative care. At pre-determined time points (e.g., 30 and 90 days), euthanize the animals and harvest the teeth and surrounding alveolar bone for analysis.
Outcome Assessment and Data Interpretation
Histological Analysis
The primary outcome measure is the histological response of the pulp-dentin complex.
-
Tissue Processing: Fix the harvested specimens in 10% neutral buffered formalin. Decalcify the teeth in a suitable solution (e.g., 5% nitric acid or EDTA). Process and embed the specimens in paraffin wax. Create serial sections (5-7 µm) and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: A blinded histologist should evaluate the slides based on the following criteria:
-
Hard Tissue Barrier: Note its presence or absence, continuity (complete or incomplete), thickness, and morphology (dentin-like, bone-like, or fibrotic).
-
Inflammation: Characterize the inflammatory cell infiltrate (acute vs. chronic), its severity (mild, moderate, severe), and its location relative to the exposure site.
-
Pulp Tissue Integrity: Assess the overall vitality of the pulp tissue, including the presence of an intact odontoblast layer, normal vascularity, and the absence of fibrosis or necrosis[16].
-
Cellular Response Diagram
Caption: Pulp tissue response to this compound application.
Discussion: Advantages, Limitations, and Future Directions
Advantages:
-
Superior Handling: ECA is easy to apply, polymerizes quickly, and provides excellent immediate hemostasis, simplifying the clinical procedure[12].
-
Bacterial Seal: Its adhesive nature provides an immediate and effective seal against bacterial contamination, a key requirement for pulp healing.
Limitations:
-
Biocompatibility Concerns: The potential for histotoxicity and a persistent moderate inflammatory response is the most significant drawback[15][16]. The degradation products of shorter-chain cyanoacrylates are a known issue.
-
Inconsistent Bridge Formation: The quality of the hard tissue barrier is often inferior to that produced by MTA or even Ca(OH)₂, frequently being incomplete or composed of bone-like tissue rather than true reparative dentin[16][17].
Future Directions: Research in this area should focus on mitigating the limitations of ECA. This could involve:
-
Formulation Modification: Investigating the incorporation of bioactive molecules (e.g., growth factors, calcium silicate particles) into the ECA formulation to enhance biocompatibility and stimulate higher-quality dentin formation.
-
Longer-Chain Cyanoacrylates: Evaluating longer-chain derivatives (e.g., n-butyl, 2-octyl cyanoacrylate), which are known to be less histotoxic, for their efficacy in pulp capping[11][15].
-
Controlled Release Systems: Developing ECA-based systems that can provide a controlled release of therapeutic agents to modulate the inflammatory response and promote pulp regeneration.
Conclusion
This compound presents an interesting profile for dental pulp capping, offering significant advantages in handling, hemostasis, and sealing ability. However, concerns regarding its biocompatibility and the inconsistent quality of the induced hard tissue barrier currently limit its clinical applicability when compared to modern bioactive materials like MTA and other calcium silicates. The protocols and data presented in this application note provide a framework for researchers to further investigate and potentially overcome these limitations, paving the way for the development of new and improved vital pulp therapy materials.
References
- ISO/TC 106 - Dentistry - iTeh Standards.Google Search.
- Histologic evaluation of pulpotomy performed with ethyl-cyanoacryl
- Histologic evaluation of pulpotomy performed with ethyl-cyanoacryl
- Histologic evaluation of pulpotomy performed with ethyl-cyanoacryl
- Evaluation of Compressive Strength of Several Pulp Capping M
- ISO Standards for Dental M
- Histologic evaluation of pulpotomy performed with ethyl-cyanoacrylate and calcium hydroxide.
- In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives.
- In vivo qualitative analysis of the biocompatibility of different cyanoacryl
- Evaluation of Calcium Release from Pulp-capping Material Using International Organization for Standardization Guidelines.
- Application of ethyl cyanoacrylate adhesive during a dental implant...
- Cyanoacrylates in dentistry: a review of the liter
- Cytotoxic effects on human dental pulp stem Cells after exposure to adhesive bonding agents.PMC - NIH.
- Step-by-step guide on performing direct pulp capping.Septodont USA.
- Improve Pulp Capping Success Rate - Dr. Stevenson Shows You How.Dr. Stevenson's Website.
- Optimizing Pulp Protection : A Systematic Review of Pulp capping agents and their Properties.
- Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts.
- The Effectiveness of Using Different Pulp-Capping Agents on the Healing Response of the Pulp.PubMed.
- In Vitro and In Vivo Efficacy of New Composite for Direct Pulp Capping.PubMed Central.
- Cytotoxicity testing of methyl and this compound using direct contact assay on osteoblast cell cultures.PubMed.
- Cytotoxic effects on human dental pulp stem Cells after exposure to adhesive bonding agents.
- Histotoxicity of cyanoacrylate tissue adhesives.
- Toxicity and cytokine release from human dental pulp stem cells after exposure to universal dental adhesives cured by single peak and polywave LEDs.PubMed.
- Comparison of CaOH with MTA for Direct Pulp Capping: A PBRN Randomized Clinical Trial.PMC - NIH.
- Filling and restorative m
- Direct pulp capping procedures – Evidence and practice.PMC - PubMed Central.
- Oral Applications of Cyanoacrylate Adhesives: A Liter
- Recent Advances in Pulp Capping M
- (PDF) Direct pulp capping procedures – Evidence and practice.
- (PDF) Systematic review of dental pulp capping materials.
- Current Approaches in Pulp Capping: A Review.Semantic Scholar.
- Pulp capping.Wikipedia.
- In Vitro and In Vivo Efficacy of New Composite for Direct Pulp Capping.
- Comparison of CaOH with MTA for direct pulp capping: a PBRN randomized clinical trial.
- Direct Pulp Capping with adhesive resins and composite crieria of selection and modification of the technique.Priory Medical Journals.
- Evaluation of a Bioceramic as a Pulp Capping Agent In Vitro and In Vivo.Journal of Endodontics. 3-7. Comparison of three different materials used for indirect pulp capping in permanent molars: An in vivo study.NIH.
- Review on Pulp Capping.IOSR Journal of Dental and Medical Sciences.
- MTA: the new material of choice for pulp capping.Endodontic Practice US.
- Current Approaches in Pulp Capping: A Review.Cyprus Journal of Medical Sciences.
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Application Notes & Protocols: Ethyl 2-Cyanoacrylate for the Sealing of Corneal Perforations
Prepared by: Gemini, Senior Application Scientist
Introduction: Addressing an Ophthalmic Emergency
Corneal perforation is a critical ophthalmologic emergency that can lead to severe visual impairment, blindness, or even the loss of the eye if not managed promptly and effectively.[1][2] It represents a full-thickness wound in the cornea, causing a breach in the globe's integrity and subsequent leakage of aqueous humor. The etiologies are diverse, ranging from microbial keratitis and autoimmune-related corneal melts to traumatic injuries.[3][4] The primary goal of intervention is to restore the structural integrity of the eyeball, prevent infection, and create a stable environment for healing, thereby avoiding potentially disastrous outcomes.[2]
While definitive surgical procedures like penetrating keratoplasty or patch grafts are often required, they may not be immediately feasible, especially in an inflamed eye where the risk of graft failure is high.[2][5] In this context, tissue adhesives have emerged as an invaluable tool for the temporary or, in some cases, definitive management of small corneal perforations.[1][6] Among the synthetic adhesives, cyanoacrylates are widely used due to their rapid polymerization, strong bond formation, and ease of application.[7][8]
This document provides a detailed technical guide on the application of ethyl 2-cyanoacrylate , a short-chain cyanoacrylate adhesive, for sealing corneal perforations. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism, protocols, and clinical considerations of this procedure. While its ophthalmic use is considered off-label, this compound has been shown to be a safe and efficacious option for managing select corneal perforations, particularly those less than 3 mm in diameter.[9][10]
Mechanism of Action: Rapid Polymerization and Barrier Formation
The efficacy of this compound as a tissue adhesive lies in its unique chemical properties. It is an acrylic resin composed of cyanoacrylate monomers that undergo rapid anionic polymerization upon contact with water or weak bases present in the tear film and corneal tissue.[2]
This process involves the following key steps:
-
Initiation: The presence of hydroxyl ions (from water) or amine groups on the corneal surface initiates the polymerization of the cyanoacrylate monomers.
-
Propagation: The initiated monomer rapidly bonds with other monomers, forming long, strong polymer chains.
-
Termination: The reaction ceases, resulting in a solid, hardened adhesive that forms a strong bond with the underlying corneal stroma.
This polymerization occurs within seconds, creating an immediate, watertight seal over the perforation.[9] This barrier serves multiple functions:
-
Tectonic Support: It plugs the defect, stopping the leakage of aqueous humor and allowing the anterior chamber to reform.[11]
-
Inhibition of Collagenolysis: The adhesive prevents the re-epithelialization over a damaged stromal bed, a critical step in the cascade of collagenase production that leads to further stromal melting.[12]
-
Bacteriostatic Effect: Cyanoacrylates have been shown to exhibit bacteriostatic activity, particularly against Gram-positive organisms, which can be beneficial in cases of infectious keratitis.[9][12]
Detailed Application Protocol
The application of this compound is a delicate procedure that can be performed at a slit-lamp microscope or in an operating room.[2][9] Meticulous technique is crucial to ensure a successful seal and avoid complications.
Patient Selection & Preparation
-
Indications:
-
Required Materials:
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Eyelid speculum (non-compressing preferred)[5]
-
Cellulose sponges (e.g., Weck-Cel)
-
Fine forceps for debridement
-
This compound adhesive
-
Applicator (e.g., 30-gauge needle on a tuberculin syringe, back end of a sponge handle, or a sterile plastic drape)[5][9][11]
-
Bandage contact lens (BCL)
-
Fluorescein strip for Seidel testing
-
Step-by-Step Application Workflow
-
Anesthesia and Exposure:
-
Instill topical anesthetic drops into the affected eye.
-
Carefully insert the eyelid speculum, avoiding any pressure on the globe.[11]
-
-
Corneal Bed Preparation:
-
Gently debride the epithelium immediately surrounding the perforation site using a dry cellulose sponge or fine forceps. The adhesive adheres poorly to epithelium, making this step critical for a durable seal.[2][11][13]
-
Thoroughly dry the debrided area and the perforation site with a fresh, dry cellulose sponge. A dry surface is essential for rapid and effective polymerization.[2][11]
-
-
Anterior Chamber Management (if required):
-
Adhesive Application:
-
Dispense a small drop of this compound onto a sterile surface, such as the inside of a sterile glove wrapper or a plastic drape.[9]
-
Direct Method: Draw a minute amount of the adhesive into the hub of a 30-gauge needle on a tuberculin syringe or touch the applicator to the glue droplet.[9]
-
Patch Method: An alternative technique involves cutting a small disc from a sterile plastic drape. Place a drop of glue on the disc, which is then placed over the perforation. This can create a smoother surface and reduce the risk of glue entering the anterior chamber.[1][5]
-
Carefully and quickly apply a tiny aliquot of the adhesive directly onto the dry perforation site. The glue will polymerize and expand almost instantly.[9][11] The goal is to use the minimum amount of glue necessary to seal the defect.[2]
-
-
Setting and Confirmation:
-
Bandage Contact Lens Placement:
Post-Procedural Care
-
Prescribe prophylactic topical antimicrobial therapy for the duration the glue and BCL are in place to prevent secondary infections.[9]
-
Closely monitor the patient for signs of complications such as increased inflammation, pain, signs of infection, or an increase in intraocular pressure.
-
The adhesive will naturally slough off as the cornea heals underneath, a process that can take from a few days to several weeks.[9]
Clinical Efficacy and Outcomes: A Quantitative Overview
The success of this compound application is variable and depends on factors such as the size and etiology of the perforation, as well as the definition of success used in studies.[3][4] While it can serve as a definitive treatment in many cases, it is often a temporizing measure, stabilizing the eye until a definitive surgical procedure can be performed.[2][14]
| Parameter | Reported Value / Finding | Source(s) |
| Ideal Perforation Size | < 3 mm | [1][9][15] |
| Overall Success Rate | Highly variable, ranging from 33% to 91% | [1][10][16] |
| Success Rate (Single Application) | Reported as 70% in one study | [10] |
| Success by Etiology | Lower success rates observed in perforations from infectious ulcers and autoimmune diseases | [4] |
| Long-Term Globe Integrity | Success declines over time; one study reported 72% at 10 days, 61% at 30 days, and 46% at 90 days | [16] |
| Mean Glue Retention Time | Ranges from weeks to months; one study reported a median of 58 days | [9][16] |
| Need for Re-application | Common; multiple applications are often required to maintain a seal | [3][14] |
| Progression to Keratoplasty | Required in a significant number of cases, especially with larger perforations or glue failure | [1][15] |
Clinical Decision-Making & Complication Management
The use of this compound requires careful clinical judgment. While it is a powerful tool, potential complications must be anticipated and managed.
Key Considerations
-
Toxicity: Short-chain cyanoacrylates like this compound can be associated with histotoxicity and inflammation.[7] Longer-chain derivatives (e.g., N-butyl-2-cyanoacrylate, 2-octyl-cyanoacrylate) are generally considered less toxic.[1]
-
Corneal Neovascularization: Stromal neovascularization is a common and expected part of the healing response in the presence of cyanoacrylate glue.[9] While this can aid healing, it can also increase the risk of rejection in a subsequent corneal graft.[5]
-
Patient Discomfort: The hardened glue can cause significant foreign body sensation and irritation. A well-fitted BCL is essential for patient comfort.[2]
Potential Complications and Management
-
Glue Dislodgement/Re-leak: The most common complication is the need for reapplication.[9] If a leak recurs, the gluing process can be repeated.
-
Inadvertent Glue Instillation into Anterior Chamber: A serious complication that can lead to iridocorneal adhesions, synechiae, glaucoma, and cataract formation.[9] This risk is minimized by using a minimal amount of glue and considering an anterior chamber maintainer in high-risk cases.
-
Giant Papillary Conjunctivitis (GPC): An inflammatory reaction of the tarsal conjunctiva to the irregular glue surface.[3][9] Management may involve optimizing the BCL fit or, in severe cases, removal of the glue.
-
Secondary Glaucoma: Can occur due to inflammation or the formation of peripheral anterior synechiae.[9] Intraocular pressure should be monitored, and managed with appropriate medical therapy.
-
Secondary Microbial Infiltrates: Can develop, especially if the glue and BCL are in place for extended periods (>6 weeks).[1][9] Prophylactic antibiotics and regular monitoring are crucial.
Decision-Making Pathway
The following diagram illustrates a typical decision-making workflow for the management of a small corneal perforation.
Conclusion
This compound is a valuable and accessible tool in the armamentarium for managing small corneal perforations. Its ability to provide a rapid tectonic seal can stabilize the globe, relieve pain, and prevent devastating sequelae, effectively acting as a bridge to either natural healing or definitive surgical repair. Success with this technique is highly dependent on appropriate patient selection, meticulous application technique, and vigilant post-procedural management of potential complications. While newer, potentially less toxic adhesives are available or in development, the long-standing use and proven efficacy of cyanoacrylates ensure their continued relevance in ophthalmic practice.
References
-
Nehls, S. M. (2007). Tissue Adhesives for Repair of Corneal Perforations. American Academy of Ophthalmology. [Link]
-
Narayana, S., & Vaddavalli, P. K. (2023). Tissue Adhesives for the Management of Corneal Perforations and Challenging Corneal Conditions. Clinical Ophthalmology, 17, 125–137. [Link]
-
Kasetsuwan, N., et al. (2013). Efficacy and safety of ethyl-2-cyanoacrylate adhesives for corneal gluing. Asian Biomedicine, 7(3), 437-441. [Link]
-
Yin, J., et al. (2019). Outcomes of Cyanoacrylate Tissue Adhesive Application in Corneal Thinning and Perforation. Cornea, 38(6), 668-673. [Link]
-
Al-Sabai, N., & Al-Shamrani, M. (2015). Outcomes of Cyanoacrylate Glue Application for Corneal Perforation. Investigative Ophthalmology & Visual Science, 56(7), 445. [Link]
-
Papakonstantinou, E., et al. (2018). Surgical adhesives in ophthalmology: history and current trends. British Journal of Ophthalmology, 102(8), 1023-1028. [Link]
-
Singh, S., et al. (2020). Cyanoacrylate glue: An emerging alternative for sealing of corneal perforation. Medical Journal of Dr. D.Y. Patil Vidyapeeth, 13(5), 469-474. [Link]
-
Garg, P. (2012). Cyanoacrylate Glue in the Management of Corneal Perforations. In: Cornea. Jaypee Brothers Medical Publishers. [Link]
-
Rana, M., & Savant, V. (2013). A brief review of techniques used to seal corneal perforation using cyanoacrylate tissue adhesive. Contact Lens and Anterior Eye, 36(4), 156-158. [Link]
-
Majumdar, S. (2014). Tissue adhesives in ocular surgery. Expert Review of Ophthalmology, 9(1), 27-38. [Link]
-
Panda, A. (2022). Cyanoacrylate glue - to manage small Corneal Perforations. An Instructional Video. YouTube. [Link]
-
Vote, B. J., & Elder, M. J. (2000). Cyanoacrylate glue for corneal perforations: a description of a surgical technique and a review of the literature. Clinical & Experimental Ophthalmology, 28(6), 437-442. [Link]
-
Tan, K. L., et al. (2017). The Efficacy of N-Butyl-2 Cyanoacrylate (Histoacryl) for Sealing Corneal Perforation: A Clinical Case Series and Review of the Literature. Journal of Clinical & Experimental Ophthalmology, 8(6). [Link]
-
Yin, J., et al. (2019). Outcomes of Cyanoacrylate Tissue Adhesive Application in Corneal Thinning and Perforation. Cornea, 38(6), 668-673. [Link]
-
Raj, A., et al. (2021). Outcomes of Cyanoacrylate Tissue Adhesive Application in Corneal Thinning and Perforation. ResearchGate. [Link]
-
Singh, S. (2019). Cyanoacrylate Glue Application. YouTube. [Link]
-
Jhanji, V., et al. (2011). Management of corneal perforations: An update. Oman Journal of Ophthalmology, 4(3), 119-123. [Link]
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Troubleshooting & Optimization
stabilization of ethyl 2-cyanoacrylate monomer to prevent premature polymerization
Technical Support Center: Stabilization of Ethyl 2-Cyanoacrylate (ECA) Monomer
Welcome to the technical support center for this compound (ECA). This guide is designed for researchers, scientists, and drug development professionals who utilize ECA in their work. As a highly reactive monomer, preventing premature polymerization is critical for experimental success and product shelf-life. This document provides in-depth, experience-based answers to common challenges and offers structured troubleshooting workflows to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of ECA Stability
This section addresses the core principles of ECA chemistry and stabilization. Understanding these fundamentals is the first step in preventing premature polymerization.
Q1: Why is this compound so prone to premature polymerization?
A1: this compound's reactivity stems from its molecular structure. The monomer features two strong electron-withdrawing groups—the cyano (-CN) and the ester (-COOR)—attached to the same carbon atom of the carbon-carbon double bond. This configuration makes the other carbon atom of the double bond (the β-carbon) highly electrophilic and susceptible to nucleophilic attack.[1][2]
The primary mechanism for its rapid polymerization is anionic polymerization , which can be initiated by even very weak bases, such as trace amounts of moisture on surfaces or in the atmosphere.[2][3][4][5] This process is exceptionally fast and is the basis for its function as an "instant adhesive".[3][4][5][6] Additionally, ECA can also undergo a slower free-radical polymerization , though this typically requires specific initiators or conditions like UV light or heat.[3][7][8]
Q2: What is the dual-stabilizer system used for ECA, and why is it necessary?
A2: To ensure shelf-stability, ECA is stabilized against both polymerization pathways. This requires a dual system:
-
Anionic Polymerization Inhibitor: A strong acidic stabilizer is added to neutralize any stray basic initiators (like water).[9][10][11] These inhibitors maintain an acidic environment, which prevents the onset of the rapid anionic chain reaction.[3][5] Common examples include sulfur dioxide (SO₂), p-toluenesulfonic acid (TsOH), and other mineral or sulfonic acids.[12][13][14]
-
Free-Radical Polymerization Inhibitor: A radical scavenger is included to terminate any free-radical chains that may form due to exposure to light, heat, or contaminants.[13] Phenolic compounds like hydroquinone (HQ) and its derivatives are widely used for this purpose.[12][15][16][17]
Without both types of stabilizers, the monomer would have a very short shelf-life and would be prone to solidifying in its container.[4]
Q3: How do storage conditions affect the stability of the ECA monomer?
A3: Proper storage is non-negotiable for maintaining ECA stability. Key factors include:
-
Temperature: ECA should be stored under refrigerated conditions, typically between 2-8°C.[18][19][20] Low temperatures significantly slow down the kinetics of both polymerization pathways. Storing at room temperature or elevated temperatures drastically reduces shelf-life.
-
Moisture: Moisture is a potent initiator of anionic polymerization.[2][18] Containers must be kept tightly sealed to prevent ingress of atmospheric humidity.[18][21] It is crucial to allow the container to warm to room temperature before opening to prevent condensation of water vapor on the cold monomer.
-
Light: UV light can initiate free-radical polymerization. Therefore, ECA should be stored in opaque or dark containers to protect it from light exposure.[20][21]
Section 2: Troubleshooting Guide - Diagnosing and Solving Polymerization Issues
This section provides a problem-oriented approach to common issues encountered during experimentation.
Problem 1: Monomer has thickened or completely solidified in a sealed container during storage.
This is the most common failure mode and indicates a breakdown of the stabilization system.
Possible Causes & Diagnostic Workflow:
The following diagram illustrates a logical workflow for diagnosing the root cause of in-bottle polymerization.
Sources
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- 14. GB2107328A - Stabilized cyanoacrylate adhesive composition - Google Patents [patents.google.com]
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- 20. spectrumchemical.com [spectrumchemical.com]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Controlling Ethyl 2-Cyanoacrylate Polymerization Rate
<_
Welcome to the technical support center for ethyl 2-cyanoacrylate (ECA). This guide is designed for researchers, scientists, and drug development professionals who utilize ECA in their experiments. As a monomer prone to rapid, exothermic polymerization, precise control over its reaction rate is paramount for successful and reproducible outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Understanding the Dual-Inhibitor System: A Prerequisite for Control
This compound's high reactivity stems from its electron-deficient double bond, making it susceptible to both anionic and free-radical polymerization.[1] Consequently, commercial ECA formulations are stabilized by a dual-inhibitor system to ensure adequate shelf-life and prevent premature curing.[2] Anionic polymerization, the primary curing mechanism initiated by weak bases like moisture, is controlled by acidic inhibitors.[3][4] Free-radical polymerization, which can be triggered by heat, light, or radical initiators, is managed by free-radical scavengers.[5][6] A thorough understanding of these two systems is fundamental to troubleshooting polymerization rate issues.
Frequently Asked Questions (FAQs)
Q1: My ECA solution is polymerizing immediately upon solvent addition. What's causing this?
A1: This is a classic sign of anionic polymerization initiated by contaminants in your solvent or on your glassware.
-
Causality: ECA's anionic polymerization is extremely rapid and can be initiated by even trace amounts of weak bases, such as water or alcohols.[4] If your solvent is not anhydrous or your glassware has residual moisture or basic residues, polymerization will occur almost instantly.
-
Troubleshooting Protocol:
-
Solvent Purity: Always use fresh, anhydrous, aprotic solvents. Recommended options include anhydrous acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), or toluene.[7] Protic solvents like ethanol or methanol must be strictly avoided.[7]
-
Glassware Preparation: Ensure all glassware is rigorously cleaned and dried. Acid-washing, followed by rinsing with deionized water and acetone, and then oven-drying is a reliable procedure.[6]
-
Inert Atmosphere: For highly sensitive applications, consider handling the ECA and solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Q2: The viscosity of my stored ECA monomer has significantly increased. Is it still usable?
A2: An increase in viscosity is a clear indicator that partial polymerization has occurred, and the monomer's stability is compromised.[2]
-
Causality: Over time, or due to improper storage, the inhibitors present in the ECA can become depleted.[2] Exposure to moisture, heat, or even ambient light can accelerate this process, leading to the formation of polymer chains and an increase in viscosity.[2][8]
-
Recommended Action: It is strongly advised not to use ECA that has noticeably thickened. The altered monomer-to-polymer ratio will lead to inconsistent and unreliable experimental results. Proper storage is key to preventing this. Unopened containers should be stored in a cool, dark place, ideally refrigerated between 2°C and 8°C.[9][10] Once opened, store the container in a desiccator at room temperature to prevent moisture condensation upon warming.[2]
Q3: My polymerization reaction is much slower than expected, or it's not initiating at all. What are the likely causes?
A3: Over-stabilization is the most probable cause for a sluggish or non-existent polymerization.
-
Causality: While inhibitors are essential for storage, excessive amounts can significantly retard or completely prevent the desired polymerization.[5] This can happen if the initial monomer is over-stabilized or if acidic contaminants are inadvertently introduced into your reaction.
-
Troubleshooting Steps:
-
Review Inhibitor Concentrations: If you are adding your own inhibitors, carefully re-evaluate the concentrations. For many applications, the inhibitors already present in commercial-grade ECA are sufficient.
-
Check for Acidic Contamination: Ensure that no strong acids have been accidentally introduced into your reaction vessel, as these are potent anionic polymerization inhibitors.[7]
-
Consider an Accelerator: In situations where the cure speed needs to be increased, a chemical accelerator can be used. These are typically weak bases that counteract the acidic stabilizer and initiate polymerization. However, use accelerators with caution as they can lead to a very rapid and exothermic reaction.[3]
-
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Spontaneous Polymerization in Container | Moisture contamination from air exposure.[8] | Store opened containers in a desiccator with a fresh desiccant.[2] Ensure the cap is tightly sealed immediately after use.[2] |
| Heat exposure.[8] | Store away from heat sources and direct sunlight.[8] Refrigeration is recommended for unopened containers.[9] | |
| Inhibitor depletion due to age or improper storage.[2] | Use fresh monomer. Monitor the expiration date provided by the manufacturer. | |
| Inconsistent Curing Times | Fluctuations in ambient humidity and temperature.[3] | Conduct experiments in a controlled environment. Note that lower temperatures can slow the curing process, while higher temperatures accelerate it.[3][11] |
| Presence of acidic or basic contaminants on substrates. | Thoroughly clean and degrease all substrates before applying the ECA. | |
| Weak Adhesive Bonds | Over-stabilization of the ECA.[5] | If possible, use a grade of ECA with a lower inhibitor concentration. Alternatively, a surface accelerator can be used judiciously. |
| Incompatible substrate materials (e.g., low surface energy plastics like polyethylene).[12] | Use a surface primer designed for polyolefins to increase surface energy before applying the adhesive. | |
| "Blooming" or White Residue Around Bond Line | Volatilization of the monomer during rapid curing. | Increase ventilation to draw away monomer vapors. Use a lower-odor, lower-blooming grade of ECA if available. |
In-Depth Look at Inhibitor Types and Concentrations
A dual-inhibitor system is crucial for the stability of this compound.[2]
Anionic Polymerization Inhibitors
These are acidic compounds that neutralize the basic species that initiate anionic polymerization.[5]
-
Mechanism: They provide a source of protons to terminate the growing polymer chain, thus preventing further polymerization.
-
Common Examples:
-
Sulfur Dioxide (SO₂): A widely used gaseous inhibitor.[13] Typical concentrations range from 20 to 150 ppm.[14]
-
Methanesulfonic Acid (MSA): A strong acid used for effective stabilization.[7]
-
Boron Trifluoride (BF₃): Often used as a complex (e.g., BF₃ etherate) to act as a Lewis acid inhibitor.[6][15]
-
Hydroquinone (HQ): While primarily a free-radical inhibitor, it can exhibit some weak acidic properties.[5]
-
Free-Radical Polymerization Inhibitors
These are typically phenolic compounds that act as radical scavengers.[5]
-
Mechanism: They react with and neutralize free radicals that could otherwise initiate a polymerization chain reaction.[16] This process often requires the presence of oxygen.[17]
-
Common Examples:
Table of Typical Inhibitor Concentrations:
| Inhibitor Type | Inhibitor Name | Typical Concentration Range (ppm) |
| Anionic | Sulfur Dioxide (SO₂) | 20 - 500[13][14] |
| Methanesulfonic Acid | Concentration is highly application-dependent | |
| Boron Trifluoride (BF₃) Etherate | Concentration is highly application-dependent | |
| Free-Radical | Hydroquinone (HQ) | 200 - 1000 |
| Hydroquinone Monomethyl Ether (MEHQ) | 15 - 20[18] |
Note: The optimal inhibitor package is highly dependent on the purity of the monomer, the intended application, and the desired shelf life.
Visualizing the Polymerization and Inhibition Mechanisms
Caption: Anionic polymerization and inhibition pathways.
Experimental Protocols
Protocol 1: Viscosity Monitoring for Stability Assessment
This protocol provides a method for quantitatively assessing the stability of stored ECA monomer.
-
Baseline Measurement: Upon receiving a new bottle of ECA, allow it to equilibrate to room temperature. Using a calibrated viscometer, measure and record the initial viscosity.
-
Periodic Testing: At regular intervals (e.g., weekly or bi-weekly), draw a small, representative sample from the stored monomer.
-
Equilibration: Allow the sample to equilibrate to the same temperature as the baseline measurement.
-
Viscosity Measurement: Measure the viscosity using the same instrument and parameters as the baseline.
-
Data Analysis: A significant increase in viscosity over time indicates the onset of polymerization and a decline in monomer stability.[2] Establish an acceptable viscosity range for your specific application.
Protocol 2: Acid-Washing of Glassware
This procedure is critical for removing basic residues that can initiate anionic polymerization.
-
Initial Cleaning: Wash glassware with a standard laboratory detergent and rinse thoroughly with tap water, followed by deionized water.
-
Acid Bath: Immerse the glassware in a 1M solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for at least one hour.
-
Thorough Rinsing: Remove the glassware from the acid bath and rinse extensively with deionized water until the rinse water is neutral (test with pH paper).
-
Final Rinse: Rinse with acetone to facilitate drying.
-
Drying: Dry the glassware in an oven at a temperature above 100°C for several hours to ensure all moisture is removed. Allow to cool in a desiccator before use.[6]
Concluding Remarks
The successful use of this compound hinges on the ability to control its polymerization. By understanding the dual-inhibitor system, implementing proper storage and handling procedures, and systematically troubleshooting issues as they arise, researchers can ensure the reliability and reproducibility of their experiments. This guide serves as a foundational resource to aid in these endeavors. For further, more specific inquiries, consulting the manufacturer's technical datasheets for your particular grade of ECA is always recommended.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]
- 9. permabond.com [permabond.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Effects of Low Temperatures on Cyanoacrylate Adhesives | Cyanotec [cyanotec.com]
- 12. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 13. US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition - Google Patents [patents.google.com]
- 14. US7772306B2 - Cyanoacrylate compositions having increased stability under irradiation - Google Patents [patents.google.com]
- 15. BF3 Chemistry/Compound, BF3 Gas, BF3 Chemical Compound Introduction | Heyi Gas [heyigasglobal.com]
- 16. eastman.com [eastman.com]
- 17. chempoint.com [chempoint.com]
- 18. Ethyl methacrylate Yes monomethyl ether hydroquinone 15-20ppm inhibitor, 99 97-63-2 [sigmaaldrich.com]
Technical Support Center: Analysis of Ethyl 2-Cyanoacrylate Degradation Byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-cyanoacrylate (ECA). This guide is designed to provide expert insights and practical solutions for the challenges encountered during the analysis of ECA degradation byproducts. We will delve into the mechanisms of degradation, common analytical hurdles, and robust methodologies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the degradation of poly(this compound) (PECA).
Q1: What are the primary degradation pathways for poly(this compound)?
A1: PECA primarily degrades through two main pathways: hydrolytic degradation and thermal degradation.[1][2][3][4]
-
Hydrolytic Degradation: This occurs in the presence of water or moisture.[1][5] The polymer backbone is cleaved, which is a significant consideration for applications in biological or humid environments.[5][6] The rate of hydrolysis is influenced by pH, with faster degradation observed under alkaline conditions.[5][7]
-
Thermal Degradation: This pathway is initiated by exposure to high temperatures.[8][9] The primary mechanism is often an "unzipping" depolymerization, where the polymer chain reverts to its monomer form.[10][11] At very high temperatures, further decomposition into other byproducts can occur.[12]
Q2: What are the main chemical byproducts of ECA degradation?
A2: The byproducts depend directly on the degradation pathway:
-
From Hydrolysis: The main byproducts are formaldehyde and ethyl cyanoacetate .[5][13][14] The release of formaldehyde is a critical factor in the cytotoxicity and biocompatibility of cyanoacrylate-based medical adhesives.[14][15][16]
-
From Thermal Degradation: The principal product is the This compound monomer itself, resulting from depolymerization.[10][11] At temperatures exceeding 200°C, further breakdown can generate toxic compounds like hydrogen cyanide (HCN) , as well as ethanol and acrylonitrile .[12][17]
Q3: Which factors influence the rate of ECA degradation?
A3: Several factors can accelerate or inhibit the degradation process:
-
Moisture/Water: The presence of water is the primary driver for hydrolytic degradation.[1][18][19]
-
Temperature: Higher temperatures significantly accelerate thermal degradation.[1][8] Even moderately elevated temperatures (e.g., 80-100°C) can reduce the adhesion capability of PECA due to changes in polymerization.[10]
-
pH: The pH of the surrounding environment affects hydrolytic stability. Degradation is generally faster in neutral or alkaline conditions compared to acidic environments.[7][20]
-
Alkyl Chain Length: While this guide focuses on ethyl cyanoacrylate, it's noteworthy that cyanoacrylates with shorter alkyl chains (like methyl and ethyl) degrade more rapidly than those with longer chains (like n-butyl or 2-octyl).[14][15] This leads to a higher localized concentration of byproducts like formaldehyde.[14]
Diagram of ECA Degradation Pathways
Caption: Primary degradation pathways of poly(this compound).
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the analysis of ECA degradation byproducts.
Problem 1: My GC-MS chromatogram shows a very large peak for the ECA monomer, even though I expected to see other degradation byproducts.
-
Potential Cause: The high temperature of the Gas Chromatography (GC) injection port is causing thermal degradation (depolymerization) of the PECA in your sample.[21] The large peak you are observing is likely the monomer being generated in-situ during the analysis, which can mask the presence of other, lower-concentration byproducts that were in the original sample.
-
Recommended Solution:
-
Lower the Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of your target analytes. An initial temperature of 150-180°C may be a good starting point, but optimization is required.
-
Use Pyrolysis-GC-MS (Py-GC-MS): If your goal is to characterize the thermal degradation profile intentionally, Py-GC-MS is the appropriate technique. This method uses a controlled temperature program to pyrolyze the sample, allowing for the identification of temperature-dependent degradation products.[22]
-
Derivatization: For analyzing specific byproducts like formaldehyde, which is highly volatile and may not chromatograph well, consider a derivatization step before GC-MS analysis to create a more stable, less volatile compound.
-
Alternative Techniques: Consider using techniques that do not require high heat for sample introduction, such as High-Performance Liquid Chromatography (HPLC) for non-volatile byproducts or Capillary Electrophoresis (CE).[23][24]
-
Problem 2: I am trying to quantify formaldehyde release from PECA in an aqueous solution, but my results are inconsistent and show poor reproducibility.
-
Potential Cause 1: Inefficient or Inconsistent Extraction: Formaldehyde may be adsorbed to the polymer matrix or other components in your sample, leading to incomplete extraction into the solution you are analyzing.
-
Recommended Solution 1:
-
Optimize Extraction Time and Agitation: Ensure your extraction protocol is standardized. Test different extraction times (e.g., 4, 12, 24 hours) and methods of agitation (e.g., orbital shaker, sonication) to determine the point of maximum formaldehyde recovery. The initial release rate can be fast, plateauing after a couple of days.[7]
-
Use a Validated Assay: Employ a well-established formaldehyde quantification method, such as those based on derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis, or colorimetric assays using reagents like sodium picrate.[5][20][25]
-
-
Potential Cause 2: Formaldehyde Instability: Formaldehyde can be lost from the solution due to its high volatility or may react with components in your culture media or buffer if you are running a biocompatibility study.
-
Recommended Solution 2:
-
Analyze Samples Promptly: Analyze the extracts as soon as possible after collection. If storage is necessary, keep samples in tightly sealed vials at low temperatures (e.g., 4°C) to minimize evaporative losses.
-
Run a Matrix Spike Control: To check for interferences, spike a known amount of formaldehyde into a blank sample matrix (e.g., buffer or media without the polymer) and measure the recovery. This will help you determine if the matrix itself is causing signal suppression or enhancement.
-
Problem 3: My sample of ECA monomer seems to polymerize in the vial or syringe before I can analyze it.
-
Potential Cause: ECA polymerizes rapidly via an anionic mechanism, which can be initiated by trace amounts of moisture or other weak bases on the surfaces of your glassware, in your solvent, or from the air.[18][19][26]
-
Recommended Solution:
-
Use Dry Solvents and Glassware: Use anhydrous grade solvents for sample preparation. Ensure all glassware (vials, syringes, etc.) is thoroughly dried in an oven and cooled in a desiccator before use.
-
Work Quickly: Prepare samples immediately before analysis to minimize their exposure to atmospheric moisture.
-
Use Stabilized Solvents: For sample preparation, you can use a solvent containing a small amount of an acidic stabilizer (e.g., phosphoric acid) to inhibit premature polymerization.[27] Commercial ECA products already contain such inhibitors to ensure shelf-life.
-
Sample Preparation in an Inert Atmosphere: For highly sensitive analyses, consider preparing samples inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Data Summary & Experimental Protocols
Table 1: Common Degradation Byproducts of this compound
| Byproduct Name | Chemical Formula | Generating Condition | Common Analytical Method(s) |
| Formaldehyde | CH₂O | Hydrolysis[5] | GC-MS (with derivatization), HPLC-UV (with derivatization), Colorimetric Assays[20] |
| Ethyl Cyanoacetate | C₅H₇NO₂ | Hydrolysis[13][14] | GC-MS, HPLC |
| This compound (Monomer) | C₆H₇NO₂ | Thermal Degradation (Depolymerization)[10] | GC-MS, Py-GC-MS[21][22] |
| Hydrogen Cyanide | HCN | High-Temperature Thermal Decomposition (>200°C)[12] | Specific colorimetric methods, Ion-selective electrodes, GC-NPD |
| Ethanol | C₂H₅OH | High-Temperature Thermal Decomposition | GC-MS, GC-FID |
| Acrylonitrile | C₃H₃N | High-Temperature Thermal Decomposition[17] | GC-MS, GC-NPD |
Protocol: GC-MS Analysis of ECA Degradation Byproducts from Aqueous Extraction
This protocol provides a general framework for analyzing byproducts from the hydrolytic degradation of PECA. Note: This method must be optimized for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
Degraded PECA sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
GC vials with PTFE-lined septa
-
Pipettes and glassware (oven-dried)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Collect 5 mL of the aqueous solution in which the PECA sample was degraded.
-
Transfer the aqueous sample to a 15 mL separatory funnel.
-
Add 2 mL of DCM to the funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 5 minutes.
-
Drain the lower organic layer (DCM) into a clean glass vial.
-
Repeat the extraction (steps 3-6) two more times with fresh 2 mL aliquots of DCM, combining all organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract into a 2 mL GC autosampler vial for analysis.
3. GC-MS Instrumental Parameters (Example):
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Inlet Temperature: 200°C (Optimize to prevent on-column degradation)
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Parameters:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
4. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) for tentative identification of compounds like ethyl cyanoacetate.
-
Confirm the identity of key analytes by running authentic standards under the same analytical conditions and comparing retention times and mass spectra.
-
Quantify the identified byproducts by creating a calibration curve using the external or internal standard method.
Diagram of Analytical Workflow
Caption: General workflow for analyzing hydrolytic degradation byproducts.
References
-
Thermal stability and non-isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. (2022). Journal of Chemical Technology & Biotechnology. [Link]
-
This compound. (2020). American Chemical Society. [Link]
-
Thermal degradation curves of poly(this compound) nanofibers. (n.d.). ResearchGate. [Link]
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Understanding Polymer Degradation: Challenges and Solutions in the Plastics Industry. (n.d.). Matmatch. [Link]
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The degradation of cyanoacrylate tissue adhesive. I. (1966). Surgery. [Link]
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Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. (2023). Langmuir. [Link]
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Ethyl cyanoacrylate | C6H7NO2. (n.d.). PubChem. [Link]
-
Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (2022). MDPI. [Link]
- Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition. (2015).
-
Determination of thermal degradation behavior of oligo/poly(ethyl-2-cyanoacrylate) using DSC/TGA (Abstract). (2013). TNO Repository. [Link]
-
Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). (1966). Journal of Applied Polymer Science. [Link]
-
An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. (n.d.). Dublin City University. [Link]
-
Gas chromatographic determination of this compound in the workplace environment. (1989). Analyst. [Link]
-
In vitro degradation and cytotoxicity of alkyl 2-cyanoacrylate polymers for application to tissue adhesives. (2003). Journal of Applied Polymer Science. [Link]
-
Understanding Polymer Degradation and Failure Mechanisms. (n.d.). YEH HER YOW PLASTIC. [Link]
-
Polymer Degradation Analysis. (2023). Prism. [Link]
-
Degradation of polymer films. (2012). Soft Matter. [Link]
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Amount of formaldehyde as a degradation product released from polymer films after hydrolytic degradation. (n.d.). ResearchGate. [Link]
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Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research. [Link]
-
Degradation and stabilization of polycyanoacrylates. (n.d.). Afinitica. [Link]
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Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. (n.d.). CDS Analytical. [Link]
-
Polymer Degradation: Category, Mechanism and Development Prospect. (2022). E3S Web of Conferences. [Link]
-
A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES IN THE PRESENCE AND ABSENCE OF FOSSIL MATERIAL. (2006). Journal of the American Institute for Conservation. [Link]
-
A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. (2006). R Discovery. [Link]
-
Cyanoacrylates - Draft evaluation statement. (2024). Australian Government Department of Health and Aged Care. [Link]
-
Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). (2011). Polymer Degradation and Stability. [Link]
-
Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. (2016). PLOS ONE. [Link]
-
Investigation of hydrogen cyanide generation from the cyanoacrylate fuming process used for latent fingermark detection. (2011). Forensic Science International. [Link]
-
In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery. (2015). Cardiovascular Surgery and Interventions. [Link]
-
A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. (2006). ResearchGate. [Link]
-
Cyanoacrylate and Material Degradation: A Closer Look. (2024). Incure Inc. [Link]
-
Medical Device Cyanoacrylate vs. Super Glue: Key Differences. (n.d.). Incure Inc. [Link]
-
Mthis compound (MCA) - this compound (ECA). (n.d.). OSHA. [Link]
-
This compound - analysis. (n.d.). Analytice. [Link]
-
GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. (1968). DTIC. [Link]
-
U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. (n.d.). Food and Drug Administration. [Link]
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- 27. osha.gov [osha.gov]
Technical Support Center: Enhancing the Biocompatibility of Ethyl 2-Cyanoacrylate for In Vivo Studies
Introduction
Ethyl 2-cyanoacrylate (ECA) is a fast-acting adhesive monomer with widespread applications, from commercial "superglues" to specialized uses in research for tissue bonding.[1][2] Its rapid polymerization in the presence of moisture and strong adhesive properties make it a tempting tool for in vivo experimental models.[3] However, researchers frequently encounter significant biocompatibility challenges, including severe inflammation, tissue necrosis, and poor long-term integration.[4][5]
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals aiming to use ECA in in vivo studies. It moves beyond simple protocols to explain the underlying mechanisms of ECA-induced toxicity and provides actionable troubleshooting strategies and validated methods to improve its biocompatibility.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions researchers face when working with ECA in vivo.
Q1: Why does my this compound application cause severe inflammation and tissue necrosis?
A: The primary cause of ECA's toxicity is not the polymer itself, but its degradation byproducts.[6] As the poly(ethyl cyanoacrylate) polymer breaks down in the aqueous in vivo environment, it releases two main cytotoxic compounds: formaldehyde and cyanoacetate .[3][4]
This compound is a short-chain cyanoacrylate.[7] This chemical structure leads to rapid degradation, causing a "burst release" of these toxic byproducts at a concentration that overwhelms the metabolic capacity of the surrounding tissue.[7][8] This high localized concentration of formaldehyde is a primary driver of the intense inflammatory response, cell death (necrosis), and foreign body reaction often observed.[3][9]
Caption: ECA degradation pathway and resulting cytotoxicity.
Q2: How can I reduce the toxicity of my ECA formulation for in vivo use?
A: Improving biocompatibility involves a multi-faceted approach focused on purity, formulation, and considering superior alternatives.
-
Purification: Commercial-grade ECA can contain impurities from the manufacturing process, such as acrylonitrile and ethanol , which contribute to irritating odor and can exacerbate tissue irritation.[10][11] A purification step to remove these low-boiling-point compounds is highly recommended. See Protocol 1 for a detailed purification method.
-
Consider Longer-Chain Alternatives: The most effective strategy to mitigate ECA's toxicity is to use a longer-chain cyanoacrylate, such as n-butyl-cyanoacrylate (nBCA) or 2-octyl-cyanoacrylate (OCA) .[7] Longer alkyl chains slow the rate of polymer degradation significantly.[3][6] This results in a much slower, more controlled release of formaldehyde and cyanoacetate, allowing the surrounding tissue to metabolize the byproducts without initiating a severe inflammatory cascade.[7][12] Studies consistently show that longer-chain variants exhibit superior biocompatibility in vivo.[4][5]
Q3: My ECA adhesive is brittle and cracks after application. How can I improve its flexibility?
A: The polymerized form of standard ECA is inherently hard and brittle, which is a significant drawback for applications on dynamic or soft tissues.[4] This lack of flexibility can lead to bond failure and mechanical irritation.
A proven strategy to enhance flexibility is to use alkoxyethyl cyanoacrylates . These monomers incorporate a flexible ether linkage in their side chain. This structural modification facilitates chain rotation within the polymer, resulting in a more elastic and less brittle adhesive without compromising biocompatibility.[4] Monomers with longer side-chains, such as hexoxyethyl cyanoacrylate, have been shown to be more elastic than even 2-octyl cyanoacrylate.[4]
Q4: How should I sterilize ECA for in vivo use without causing it to polymerize in the container?
A: Sterilization is critical but challenging, as ECA readily polymerizes with heat, moisture, and radiation. Standard autoclaving is not an option.
-
Avoid High-Temperature Dry Heat and Standard Irradiation: Traditional dry heat methods (160-180°C) and high doses of gamma irradiation will cause premature polymerization or degradation of the monomer and any thickening agents.[13]
-
Recommended Method: Low-Temperature Dry Heat: A validated method involves heating the sealed ECA composition at a lower temperature for a longer duration. Sterilization can be achieved at temperatures from 70°C to 140°C .[13][14] For example, sterilization can be effected at 110°C for approximately 120 minutes or at 140°C for about 30 minutes.[13] This method preserves the monomer's stability. See Protocol 2 for implementation details.
-
Alternative: Stabilized Gamma Irradiation: If gamma irradiation is the only available method, the ECA formulation must contain an effective combination of anionic and free-radical stabilizers (e.g., sulfur dioxide and butylated hydroxyanisole) to prevent polymerization during the process.[15]
Troubleshooting Guide: Common In Vivo Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| Severe, Acute Inflammation & Necrosis | 1. Rapid ECA Degradation: The inherent chemistry of ECA leads to a burst release of formaldehyde.[3] | Switch to a longer-chain cyanoacrylate like n-butyl or 2-octyl cyanoacrylate. Their slower degradation rate is the most critical factor for improving biocompatibility.[6][7] |
| 2. Impurities in Adhesive: Commercial ECA contains manufacturing byproducts that are irritants.[10] | Purify the ECA monomer before use to remove volatile irritants like acrylonitrile. (See Protocol 1). | |
| 3. Excessive Volume Applied: A large mass of adhesive creates a greater source of degradation products and a physical barrier to tissue integration. | Apply the thinnest possible layer required to achieve adhesion. This minimizes the toxicant load and foreign body response. | |
| Adhesive Bond is Brittle, Cracks, or Fails | 1. Inherent Brittleness of ECA Polymer: The polymer structure is rigid and not suited for dynamic tissues.[4] | Use a more flexible cyanoacrylate formulation , such as an alkoxyethyl cyanoacrylate, which contains an ether linkage to improve elasticity.[4] |
| 2. Poor Polymerization: Insufficient moisture on the tissue surface can lead to a weak or incomplete bond. | Ensure the target tissue is not excessively dry. A physiological level of moisture is required to initiate polymerization.[1] | |
| Inconsistent or Failed Polymerization | 1. Degraded Monomer: Improper storage or exposure to light/moisture can degrade the monomer. | Store ECA in a cool, dark, dry place. Ensure containers are sealed with a desiccant. |
| 2. Incompatible Sterilization: The sterilization process may have initiated polymerization. | Verify the sterilization protocol. Use the low-temperature dry heat method (Protocol 2) and avoid standard autoclaving or unstabilized irradiation.[13] |
Comparative Data of Alkyl Cyanoacrylates
| Feature | This compound (ECA) | n-Butyl-Cyanoacrylate (nBCA) | 2-Octyl-Cyanoacrylate (OCA) |
| Alkyl Chain Length | Short (C2)[7] | Medium (C4)[3] | Long (C8)[3] |
| Degradation Rate | Rapid[7][8] | Slower[7][12] | Slowest[7] |
| Cytotoxicity | High[5][6][7] | Moderate to Low[3] | Low[3][7] |
| Inflammatory Response | Pronounced[5][7] | Milder Tissue Response[7] | Mildest Tissue Response[3] |
| Flexibility | Low (Brittle)[4] | Moderate | High (Flexible) |
| Primary Use Case | Commercial Adhesives, Research (with caution)[5] | Tissue Adhesive (Vetbond®, Histoacryl®)[5][16] | Topical Skin Adhesive (Dermabond®)[17][18] |
Experimental Protocols
Protocol 1: Purification of ECA Monomer by Deaeration
This protocol is based on methods to remove volatile impurities like ethanol and acrylonitrile, which can cause irritation.[10][11]
Objective: To reduce the concentration of low-boiling-point impurities from a commercial ECA preparation.
Materials:
-
This compound adhesive composition
-
Vacuum flask or reactor
-
Vacuum pump capable of reaching 100-10000 Pa
-
Inert gas source (e.g., dry Nitrogen or Argon) with a sparging tube
-
Temperature-controlled water bath (5-50°C)
Methodology:
-
Place the ECA composition into the vacuum flask.
-
Set the water bath to a temperature between 25°C and 40°C. Do not exceed 50°C to prevent thermal degradation.
-
Insert the inert gas sparging tube into the liquid, ensuring the outlet is below the surface.
-
Begin bubbling the inert gas through the ECA at a slow, steady rate.
-
Simultaneously, apply a reduced pressure (vacuum) to the flask, targeting a range of 100 to 10000 Pa.
-
Continue this deaeration process for a duration determined by the batch size and initial impurity level (typically 1-4 hours). The process aims to lower the total content of acrylonitrile and ethanol to below 150 ppm.[10]
-
Once complete, slowly release the vacuum with the inert gas before turning off the pump.
-
Store the purified monomer in a sealed, opaque container at 4°C with an appropriate stabilizer.
Caption: Workflow for ECA monomer purification.
Protocol 2: Low-Temperature Dry Heat Sterilization
This protocol is designed to sterilize ECA in its final sealed container without inducing polymerization.[13]
Objective: To achieve sterility of a packaged ECA adhesive while maintaining its monomeric, flowable state.
Materials:
-
Purified ECA dispensed into final containers (e.g., sealed borosilicate glass or aluminum tubes).
-
Calibrated dry heat oven capable of maintaining temperature within ±2°C.
-
Biological indicators (e.g., Bacillus subtilis spores) for validation.
Methodology:
-
Prepare the ECA samples in their final, hermetically sealed containers. For validation runs, inoculate representative samples with biological indicators.
-
Preheat the dry heat oven to the desired sterilization temperature. Select a temperature-time combination from the validated range (see table below).
-
Place the sealed containers in the preheated oven.
-
Maintain the temperature for the entire duration required for that temperature.
-
After the cycle is complete, allow the containers to cool to room temperature before handling.
-
Store sterilized product in a cool, dark place.
Validated Temperature-Time Combinations[13]:
| Temperature | Time |
|---|---|
| 70°C | ~600 minutes |
| 110°C | ~120 minutes |
| 140°C | ~30 minutes |
Caption: Low-temperature dry heat sterilization workflow.
Protocol 3: In Vivo Biocompatibility Assessment (Subcutaneous Implantation)
This protocol provides a standard method to evaluate the local tissue reaction to a sterilized ECA formulation, adapted from established methodologies.[7]
Objective: To assess the inflammatory response and fibrous capsule formation following subcutaneous implantation of polymerized ECA in a rodent model.
Materials:
-
Sterilized ECA formulation
-
Wistar rats (or other appropriate rodent model)
-
Standard surgical tools, anesthetics, and analgesics
-
Suture materials
-
Formalin, paraffin, and Hematoxylin and Eosin (H&E) staining reagents
Methodology:
-
Anesthesia and Surgical Prep: Anesthetize the animal following approved institutional guidelines. Shave and aseptically prepare the dorsal skin.
-
Implantation: Create a small incision (~1 cm) through the skin. Using blunt dissection, create a subcutaneous pocket.
-
Apply a small, controlled drop of the sterilized ECA monomer into the pocket. The moisture from the tissue will initiate polymerization. Alternatively, a pre-polymerized sample can be implanted.
-
Closure: Close the skin incision with appropriate sutures.
-
Post-Operative Care: Administer analgesics and monitor the animal for signs of distress according to the approved animal care protocol.
-
Tissue Harvesting: At predetermined time points (e.g., 7, 15, 30, and 60 days), euthanize the animals.
-
Excise the implant site, including the adhesive remnant and a wide margin of surrounding tissue.
-
Histological Analysis:
-
Fix the harvested tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it (5 µm thickness).
-
Stain the sections with H&E.
-
Evaluate the stained sections under a microscope for key parameters: presence and intensity of inflammatory cells (neutrophils, macrophages, lymphocytes), fibroblast proliferation, neovascularization, and fibrous capsule thickness.[7] Score the inflammatory reaction based on a standardized scale.
-
References
- A Comparative Guide to the In Vitro and In Vivo Biocompatibility of Cyanoacryl
- Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evalu
- Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evalu
- The Biocompatibility of Cyanoacrylate Adhesives: A Comparative Analysis of Cytotoxicity. (2025). Benchchem.
- Histopathological effects of this compound tissue adhesive following surgical application: an experimental study. (2004). European Journal of Cardio-Thoracic Surgery.
- Biocompatible Adhesives for Medical Devices: A Professional's Guide. (2025). Incurelab.
- Absorption of this compound tissue adhesive. (2025).
- Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. (2016). PLoS One.
- Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. (2009).
- Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice. (2016).
- Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice. (2025). Request PDF.
- Cyanoacrylate Adhesive Compositions, Methods of Sterilization of the Compositions, and Articles of Manufacture Containing Such Compositions. (2013).
- Method for purification of ethyl-2-cyanoacrylate adhesive composition... (2011).
- Process for sterilization of and cyanoacrylate adhesive compositions and devices. (2007).
- In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery. (2005). IMR Press.
- Cyanoacrylates. (2024).
- In vitro toxicity test of this compound, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method. (2005). PubMed.
- Methods for sterilizing cyanoacrylate compositions. (2003).
- Ethyl cyanoacryl
- Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl... (2015).
- In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives. (2025). Request PDF.
- Sterilized cyanoacrylate adhesive composition, and a method of making such a composition. (1996).
- Degradation of cyanoacrylate adhesives in the presence and absence of fossil material. (n.d.).
- Cytotoxicity testing of methyl and this compound using direct contact assay on osteoblast cell cultures. (2013). Journal of Oral and Maxillofacial Surgery.
- New Biocompatible Cyanoacrylate and Polylactic Acid Hemostatic Patch: An In Vivo Proof of Concept Study. (2024). MDPI.
- Degradable Adhesives for Surgery and Tissue Engineering. (2017). Biomacromolecules.
- Synthesis and degradation of poly (alkyl [alpha]-cyanoacryl
- In vitro and in vivo studies for modified ethyl cyanoacrylate regimens for sclerotherapy. (2000).
- What are some alternatives to cyanoacryl
- Histopathological effects of this compound tissue adhesive following surgical application: an experimental study. (2004). European Journal of Cardio-Thoracic Surgery.
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Technical Support Center: Cytotoxicity Assessment of Ethyl 2-Cyanoacrylate on Fibroblast Cell Lines
Welcome to the technical support center for the cytotoxicity assessment of ethyl 2-cyanoacrylate (ECA) on fibroblast cell lines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro cytotoxicity testing of this reactive biomaterial. Here, we will address common challenges and frequently asked questions, providing field-proven insights and evidence-based protocols to ensure the integrity and reliability of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific technical issues that may arise during the cytotoxicity assessment of ECA. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: High Variability and Poor Reproducibility in MTT/XTT Assay Results
Symptoms: You observe significant standard deviations between replicate wells and inconsistent dose-response curves across independent experiments.
Potential Causes & Solutions:
-
Incomplete Polymerization of ECA: Liquid ECA is highly reactive and can continue to polymerize in the culture medium, leading to inconsistent concentrations of cytotoxic leachables.
-
Solution: Ensure complete polymerization of the ECA sample before preparing extracts. This can be achieved by applying a thin, uniform layer of the adhesive to a sterile substrate (e.g., a glass coverslip or a piece of medical-grade silicone) and allowing it to fully cure in a sterile environment, typically for at least 24 hours. The specific curing time may need to be optimized based on the adhesive formulation.
-
-
Non-Uniform Extraction: The amount of cytotoxic byproducts leached into the culture medium can vary if the extraction process is not standardized.
-
Solution: Adhere to the ISO 10993-5 standard for extract preparation.[1][2][3] Use a standardized surface area or mass of the polymerized ECA per volume of extraction medium (e.g., 3 cm² or 0.2 g per ml of culture medium) and maintain consistent extraction conditions (e.g., 37°C for 24-72 hours).[1]
-
-
Interference of ECA Leachables with the Assay: Degradation products of ECA, such as formaldehyde and cyanoacetate, might interfere with the tetrazolium salt reduction process in MTT or XTT assays, leading to inaccurate readings.[4]
-
Solution: Include appropriate controls to test for assay interference. This involves incubating the ECA extract with the assay reagents in a cell-free system to see if a color change occurs. If interference is detected, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[5]
-
-
Cell Seeding Density: High cell seeding densities can lead to rapid cell proliferation, which may mask the cytotoxic effects of ECA, particularly at lower concentrations.[6][7][8]
Troubleshooting Workflow: Inconsistent MTT Assay Results
Caption: Troubleshooting workflow for inconsistent MTT assay results.
Issue 2: Unexpected Cell Morphology Changes
Symptoms: Fibroblasts appear rounded, shrunken, or detached from the culture surface even at low ECA concentrations.
Potential Causes & Solutions:
-
Sub-lethal Cytotoxicity: The observed morphological changes may be an early indicator of cellular stress and sub-lethal toxicity, even if viability assays like MTT show minimal effects.
-
Solution: Complement viability assays with morphological analysis using phase-contrast microscopy. Document any changes in cell shape, adherence, and confluence at each concentration and time point. This qualitative data is crucial for a comprehensive cytotoxicity assessment.
-
-
pH Shift in Culture Medium: The degradation of ECA can release acidic byproducts, leading to a decrease in the pH of the culture medium, which can be detrimental to cell health.
-
Solution: Monitor the pH of the culture medium containing the ECA extract before and after incubation with the cells. If a significant pH shift is observed, consider buffering the extraction medium or performing more frequent medium changes.
-
-
Adhesion Inhibition: ECA leachables may interfere with cell adhesion mechanisms.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
The cytotoxicity of cyanoacrylate adhesives is primarily attributed to their degradation products, namely formaldehyde and cyanoacetate, which are released during the breakdown of the polymer chain.[4] Shorter alkyl chains, such as the ethyl group in ECA, degrade more rapidly compared to longer-chain cyanoacrylates (e.g., butyl- or octyl-cyanoacrylate).[4][10] This faster degradation leads to a higher localized concentration of cytotoxic byproducts, which can induce cellular stress, inflammation, and cell death.[4]
Mechanism of ECA-Induced Cytotoxicity
Caption: Simplified pathway of ECA-induced cytotoxicity.
Q2: Which fibroblast cell line is most appropriate for ECA cytotoxicity testing?
The L929 mouse fibroblast cell line is commonly utilized for cytotoxicity experiments involving biomaterials and is recommended by the ISO 10993-5 standard.[6][9][10] These cells are well-characterized, easy to culture, and have shown reproducible responses in cytotoxicity assays.[11] While other fibroblast cell lines, such as human gingival fibroblasts or 3T3 cells, can also be used, L929 cells are often preferred for initial biocompatibility screening due to the extensive historical data available.[11][12]
Q3: How should I prepare the ECA sample for testing?
The method of sample preparation depends on the specific research question. The most common and standardized approach is the elution test , as described in ISO 10993-5.[1][2][13] This method involves extracting leachables from the polymerized ECA into a culture medium, which is then used to treat the cells.[6][7][9] This simulates the in vivo scenario where cells are exposed to substances that leach from a medical device. Direct contact tests, where the polymerized ECA is placed directly onto the cell monolayer, can also be performed but may be more challenging to standardize.[14][15][16]
Q4: What are the essential controls for a valid cytotoxicity assay?
Including proper controls is critical for the interpretation of your results.[17]
| Control Type | Purpose | Example |
| Negative Control | To assess the baseline viability of untreated cells. | Cells cultured in the same medium used for the ECA extract, without the extract. |
| Positive Control | To confirm that the assay system can detect a cytotoxic response. | Cells treated with a substance known to be toxic to the cell line, such as a dilute solution of phenol or sodium dodecyl sulfate (SDS).[17][18][19] |
| Vehicle Control | To ensure that the solvent used to dissolve or dilute the test substance does not have a cytotoxic effect. | Cells treated with the same medium used for the extraction process (without the ECA sample). |
| Blank Control | To measure the background absorbance of the medium and assay reagents. | Wells containing only culture medium and the assay reagents (no cells).[20] |
Q5: What is a typical concentration range and exposure time for ECA extracts?
The cytotoxic effect of ECA is dose- and time-dependent.[12] It is advisable to perform a range-finding experiment to determine the appropriate concentrations for your definitive assay. A common starting point is to use serial dilutions of the 100% extract (e.g., 50%, 25%, 12.5%, etc.). Studies have shown that even a tenfold dilution of an ECA extract can cause a ~10% decrease in cell viability, while a 1:1 dilution can result in a 30-45% decrease.[6][7][8]
Exposure times can vary from a few hours to several days. A short incubation of 4 hours may be sufficient to observe acute effects on cell attachment, while longer incubations (24, 48, and 72 hours) are typically used to assess effects on cell proliferation and long-term viability.[6][7][8][9][10]
Section 3: Standard Protocol: Elution Test for ECA Cytotoxicity (MTT Assay)
This protocol is a generalized guideline based on the ISO 10993-5 standard and common laboratory practices.[1][21]
Materials:
-
Polymerized this compound sample
-
L929 fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well plates
-
Positive control (e.g., 0.5% phenol solution)
-
Negative control (cell culture medium)
Procedure:
-
Preparation of ECA Extract:
-
Aseptically place the fully polymerized ECA sample in a sterile container.
-
Add complete cell culture medium at a ratio of 0.2 g of ECA per 1 mL of medium.
-
Incubate at 37°C for 24 hours with gentle agitation.
-
Collect the medium (this is the 100% extract) and filter-sterilize it.
-
Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh culture medium.
-
-
Cell Seeding:
-
Harvest and count L929 cells.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[22]
-
-
Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared ECA extract dilutions, positive control, or negative control to the respective wells (in triplicate or quadruplicate).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[23]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[23][22]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[23]
-
Incubate for 2 hours at room temperature in the dark.[23]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
-
References
-
Kaplan, M., & Baysal, K. (2005). In vitro toxicity test of this compound, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method. Heart Surgery Forum, 8(3), E184-E188. [Link]
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Anonymous. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. MDDI Online. [Link]
-
Kaplan, M., & Baysal, K. (2005). In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method. IMR Press. [Link]
-
Kaplan, M., & Baysal, K. (2005). In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery. IMR Press. [Link]
-
Hofmann, H., et al. (2021). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicology in Vitro, 75, 105191. [Link]
-
RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. [Link]
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ResearchGate. (n.d.). Cytotoxicity tests identified in ISO 10993-5 standard. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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ResearchGate. (n.d.). In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method. [Link]
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ResearchGate. (n.d.). Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts. [Link]
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Semantic Scholar. (n.d.). Toxicity of cyanoacrylates in vitro using extract dilution assay on cell cultures. [Link]
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
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NIST. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. [Link]
-
ResearchGate. (n.d.). Cytotoxicity Testing of Methyl and this compound Using Direct Contact Assay on Osteoblast Cell Cultures. [Link]
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de Melo, W. M., et al. (2013). Cytotoxicity testing of methyl and this compound using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(1), 35-41. [Link]
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Ciapetti, G., et al. (1994). Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures. Biomaterials, 15(1), 63-67. [Link]
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Semantic Scholar. (n.d.). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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ResearchGate. (n.d.). Cytotoxicity assay results of the L929 fibroblast cells in contact with... [Link]
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Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Incure Inc. (2024). Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues. [Link]
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Sataman, P., et al. (2001). Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts. Australian Dental Journal, 46(3), 195-200. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). In vitro Cytotoxicity Studies of Industrially Used Common Nanomaterials on L929 and 3T3 Fibroblast Cells. [Link]
-
Kim, H. N., et al. (2013). Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation. PLoS ONE, 8(11), e79752. [Link]
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MDPI. (2026). Towards Scalable Production of Liquid Crystal Elastomers: A Low-Cost Automated Manufacturing Framework. [Link]
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Sauro, S., et al. (2019). Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line. BioMed Research International, 2019, 8950684. [Link]
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Technical Support Center: Minimizing Tissue Toxicity of Ethyl 2-Cyanoacrylate in Surgical Applications
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Introduction
Ethyl 2-cyanoacrylate (ECA) is a rapidly polymerizing, strong adhesive with numerous applications in surgery as an alternative or adjunct to traditional sutures and staples. Its ability to provide rapid wound closure and hemostasis is invaluable.[1][2] However, a primary concern that limits its broader application, particularly for internal use, is its potential for tissue toxicity.[3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing ECA-associated tissue toxicity in experimental and surgical settings. We will explore the mechanisms of toxicity and provide actionable troubleshooting advice and protocols to enhance the biocompatibility and efficacy of your applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ECA) and how does it function as a surgical adhesive?
ECA is a liquid monomer that undergoes rapid anionic polymerization upon contact with weak bases like water or amines present on tissue surfaces.[5][6] This exothermic reaction forms a strong, solid polymer chain that bonds tissues together, providing a physical barrier to microbial penetration and offering hemostatic properties.[1][7]
Q2: What are the primary causes of tissue toxicity associated with ECA?
The tissue toxicity of ECA is primarily attributed to two main factors:
-
Degradation Products: The polymer degrades over time, releasing cytotoxic byproducts, namely formaldehyde and cyanoacetate .[8][9][10] Shorter-chain cyanoacrylates like ECA degrade more rapidly than their longer-chain counterparts (e.g., butyl- or octyl-cyanoacrylate), leading to a higher localized concentration of these toxic compounds.[9][11][12]
-
Exothermic Reaction: The polymerization process itself is exothermic, releasing heat that can cause thermal damage to surrounding tissues if a large volume of the adhesive is applied at once.[2][13]
Q3: What are the typical histological signs of ECA-induced tissue toxicity?
Histopathological analysis of tissues exposed to ECA often reveals signs of acute and chronic inflammation, including the presence of foreign body giant cells, tissue necrosis, and seroma formation.[11][14] The severity of these reactions is generally greater with shorter-chain cyanoacrylates like ECA compared to longer-chain derivatives.[11]
Q4: How do additives like plasticizers and stabilizers impact ECA's properties and toxicity?
Formulations of medical-grade cyanoacrylates often include other components to improve their performance and biocompatibility:
-
Plasticizers: These are added to increase the flexibility of the polymerized adhesive, making it less brittle and more suitable for dynamic tissue environments.[15][16] A more flexible bond is less likely to fracture and cause mechanical irritation.
-
Stabilizers/Inhibitors: Anionic polymerization inhibitors like sulfur dioxide are added to prevent premature polymerization in the container and to control the curing speed upon application.[15][16] A controlled polymerization rate can help to mitigate the exothermic thermal effect.
Q5: What are the key regulatory and biocompatibility testing considerations for using ECA in research?
Any medical device or material intended for contact with the body must undergo biocompatibility testing as outlined by international standards, primarily the ISO 10993 series. For ECA, in vitro cytotoxicity testing (ISO 10993-5) is a critical first step.[17][18] This standard describes methods like extract-based assays (e.g., MEM Elution, MTT assay) and direct contact assays to evaluate a material's potential to cause cell damage or death.[19][20] A negative cytotoxicity result is a prerequisite for further biocompatibility assessments, but it does not on its own prove biocompatibility.[17]
Troubleshooting Guides
Problem 1: Severe Inflammatory Response or Necrosis at the Application Site
Probable Causes:
-
Rapid, Uncontrolled Polymerization: Leads to a significant exothermic reaction, causing thermal injury.
-
High Concentration of Degradation Byproducts: Faster degradation of ECA releases a high local concentration of formaldehyde and cyanoacetate.[8][10]
-
Excessive Adhesive Volume: A thick layer of adhesive can trap unreacted monomer and degradation products, exacerbating the inflammatory response.[2]
-
Pre-existing Inflammation or Contamination: Applying ECA to an infected or highly inflamed wound bed can worsen the tissue reaction.
Solutions & Scientific Rationale:
-
Optimize Application Technique: Apply the adhesive in a very thin, even layer. If a larger area needs to be covered, apply multiple thin layers, allowing each to polymerize before applying the next. This minimizes the total heat generated at any single moment.
-
Ensure a Dry Application Field: While moisture initiates polymerization, excessive blood or fluid can lead to a weak, crumbly polymer that degrades quickly and unevenly. Achieve hemostasis before application.[1]
-
Consider Longer-Chain Cyanoacrylates: For internal applications or studies where minimizing inflammation is critical, consider using n-butyl-cyanoacrylate or 2-octyl-cyanoacrylate. These longer-chain adhesives degrade more slowly, releasing toxic byproducts at a reduced rate, which results in lower histotoxicity.[11][12][15]
-
Use Formulations with Plasticizers: A more flexible adhesive film conforms better to tissue movement, reducing mechanical stress and subsequent inflammation at the bond line.[15]
Problem 2: Poor Adhesive Bond Strength or Premature Detachment
Probable Causes:
-
Inadequate Surface Preparation: The presence of excessive blood, serous fluid, or other contaminants on the tissue surface will interfere with the polymerization process and prevent a strong bond from forming.
-
Low Surface Moisture: In overly dry environments or on tissues with low surface moisture, the initiation of polymerization can be too slow, resulting in a weak bond.
-
Application to High-Tension Wounds: Cyanoacrylate adhesives have lower tensile strength compared to sutures and are not recommended for closing high-tension wounds without underlying dermal sutures.[4][21]
Solutions & Scientific Rationale:
-
Meticulous Site Preparation: Gently blot the tissue surfaces to be bonded to remove excess fluid, but do not desiccate them. A moist (not wet) surface is ideal for initiating polymerization.
-
Approximate Wound Edges First: Manually bring the wound edges together before applying the adhesive. The adhesive should act as a bridge holding the approximated tissue, not as a filler for a large gap.
-
Use Subcuticular Sutures for Support: For incisions under tension, use deep dermal sutures to bear the mechanical load and apply ECA topically to seal the epidermis. This combines the strength of sutures with the barrier and cosmetic benefits of the adhesive.[4]
-
Control Application Environment: In very dry lab environments, a slight increase in ambient humidity can facilitate a more uniform and rapid polymerization.
Problem 3: Brittle Adhesive Film Leading to Fracture and Wound Dehiscence
Probable Causes:
-
Absence of Plasticizers: Non-medical grade ECA formulations (e.g., commercial "super glues") lack plasticizers, resulting in a very rigid, brittle polymer that can easily crack with tissue movement.[7][12]
-
Excessive Adhesive Thickness: Applying a thick layer of adhesive creates a stiff film that is more prone to fracture than a thin, flexible one.
Solutions & Scientific Rationale:
-
Use Medical-Grade, Plasticized Formulations: Select ECA products specifically designed for surgical use. These contain biocompatible plasticizers that impart necessary flexibility to the cured adhesive.[15][16]
-
Apply a Minimalist, Thin Layer: The goal is to create a film that is just thick enough to hold the wound edges. A thinner film is inherently more flexible and less prone to cracking.
-
Consider Longer-Chain, More Flexible Adhesives: 2-octyl-cyanoacrylate is known for being significantly more flexible than shorter-chain adhesives and is often preferred for topical applications on areas of high skin movement.[4][7]
Data Presentation
Table 1: Comparative Properties of Common Cyanoacrylate Esters
| Property | This compound (ECA) | n-Butyl-Cyanoacrylate (n-BCA) | 2-Octyl-Cyanoacrylate (2-OCA) |
| Alkyl Chain Length | Short | Medium | Long |
| Degradation Rate | Fast[9][22] | Moderate[11] | Slow[6][15] |
| Relative Toxicity | High[11][12] | Moderate[11] | Low[6][15] |
| Flexibility | Low (Brittle)[4] | Moderate | High (Flexible)[4][7] |
| Bond Strength | High | High | High |
| Common Use | Commercial adhesives, some medical/veterinary uses[6][12] | Topical skin adhesive[4][6] | Topical skin adhesive[4][6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of ECA Formulations (Based on ISO 10993-5)
This protocol outlines a standard extract-based cytotoxicity assay to evaluate an ECA formulation.
Objective: To determine the potential biological reactivity of an ECA formulation using a mammalian cell culture system.
Materials:
-
ECA formulation to be tested
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, flat-bottomed 96-well plates
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solvent (e.g., acidified isopropanol)
-
Microplate reader
Methodology:
-
Sample Preparation & Extraction: a. Polymerize a standardized amount of the ECA adhesive according to its intended use. b. Prepare extracts of the polymerized ECA, positive control, and negative control materials by incubating them in complete cell culture medium at 37°C for 24-72 hours, as per ISO 10993-12 guidelines.[23][24] A surface area to volume ratio of 3 cm²/mL is common. c. Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%) using fresh culture medium.[25][26]
-
Cell Seeding: a. Seed L929 cells into 96-well plates at a density that will ensure they are sub-confluent at the end of the assay (e.g., 1 x 10⁴ cells/well). b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Exposure to Extracts: a. After 24 hours, remove the culture medium from the wells. b. Add 100 µL of the prepared extract dilutions, control extracts, and fresh medium (blank control) to the appropriate wells. c. Incubate for another 24-48 hours.
-
Cytotoxicity Assessment (MTT Assay): a. Remove the extract-containing medium from the wells. b. Add 50 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. c. Remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the blank control. b. According to ISO 10993-5, a reduction of cell viability by more than 30% is generally considered a cytotoxic effect.[18]
Protocol 2: Standardized Application Technique for ECA in a Rodent Dermal Incision Model
Objective: To provide a consistent and reproducible method for applying ECA to a surgical incision, minimizing variability and potential for toxicity.
Materials:
-
Anesthetized rodent (e.g., Sprague-Dawley rat)
-
Sterile surgical instruments
-
ECA adhesive with a fine-tipped applicator
-
Sterile gauze
-
Deep dermal suture material (if required)
Methodology:
-
Surgical Site Preparation: a. Prepare the surgical site using standard aseptic techniques (shaving, disinfection). b. Create a full-thickness linear dermal incision of a predefined length (e.g., 2 cm).
-
Hemostasis and Wound Approximation: a. Achieve complete hemostasis using gentle pressure with sterile gauze. The wound edges must be free of pooling blood. b. If the wound is under tension, place one or two subcuticular absorbable sutures to approximate the dermal layers and bear the mechanical load. c. Manually evert and approximate the epidermal edges of the incision using fine forceps.
-
Adhesive Application: a. Hold the wound edges in approximation. b. Apply a single, thin, continuous bead of ECA adhesive along the length of the apposed epidermal edges. Do not allow the adhesive to seep into the wound bed. c. Continue to hold the edges together for approximately 30-60 seconds to allow for initial polymerization.[4]
-
Polymerization and Post-Application: a. Release the forceps. The adhesive should form a solid, flexible bridge over the incision. b. If necessary for added strength, a second thin layer may be applied after the first has fully polymerized (approximately 2-3 minutes). c. Do not cover the polymerized adhesive with a dressing, as this can trap moisture and promote premature breakdown of the adhesive.
-
Endpoint Evaluation: a. At predefined time points (e.g., 3, 7, 14, 21 days), animals can be euthanized for tissue harvesting. b. Samples should be collected for histopathological analysis to assess wound healing, inflammatory response, and presence of necrosis.
Visualizations
Diagram 1: ECA Polymerization and Toxicity Pathway
Caption: Mechanism of ECA polymerization, degradation, and subsequent tissue toxicity.
Diagram 2: Troubleshooting Workflow for Severe Inflammatory Response
Caption: Logical workflow for troubleshooting excessive inflammation with ECA adhesives.
References
-
A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. Available at: [Link]
-
Kaplan M, Bozkurt S, Kut MS, Kullu S, Demirtas MM. Histopathological effects of this compound tissue adhesive following surgical application: an experimental study. Eur J Cardiothorac Surg. 2004 Feb;25(2):167-72. Available at: [Link]
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Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5 - Neujin Solutions. Available at: [Link]
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de Melo WM, Maximiano WM, Panteleitchik ME, Leme AL, Tiveron AR, Garcia Júnior IR. Cytotoxicity testing of methyl and this compound using direct contact assay on osteoblast cell cultures. J Oral Maxillofac Surg. 2012 Jun;70(6):1352-7. Available at: [Link]
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Cytotoxicity tests on medical devices - CleanControlling. Available at: [Link]
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Wimberger S, Horejs-Höck J, Kähny-Dobler B, et al. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Toxicol In Vitro. 2021;75:105191. Available at: [Link]
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Gama-Sosa MA, De-la-Cruz V, Faz-García C, Saldivar-González A. Bioadhesive and histotoxic properties of ethyl-2-cyanoacrylate. J Neurosci Methods. 1988 Sep;25(1):1-4. Available at: [Link]
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Kaplan M, Oral B, Cimen S, et al. In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery. Heart Vessels. 2005;20(3):122-125. Available at: [Link]
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Leggat PA, Smith DR, Kedjarune U. Surgical applications of cyanoacrylate adhesives: a review of toxicity. ANZ J Surg. 2007 Apr;77(4):209-13. Available at: [Link]
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cyanoacrylates-super glue - JoDrugs. Available at: [Link]
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Spotnitz WD, Burks S. Clinical Applications of Surgical Adhesives and Sealants. Am J Surg. 2008;195(3):425-433. Available at: [Link]
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Souza SC, Oliveira WL, Soares DF, Briglia CH, Athanázio PR, Cerqueira MD, et al. Comparative study of the use of ethyl cyanoacrylate adhesive and intracutaneous suture for cutaneous excision closure. Rev Bras Cir Plást. 2011;26(1):29-35. Available at: [Link]
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U.S. Fda Perspective on the Regulations of Cyanoacrylate Polymer Tissue Adhesives in Clinical Applications. Available at: [Link]
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Obłój P, Chomik E, Konopka T. Cyanoacrylate glue application in oral surgery: a mini-review. Dent Med Probl. 2022;59(1):137-142. Available at: [Link]
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Toriumi DM, Raslan WF, Friedman M, Tardy ME Jr. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study. Arch Otolaryngol Head Neck Surg. 1990 May;116(5):546-50. Available at: [Link]
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Mickey BE, Samson D. Neurosurgical applications of the cyanoacrylate adhesives. Clin Neurosurg. 1981;28:429-44. Available at: [Link]
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Cyanoacrylate Adhesives - World Precision Instruments. Available at: [Link]
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Examples of Commercially Available Surgical Adhesives and Sealants by Type. Available at: [Link]
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Hollanda de Souza L, Rodrigues Garcia R, da Silva L, et al. Histologic evaluation of pulpotomy performed with ethyl-cyanoacrylate and calcium hydroxide. Braz Dent J. 2008;19(2):112-116. Available at: [Link]
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Cyanoacrylate - Wikipedia. Available at: [Link]
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Kaplan M, Oral B, Rollas S, Kut MS, Demirtas MM. Absorption of this compound tissue adhesive. ResearchGate. 2004. Available at: [Link]
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Hollanda de Souza L, Rodrigues Garcia R, da Silva L, et al. Histologic evaluation of pulpotomy performed with ethyl-cyanoacrylate and calcium hydroxide. SciELO. 2008. Available at: [Link]
-
Leggat PA, Smith DR, Kedjarune U. Surgical applications of cyanoacrylate adhesives: A review of toxicity. ResearchGate. 2007. Available at: [Link]
-
Kaplan M, Oral B, Cimen S, et al. In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method. ResearchGate. 2005. Available at: [Link]
-
Hollanda de Souza L, Rodrigues Garcia R, da Silva L, et al. Histologic evaluation of pulpotomy performed with ethyl-cyanoacrylate and calcium hydroxide. ScienceOpen. 2008. Available at: [Link]
-
Artwohl JE, Brown C, Bunte RM, et al. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice. J Am Assoc Lab Anim Sci. 2016;55(3):328-334. Available at: [Link]
-
Kaplan M, Oral B, Cimen S, et al. In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method. Heart Vessels. 2005;20(3):122-125. Available at: [Link]
-
Borbely A, Sol-González A, Bellón JM, et al. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PLoS One. 2016;11(6):e0157920. Available at: [Link]
-
Cyanoacrylate Adhesives in Surgical Applications - Dentasys. Available at: [Link]
-
Hill H, DeKoven J, Le M, et al. Formaldehyde Release From Eyelash Glues: Analysis Using the Chromotropic Acid Method. Dermatitis. 2022;33(1):57-61. Available at: [Link]
-
Shirosaki Y, Tsuru K, Hayakawa S, et al. Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. Acta Biomater. 2011;7(4):1630-1636. Available at: [Link]
-
de Azevedo-Alanis LR, Alanis LR, de Lima AA, et al. Use of cyanoacrylate in the coaptation of edges of surgical wounds. An Bras Dermatol. 2009;84(4):399-402. Available at: [Link]
- Greff, Richard J., et al. "Cyanoacrylate adhesive compositions." U.S. Patent No. 5,665,817. 9 Sep. 1997.
-
Topical skin adhesives - DermNet. Available at: [Link]
-
Kaplan M, Oral B, Cimen S, et al. In vitro toxicity test of this compound, a tissue adhesive used in cardiovascular surgery, by fibroblast cell culture method. Heart Vessels. 2005 May;20(3):122-5. Available at: [Link]
-
Flexibility Improvement of Light-Curable Cyanoacrylate Adhesives - RadTech 2020. Available at: [Link]
-
Petrie EM. Cyanoacrylate Adhesives in Surgical Applications: A Critical Review. Rev Adhes Adhes. 2014;2(4):253-310. Available at: [Link]
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effect of humidity on the curing time of ethyl 2-cyanoacrylate
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the critical role of humidity in the curing process of ethyl 2-cyanoacrylate (ECA) adhesives. As a Senior Application Scientist, my goal is to synthesize the established chemical principles with practical, field-proven insights to empower you to achieve consistent, reliable, and optimal bonding results in your critical applications. The following content is structured to anticipate and address the nuanced challenges you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical mechanism behind the curing of this compound adhesives?
A1: this compound adhesives cure through a chemical process known as anionic polymerization.[1][2] This reaction is initiated by a weak base, most commonly the hydroxyl ions (OH-) present in ambient moisture on the surfaces of the substrates being bonded.[1][3] The adhesive formulation contains acidic stabilizers to prevent polymerization within the container.[1] When the adhesive is applied to a surface, the moisture neutralizes these stabilizers, allowing the this compound monomer molecules to rapidly link together, forming long, strong polymer chains that create a solid, durable bond.[1][2]
Q2: How, precisely, does relative humidity influence the curing time of ECA?
A2: Relative humidity (RH) is a direct and critical catalyst for the ECA curing process.[4][5] Higher humidity levels provide more water molecules to initiate the anionic polymerization, leading to significantly faster cure times.[4] Conversely, in very dry or low-humidity environments, the scarcity of moisture slows down the initiation step, resulting in a much longer time to achieve a fixture strength.[2][4]
Q3: Is there an optimal relative humidity range for curing this compound?
A3: Yes, for most standard ECA formulations, the optimal relative humidity range is between 40% and 60% .[1][6] Within this window, the polymerization reaction proceeds efficiently, leading to a strong, well-formed, and reliable adhesive bond.[1]
Q4: What are the consequences of curing ECA in environments with humidity levels outside the optimal range?
A4: Curing outside the optimal 40-60% RH range can lead to several undesirable outcomes:
-
Low Humidity (<40% RH): The most immediate effect is a significant increase in the time it takes for the adhesive to cure, which can lead to parts shifting before a bond is formed. In extremely dry conditions, the polymerization may be so slow that the adhesive fails to cure properly at all.[1][6]
-
High Humidity (>60% RH): While high humidity accelerates the cure, it can be detrimental to the final bond quality. An excess of moisture can lead to a phenomenon known as "shock polymerization" or "blooming".[1] Shock polymerization results in a disordered and brittle polymer structure with compromised strength because the polymer chains do not have adequate time to align optimally.[1] "Blooming" is a white, powdery residue that can appear on the surface around the bond line, which is caused by unreacted monomers evaporating and then rapidly polymerizing on contact with ambient moisture.[1]
Troubleshooting Guide: Common Curing Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on the principles discussed.
| Problem Encountered | Primary Cause (Humidity-Related) | Recommended Actions & Explanations |
| Slow or No Cure | Low Relative Humidity (<40% RH) | 1. Increase Ambient Humidity: Use a laboratory humidifier to bring the RH into the optimal 40-60% range. This provides the necessary water molecules to initiate the polymerization.[6]2. Controlled Environment: If possible, conduct the bonding process within an environmental chamber with controlled humidity and temperature.[5]3. Use of an Accelerator: For situations where environmental control is not feasible, a chemical accelerator can be applied to one of the substrates. Accelerators are typically weak bases that initiate the cure in the absence of sufficient environmental moisture. Use sparingly, as overuse can compromise final bond strength. |
| Weak or Brittle Bonds | High Relative Humidity (>60% RH) | 1. Decrease Ambient Humidity: Employ a dehumidifier to reduce the RH to the 40-60% range. This will slow the reaction to a more controlled rate, allowing for the formation of stronger polymer chains.[1]2. Ensure Proper Ventilation: Good air circulation can help to dissipate excess moisture from the immediate bonding area.3. Minimal Adhesive Application: Apply the smallest amount of adhesive necessary to cover the bond area. Thicker layers of adhesive in high humidity are more prone to uneven and weak curing.[1] |
| White Residue ("Blooming" or "Frosting") on Bonded Parts | High Relative Humidity (>60% RH) or Excess Activator | 1. Reduce Humidity: As with weak bonds, lowering the humidity is the primary solution.[1]2. Optimize Ventilation: Increase air circulation around the bonding area to carry away volatile monomers before they can settle and polymerize on the surrounding surfaces.3. Use Accelerator Sparingly: If using an accelerator, apply a very thin film to only one of the surfaces and allow the solvent to fully evaporate before joining the parts. |
| Inconsistent Curing Times Across Experiments | Fluctuating Ambient Humidity and Temperature | 1. Monitor Environmental Conditions: Use a calibrated hygrometer and thermometer to record the RH and temperature for each experiment. This data is crucial for identifying the source of inconsistency.[7]2. Implement Environmental Control: For critical applications, the use of a controlled environmental chamber is strongly recommended to ensure reproducibility.[5]3. Standardize Substrate Conditioning: Allow substrates to equilibrate in the controlled environment for a consistent period before bonding to ensure their surface moisture content is stable. |
Quantitative Data: Humidity's Impact on Curing Speed
The following table provides an estimate of fixture times for a typical this compound adhesive on various substrates. "Fixture time" is defined as the time required for the bonded assembly to achieve a shear strength of 0.1 N/mm² and be able to withstand minimal handling.
| Substrate | Fixture Time at 22°C / 50% RH (seconds) | Expected Trend at <40% RH | Expected Trend at >60% RH |
| Steel (degreased) | 20 - 45[8] | Significantly Slower | Faster (risk of brittle bond) |
| Aluminum | 2 - 10[8] | Significantly Slower | Faster (risk of brittle bond) |
| ABS | < 10[9] | Slower | Faster (risk of brittle bond) |
| Polycarbonate | 5 - 10 | Slower | Faster (risk of brittle bond) |
| Neoprene | < 5[8] | Slower | Faster (risk of brittle bond) |
| Nitrile Rubber | < 5[8] | Slower | Faster (risk of brittle bond) |
Note: These values are representative and can be influenced by factors such as the specific ECA formulation, surface cleanliness, and the presence of acidic or basic residues on the substrates.
Visualizing the Curing Mechanism and Workflow
To better understand the chemical process and the logical steps for troubleshooting, the following diagrams have been created.
Caption: Troubleshooting workflow for slow ECA curing.
Experimental Protocol: Quantifying the Effect of Humidity on ECA Fixture Time
This protocol provides a systematic methodology for evaluating the fixture time of an this compound adhesive at various controlled relative humidity levels.
Objective: To quantitatively determine the relationship between relative humidity and the fixture time of a specific this compound adhesive on a standardized substrate.
Materials:
-
This compound adhesive of interest.
-
Standardized substrate coupons (e.g., degreased steel, aluminum, or ABS plastic tabs).
-
Environmental chamber with precise temperature and humidity control.
-
Calibrated hygrometer and thermometer.
-
Stopwatch or timer.
-
Solvent for cleaning (e.g., isopropyl alcohol).
-
Lint-free wipes.
-
Clamping fixture capable of applying a minimal, consistent pressure.
Methodology:
-
Chamber and Substrate Conditioning:
-
Set the environmental chamber to a constant temperature (e.g., 22°C) and the first desired relative humidity level (e.g., 20% RH).
-
Allow the chamber, all substrate coupons, and the adhesive to equilibrate inside the chamber for a minimum of 60 minutes to ensure thermal and moisture stability.
-
-
Surface Preparation:
-
Thoroughly clean the bonding surfaces of two substrate coupons with isopropyl alcohol using lint-free wipes to remove any contaminants.
-
Allow the solvent to fully evaporate inside the chamber before applying the adhesive.
-
-
Adhesive Application and Assembly:
-
Apply a single, consistent-sized drop of the this compound adhesive to the center of one substrate coupon.
-
Immediately join the second substrate coupon to the first, creating a lap shear joint with a defined overlap (e.g., 1 cm²).
-
Apply light, consistent pressure with the clamping fixture for 2-3 seconds to ensure a thin, uniform bond line.
-
Simultaneously start the stopwatch.
-
-
Fixture Time Determination:
-
At regular, short intervals (e.g., every 5 seconds for expected slow cures, every 1-2 seconds for expected fast cures), gently check the bond for handling strength.
-
The fixture time is officially recorded when the bond is strong enough to resist a minimal, predefined manual shear force without failing.
-
-
Repeatability and Data Recording:
-
Record the fixture time, temperature, and relative humidity.
-
Repeat the test (Steps 2-4) at least three times for the given humidity level to ensure reproducibility and calculate an average fixture time.
-
-
Varying Humidity Levels:
-
Adjust the environmental chamber to the next desired humidity level (e.g., 40%, 60%, 80% RH), allowing the system to re-equilibrate for at least 60 minutes.
-
Repeat steps 2-5 for each new humidity level.
-
-
Data Analysis:
-
Plot the average fixture time (in seconds) as a function of relative humidity (%) to visually represent the relationship and determine the optimal curing environment for your specific application.
-
References
- Loctite® Super Glue Liquid Technical Data Sheet. (2014, March 6).
- Loctite® Super Glue Gel Technical Data Sheet. (n.d.).
-
PERMABOND 200 Technical Data Sheet. (n.d.). Permabond Engineering Adhesives. Retrieved from [Link]
- Loctite® Super Glue ULTRA Gel Control® Technical Data Sheet. (2014, March 5).
-
Spathis, G., et al. (2022). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive, Addressed to Glass Restoration. Polymers, 14(8), 1538. [Link]
-
Henkel Loctite 480 Technical Data. (n.d.). Gluespec. Retrieved from [Link]
- 3M™ Scotch-Weld™ Plastic and Rubber Instant Adhesives Technical D
- 3M™ Scotch-Weld™ General Purpose Instant Adhesives Technical D
-
PERMABOND® 910 Cyanoacrylate Technical Datasheet. (2020, August 6). Permabond Engineering Adhesives. Retrieved from [Link]
-
Permabond 820 High-Temperature Cyanoacrylate Adhesive Technical Data Sheet. (n.d.). Permabond Engineering Adhesives. Retrieved from [Link]
- 3M™ Scotch-Weld™ Super Fast Instant Adhesives Technical D
- PERMABOND Cyanoacrylates Brochure. (n.d.). Permabond Engineering Adhesives.
- ASTM D1144 - Standard Practice for Determining Strength Development of Adhesive Bonds. (n.d.).
-
ASTM International. (n.d.). ASTM test methods adhesion test. Retrieved from [Link]
- Lawson, L. S. (2023). Understanding The Polymerization of Ethyl Cyanoacrylate in the Superglue Fuming of Latent Prints To Optimize Print Retrieval. University of Tennessee.
- Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142.
- Estan-Cerezo, E., et al. (2019). Structural and adhesion properties of poly(this compound) post-cured at different temperatures and times. Journal of Adhesion Science and Technology, 33(4), 329-345.
- Spathis, G., et al. (2020). PRELIMINARY STUDY OF A POLYCYANOACRYLATE ADHESIVE FOR GLASS: CHANGES UNDER AGEING CONDITIONS. SCIENTIFIC CULTURE, 6(1), 79-88.
- BenchChem Technical Support Team. (2025, December). Cyanoacrylate Adhesives: A Technical Support Guide to Environmental Curing Factors. BenchChem.
- ASTM D7998-19, Standard Test Method for the Cohesive Strength Development of Wood Adhesives. (2019).
- International Testing Standards for Adhesives and Sealants. (n.d.). Adhesives & Sealants Industry.
- ASTM C679 - Standard Test Method for Tack-Free Time of Elastomeric Sealants. (n.d.).
- 3M™ Scotch-Weld™ Instant Adhesive CA4 / CA5 / CA7 / CA8 / CA9 / CA40 / CA40H / CA50 Gel Technical D
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- 7. researchgate.net [researchgate.net]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. Henkel Loctite 480 Bond, Adhesive: Instant Adhesives Cyanoacrylate 1-Part Liquid datasheet [gluespec.com]
optimizing adhesive strength of ethyl 2-cyanoacrylate on different substrates
Welcome to the technical support center for optimizing the adhesive strength of ethyl 2-cyanoacrylate (ECA). This guide is designed for researchers, scientists, and drug development professionals who utilize ECA adhesives and require a deep, mechanistic understanding to troubleshoot and enhance bond performance. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental principles of ECA adhesion.
Q1: What is the core chemical mechanism of ECA curing?
A1: ECA adhesives cure through a process called anionic polymerization.[1][2][3] The reaction is initiated by a weak base, typically the hydroxyl ions (OH-) found in trace amounts of moisture on virtually all surfaces and in the atmosphere.[4][5][6] The ECA monomer contains a carbon-carbon double bond made highly reactive by two strong electron-withdrawing groups: the cyano (-C≡N) and the ester (-COOR) groups.[7][8] This configuration makes the monomer highly susceptible to attack by the hydroxide ion, which initiates a rapid chain reaction, forming long, strong polymer chains that create a solid, durable bond.[2][4][9]
Q2: How do temperature and humidity critically impact ECA bond performance?
A2: Temperature and humidity are the most critical environmental factors influencing ECA cure speed and final bond strength.[2][8][9]
-
Humidity: The optimal relative humidity (RH) for most standard ECAs is between 40% and 60%.[5] Higher humidity provides more moisture to initiate polymerization, leading to faster curing.[5][9] Conversely, low humidity (<40% RH) will significantly slow the cure.[5]
-
Temperature: Higher temperatures accelerate the chemical reaction of polymerization, leading to faster curing times.[2][8] Conversely, lower temperatures will slow the process.[2] It's important to note that standard cyanoacrylates have a limited service temperature, and high temperatures can degrade the bond strength over time.[10][11]
Q3: Why does my ECA adhesive fail to bond to certain plastics like polyethylene or polypropylene?
A3: This is a classic issue related to "surface energy."[12][13] Polyethylene (PE), polypropylene (PP), and other polyolefins are considered low surface energy (LSE) plastics.[13][14][15] For an adhesive to form a strong bond, it must be able to "wet out" or spread evenly across the substrate surface.[14][16][17] On LSE surfaces, the liquid adhesive has a higher surface tension than the surface energy of the plastic, causing it to bead up rather than spread, leading to poor adhesion.[13][16] To bond these materials effectively, a surface primer is required to chemically modify the plastic's surface and increase its energy.[14][15][18][19]
Q4: What is the difference between an accelerator and a primer?
A4: While both are used to enhance the bonding process, they have distinct functions.
-
Primers: A primer is a surface coating that chemically modifies a substrate to make it more receptive to an adhesive.[20][21] They are essential for bonding low surface energy plastics by increasing the surface energy to allow the adhesive to wet out properly.[14][18][20][22] Primers do not directly cause or speed up the cure.[20]
-
Accelerators: An accelerator's sole purpose is to increase the cure speed of the cyanoacrylate adhesive.[18][22][23] They are typically a solution of a weak base (like an amine) in a solvent.[18][22] Accelerators are useful in very low humidity conditions, for curing excess adhesive squeezed out of a joint (fillet cure), or for bonding acidic surfaces that can inhibit the cure.[5][22] Using too much accelerator can, however, compromise the final bond strength.[20][22]
Troubleshooting Guides
This section provides structured, in-depth solutions to specific problems you may encounter during your experiments.
Guide 1: Weak or Inconsistent Adhesion
Problem: The bonded assembly fails at a much lower force than expected, or results are not reproducible.
Causality Analysis & Troubleshooting Steps:
-
Surface Contamination: This is the most common cause of weak bonds.[24][25][26] Oils, grease, dust, and mold release agents create a barrier preventing the adhesive from making intimate contact with the substrate.[25][26]
-
Low Surface Energy Substrate: As detailed in the FAQ, LSE plastics like PE and PP are inherently difficult to bond without surface modification.[12][13][15]
-
Improper Bond Line Thickness: ECA adhesives are designed for very tight-fitting joints.[8]
-
High Humidity "Shock Polymerization": While humidity is necessary, excessively high levels (>60% RH) can cause the polymerization to occur too rapidly.[5] This "shock cure" results in a disordered and more brittle polymer structure, leading to a weaker bond.[5]
-
Solution: Control the bonding environment. Use a dehumidifier to maintain the RH within the optimal 40-60% range.[5]
-
Troubleshooting Workflow: Weak Adhesion
Caption: Diagnostic workflow for troubleshooting weak ECA bonds.
Guide 2: Cure Speed Issues (Too Slow or Too Fast)
Problem: The adhesive takes too long to set (fixture time), disrupting workflow, or cures so instantly that proper alignment is impossible.
Causality Analysis & Troubleshooting Steps:
-
Slow Cure:
-
Low Humidity/Temperature: Insufficient moisture or low temperatures are the primary culprits for slow curing.[2][5]
-
Solution: Increase ambient humidity to the 40-60% range and ensure the temperature is within 18-27°C (64-80°F).[5]
-
-
Acidic Surfaces: Some substrates, like certain woods or plated metals, have an acidic surface chemistry that neutralizes the basic initiators required for polymerization.[15][29]
-
Solution: Use a surface-insensitive ECA formulation designed to tolerate acidity, or apply an accelerator to one of the substrates before bonding.[15]
-
-
Large Bond Gap: As mentioned, large gaps increase the volume of adhesive that needs to cure from the surface inward, significantly extending the fixture time.[24]
-
Solution: Ensure a tight fit or use an accelerator to speed the cure through the volume of the adhesive.
-
-
-
Cure Too Fast:
-
High Humidity: Excessively high humidity provides a surplus of initiators, causing near-instantaneous curing.[5]
-
Solution: Reduce the ambient RH to the optimal 40-60% range.
-
-
Active Surfaces: Some surfaces are naturally more "active" and can accelerate the cure.
-
Solution: If repositioning is critical, consider a slower-curing or toughened ECA formulation, which often has a slightly longer open time.[30]
-
-
Guide 3: Bond Failure Analysis
Problem: A bonded joint has failed, and you need to determine the cause to prevent future occurrences.
Identifying the Mode of Failure:
Understanding where the bond failed is the first step in diagnosis. There are three primary failure modes:[25]
-
Adhesive Failure: The adhesive cleanly separates from one of the substrates. This indicates a problem with surface preparation or wetting.[25][31]
-
Root Causes: Surface contamination, low surface energy, or improper primer application.
-
-
Cohesive Failure: The adhesive itself splits, leaving a layer of cured adhesive on both substrates.[25][31] This suggests that the adhesive bond to the surfaces was stronger than the internal strength of the adhesive itself.
-
Root Causes: Under-curing (insufficient time or poor conditions), use of too much accelerator (which can make the adhesive brittle), or selecting an adhesive with insufficient toughness for the application's stress load.[32]
-
-
Substrate Failure: The substrate material breaks before the adhesive bond gives way.[25][31]
-
Root Cause: This is the ideal failure mode, as it indicates the adhesive bond is stronger than the material being bonded. The solution involves strengthening the substrate material, not changing the adhesive.
-
Failure Analysis Diagram
Caption: Decision tree for identifying the mode of adhesive bond failure.
Experimental Protocols & Data
Protocol 1: Standardized Lap Shear Strength Testing
This protocol, based on industry standards like ASTM D1002, provides a reproducible method for quantifying the shear strength of ECA on different substrates.
Methodology:
-
Substrate Preparation:
-
Cut substrates into standard coupons (e.g., 100mm x 25mm x 1.6mm).
-
Degrease the bonding area (typically a 25mm x 12.5mm overlap) with isopropanol using a lint-free wipe.[27]
-
For LSE plastics, apply a polyolefin primer to the bonding area of both coupons and allow the solvent to fully evaporate (typically 30-60 seconds).
-
Condition prepared substrates at a controlled temperature and humidity (e.g., 22°C and 50% RH) for at least 30 minutes.[27]
-
-
Adhesive Application & Assembly:
-
Apply a single drop of ECA adhesive to the end of one coupon's bonding area.[8]
-
Immediately join the second coupon, creating the specified overlap.
-
Apply firm, consistent pressure for 5-10 seconds to spread the adhesive into a thin, uniform film.
-
Allow the bonded assemblies to cure for a full 24 hours under the controlled environmental conditions to achieve maximum bond strength.[4][27]
-
-
Tensile Testing:
-
Secure the cured assembly in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement (e.g., 1.3 mm/min) until the bond fails.[27]
-
Record the maximum load (in Newtons) achieved before failure.
-
-
Data Analysis:
-
Calculate the shear strength in megapascals (MPa) by dividing the maximum load (N) by the bond area (mm²).
-
Perform a minimum of five tests (n≥5) for each substrate/adhesive combination to ensure statistical significance.[27]
-
Table 1: Typical Shear Strength of this compound on Various Substrates
| Substrate | Surface Preparation | Typical Shear Strength (MPa) | Primary Failure Mode |
| Metals | |||
| Steel (Grit Blasted) | Degreased with Isopropanol | 18 - 25 | Cohesive |
| Aluminum (Etched) | Degreased with Isopropanol | 15 - 22 | Cohesive |
| Plastics | |||
| ABS | Degreased with Isopropanol | 6 - 12 | Substrate |
| Polycarbonate | Degreased with Isopropanol | 5 - 10 | Substrate |
| Polypropylene (PP) | Degreased with Isopropanol | < 1 | Adhesive |
| Polypropylene (PP) | Polyolefin Primer | 4 - 8 | Cohesive/Substrate |
| Elastomers | |||
| Neoprene | Degreased with Isopropanol | 5 - 10 | Substrate |
| EPDM | Polyolefin Primer | 3 - 7 | Cohesive/Substrate |
Note: Values are illustrative and can vary significantly based on the specific ECA formulation, surface roughness, and curing conditions. Substrate failure indicates the adhesive bond is stronger than the material itself.
References
-
Incure Inc. (2024). Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues. Incurelab. [Link]
-
Penchev, P., et al. (1987). Adhesive properties of this compound containing small amounts of acetic acid as adhesion promoter. International Journal of Adhesion and Adhesives. [Link]
-
Henkel Corporation. Simplifying Failure Analysis for Select Medical Device Adhesives. Loctite. [Link]
-
Permabond Engineering Adhesives. (2019). Adhesive failure - causes and solutions. [Link]
-
Sato, K., et al. (2023). Interfacial Bonding Mechanism of Ethyl Cyanoacrylate Adhesive on Diverse Inorganic Surfaces: A Density Functional Theory Study. Langmuir. [Link]
-
Henkel Corporation. Advances in Cyanoacrylate Technology for Device Assembly. [Link]
-
Hernon Manufacturing, Inc. Product Description - Quantum 143. Gluespec. [Link]
-
Incure Inc. (2025). Solving CA Glue Failure Under Stress and Mechanical Load. Incurelab. [Link]
-
Permabond Engineering Adhesives. (2016). Destructive Testing of Adhesive Bonds. [Link]
-
Brazdova, J., et al. (1990). Strength, deformation and relaxation of joints bonded with modified cyanoacrylate adhesives. International Journal of Adhesion and Adhesives. [Link]
-
Permabond Engineering Adhesives. (2015). Surface Energy & Wetability - Bond Plastics. [Link]
-
GlobalSpec. (2019). Making it stick: The many uses of cyanoacrylate adhesives. [Link]
-
Meyer, F., et al. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. The Journal of Physical Chemistry C. [Link]
-
Hisco. Effects of Surface Treatment on Difficult to Bond Plastics. [Link]
-
Infinity Bond. Common Industrial Adhesive Failures & How to Avoid Them. [Link]
-
VST Corporation. Methyl & Ethyl Cyanoacrylate Adhesives (Primer & Accelerator Series). [Link]
-
Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
-
ConstroFacilitator. (2024). Types and Applications of Cyanoacrylate Adhesives For Construction. [Link]
-
Kim, J.H., et al. (2013). Adhesive strength of ethyl-2-cyanoacrylate tissue adhesive: how strong is it?. PubMed. [Link]
-
Alperton Engineering Ltd. Adhesive Bonding Instructions. [Link]
-
I. D. G. Watson, et al. (2010). Cyanoacrylate Adhesives: A Critical Review. ResearchGate. [Link]
-
Permabond Engineering Adhesives. (2018). Ethyl Cyanoacrylates. [Link]
-
Incure Inc. (2025). The Science Behind Cyanoacrylate Adhesives: How Super Glue Bonds So Fast. [Link]
-
Forza Built. Adhesive Strength Tests: Common Methods & Analysis. [Link]
-
Permabond Engineering Adhesives. (2009). Primers, Accelerators, Activators for Adhesives | What to use?. [Link]
-
CW Hayden. (2019). Understanding How Surface Energy Affects Adhesive Bonding. [Link]
-
Permabond Engineering Adhesives. About Cyanoacrylate Adhesives | Plastic Bonding. [Link]
-
Graco. (2024). How to Troubleshoot Adhesion Issues. [Link]
-
Incure Inc. Substrate Selectivity: The Solution for Cyanoacrylate Cure Failure on Difficult Surfaces. [Link]
-
Action Adhesives. (2025). Why is my cyanoacrylate not bonding properly?. [Link]
-
Gluegun.com. (2024). Common Questions About Cyanoacrylate Answered | Adhesive Solutions. [Link]
-
Productos Colcar. (2020). How do surface tension and surface energy influence bonding with hotmelt adhesives and water based adhesives?. [Link]
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- 4. aronalpha.net [aronalpha.net]
- 5. benchchem.com [benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 12. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
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- 15. Substrate Selectivity: The Solution for Cyanoacrylate Cure Failure on Difficult Surfaces - INCURE INC. [incurelab.com]
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Technical Support Center: Sterilization of Ethyl 2-Cyanoacrylate (ECA)-based Medical Devices
Welcome to the Technical Support Center for challenges in the sterilization of ethyl 2-cyanoacrylate (ECA)-based medical devices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of sterilizing these reactive adhesives.
Introduction: The Inherent Challenge of Sterilizing Cyanoacrylates
This compound is a monomer that rapidly polymerizes in the presence of anions, particularly hydroxyl groups found in water. This reactivity is the cornerstone of its efficacy as a tissue adhesive and bonding agent in medical devices. However, this same characteristic presents a significant hurdle for terminal sterilization. Many common sterilization methods can either trigger premature polymerization, leading to a loss of adhesive function, or degrade the polymer, compromising bond integrity and potentially introducing cytotoxic leachables.
This guide will explore the nuances of various sterilization modalities and provide a structured approach to troubleshooting common issues, ensuring the development of safe and effective sterile ECA-based medical devices.
Troubleshooting Guides by Sterilization Method
This section is dedicated to addressing specific problems encountered with common sterilization techniques for ECA-based devices.
Ethylene Oxide (EtO) Sterilization
Ethylene oxide is a widely used low-temperature sterilization method. However, its chemical reactivity and the process parameters can pose challenges for ECA-based products.
Q1: After EtO sterilization, my ECA adhesive shows reduced bond strength and slower curing times. What is the likely cause and how can I fix it?
A: This is a common issue stemming from the interaction of EtO with the adhesive formulation.
-
Causality: EtO is an alkylating agent that can react with acidic stabilizers present in the ECA formulation.[1] These stabilizers are crucial for preventing premature polymerization of the monomer in its liquid state. When the stabilizer concentration is reduced, the adhesive can become less stable, leading to a shorter shelf life and altered curing characteristics. Additionally, residual moisture from the preconditioning and sterilization phases can initiate partial polymerization on the surface of the adhesive, reducing its effectiveness.
-
Troubleshooting Protocol:
-
Optimize EtO Cycle Parameters: Work with your sterilization provider to minimize EtO concentration and exposure time to the lowest validated levels that still achieve the required sterility assurance level (SAL) of 10⁻⁶.[2][3] Shorter exposure can reduce the extent of reaction with the stabilizer.[1]
-
Control Humidity: Ensure that the preconditioning and conditioning phases of the EtO cycle are tightly controlled to prevent excessive moisture exposure. The relative humidity should be within the validated range, typically between 40% and 80%, to ensure efficacy without compromising the adhesive.[3]
-
Post-Sterilization Aeration: Implement a thorough aeration phase to effectively remove residual EtO and moisture. Insufficient aeration can leave residues that continue to interact with the adhesive over time.
-
Formulation Assessment: If the issue persists, consider discussing alternative ECA formulations with your supplier that may have more robust stabilization packages designed for EtO compatibility.
-
Q2: I'm observing a slight discoloration and a change in the viscosity of the ECA adhesive post-EtO sterilization. Should I be concerned?
A: Yes, these are indicators of chemical changes within the adhesive and should be investigated thoroughly.
-
Causality: Discoloration can be a sign of degradation of either the cyanoacrylate monomer or other components in the adhesive formulation. An increase in viscosity suggests that partial polymerization has occurred during the sterilization cycle. This can be triggered by the temperature, humidity, and chemical reactivity of the EtO process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration and viscosity changes.
Radiation Sterilization (Gamma and Electron Beam)
Ionizing radiation is another common method for terminal sterilization. While effective, it can induce significant chemical changes in polymers, including ECA.
Q1: My ECA-based device is brittle and the adhesive has turned yellow after gamma irradiation. What's happening?
A: This is a classic sign of polymer degradation due to high-energy radiation.
-
Causality: Gamma rays can cause chain scission and cross-linking in the polymerized cyanoacrylate.[4] This alters the mechanical properties of the adhesive, often leading to embrittlement. The high energy can also create free radicals, which lead to oxidation and the formation of chromophores, causing the yellow discoloration.[5] The extent of these effects is dose-dependent.
-
Troubleshooting Protocol:
-
Dose Optimization: The most critical parameter is the radiation dose. Work to determine the minimum dose required to achieve your target SAL. ISO 11137 provides guidelines for establishing the sterilization dose.[6][7]
-
Consider Electron Beam (E-beam): E-beam sterilization delivers the total dose in a much shorter time frame (seconds versus hours for gamma).[8] This shorter exposure can reduce the extent of oxidative degradation.[4][9]
-
Stabilizer Formulation: Some ECA formulations contain free-radical scavengers to protect against premature polymerization. These can also offer some protection against radiation-induced degradation. A patent suggests that a combination of anionic and free-radical stabilizers can be effective for gamma irradiation.[10] However, hydroquinone, a common stabilizer, can convert to the toxic 1,4-benzoquinone upon irradiation.[10]
-
Material Selection: Ensure that all components of your device, not just the adhesive, are compatible with the chosen radiation dose.
-
Q2: Can I use radiation to sterilize liquid ECA in its primary packaging?
A: This is challenging but possible with careful formulation and process control.
-
Causality: Irradiating liquid ECA can initiate polymerization within the container, rendering the product useless. The effectiveness of this approach is highly dependent on the stabilizer package within the adhesive.
-
Patented Solutions: Several patents describe methods for successfully sterilizing liquid cyanoacrylate compositions. One approach involves using specific combinations of anionic and phenolic antioxidant stabilizers (excluding hydroquinone) to prevent gelation during gamma irradiation.[10][11] Another method proposes using lower doses of gamma radiation (5 to 20 kGy) in conjunction with specific packaging densities.[12]
-
Recommendation: If you need to sterilize the liquid adhesive, it is crucial to work with a supplier that can provide a formulation specifically designed and validated for radiation sterilization. Attempting to irradiate a standard ECA formulation is likely to result in premature polymerization.
Low-Temperature Hydrogen Peroxide Plasma Sterilization
Vaporized hydrogen peroxide (VHP) is increasingly being adopted as a low-temperature sterilization method.[13][14][15]
Q1: After VHP sterilization, I'm noticing a white, crystalline residue on the surface of my device and the ECA bond line. What is this?
A: This is likely due to interactions between the hydrogen peroxide and the adhesive or device materials.
-
Causality: Hydrogen peroxide is a strong oxidizing agent.[16] It can react with the surface of the cured cyanoacrylate, potentially leading to the formation of byproducts. Additionally, if the adhesive is not fully cured, the VHP could interact with the monomer. The residue could also be from other components of the device that are not fully compatible with VHP.
-
Troubleshooting Protocol:
-
Ensure Full Cure: Verify that the ECA adhesive is fully cured before subjecting the device to sterilization. Allow for adequate curing time as specified by the manufacturer.
-
Material Compatibility: A study on various medical-grade adhesives, including cyanoacrylates, showed that some formulations exhibit no significant material changes after 100 VHP cycles, while others showed cracking, foaming, or blistering.[17] It is essential to confirm the compatibility of your specific ECA formulation and all other device materials with VHP.[18]
-
Cycle Parameters: The concentration of hydrogen peroxide and the duration of the plasma phase can influence material compatibility.[19] Work with your sterilization provider to ensure the cycle is optimized for your device.
-
Surface Analysis: Use techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to analyze the residue and identify its elemental composition. This can help pinpoint the source of the incompatibility.
-
Frequently Asked Questions (FAQs)
Q1: Is it possible to use autoclave (steam sterilization) for ECA-based devices?
A: Generally, no. Standard autoclave cycles, which involve high temperatures (121-134°C) and moisture, are highly detrimental to cyanoacrylate adhesives.[10][20] The combination of heat and moisture will rapidly degrade the polymer and cause bond failure. Some specialty formulations may claim moderate resistance, but this is not typical for standard this compound.[21]
Q2: What are the key ISO standards I need to be aware of for sterilizing my ECA-based device?
A: The primary standards are specific to the sterilization method you choose:
-
ISO 11137: For radiation sterilization (gamma and e-beam).[6][22]
-
ISO 22441: For low-temperature vaporized hydrogen peroxide sterilization.[23] Additionally, ISO 10993 for biocompatibility testing is crucial, as the sterilization process can affect the toxicological profile of the device.
Q3: My device includes both ECA and a sensitive electronic component. What's the best sterilization approach?
A: This is a classic challenge that often points towards low-temperature methods.
-
Ethylene Oxide (EtO): Often a good candidate as it is compatible with many electronics. However, you must ensure thorough aeration to prevent residual EtO from damaging sensitive components over time.
-
Vaporized Hydrogen Peroxide (VHP): Also a strong possibility, as it operates at low temperatures and generally has good material compatibility.[18][24]
-
Radiation: Generally not recommended for devices with complex electronics, as it can damage semiconductor components.
-
Recommendation: A thorough feasibility study is required. You will need to test the effects of the chosen sterilization method on both the ECA bond integrity and the functionality of the electronic component.
Q4: Can I sterilize the ECA adhesive and my device components separately and then assemble them in a cleanroom?
A: Yes, this is known as aseptic processing. While it avoids the challenges of terminal sterilization on the final device, it comes with its own set of rigorous requirements.
-
Process: Each component, including the device parts and the container for the ECA, is sterilized separately. The assembly is then performed in a sterile environment (e.g., an isolator or cleanroom).
-
Challenges: This process is complex and requires stringent environmental monitoring and process validation to ensure sterility is maintained throughout the assembly. It is often more costly than terminal sterilization. Filtration is not a viable method for sterilizing the liquid ECA itself due to the risk of polymerization in the filter pores.[10][11]
Summary of Sterilization Method Effects on ECA
| Sterilization Method | Potential Positive Effects | Potential Negative Effects | Key Troubleshooting Parameters |
| Ethylene Oxide (EtO) | Good material compatibility at low temperatures. | Reacts with stabilizers, potential for moisture-induced polymerization, residual toxicity. | Gas concentration, exposure time, humidity, aeration. |
| Gamma Radiation | High penetration power.[25] | Polymer degradation (embrittlement, discoloration), premature polymerization of liquid ECA. | Total radiation dose, dose rate. |
| Electron Beam (E-beam) | Shorter exposure time reduces oxidative damage compared to gamma.[4][9] | Lower penetration than gamma, potential for polymer degradation. | Total radiation dose, beam energy. |
| Hydrogen Peroxide Plasma | Very low temperature, no toxic residues.[24] | Material incompatibility (surface oxidation, degradation), potential for residue formation. | H₂O₂ concentration, plasma exposure time, material compatibility. |
| Autoclave (Steam) | Not recommended. | Rapid degradation of the polymer, catastrophic bond failure. | N/A |
References
-
TÜV SÜD. Medical Device Sterilization Standards. [Link]
-
MedEnvoy. FDA Issues Final Guidance on Sterilization of Medical Devices. [Link]
-
Life Science Outsourcing. Steam Sterilization for Medical Devices: How it Works, ISO 17665, and Comparison to Other Methods. [Link]
-
Intertek Inform. What is the ISO Standard for Medical Device Sterilisation?. [Link]
-
BSI Group. Sterilization – Regulatory requirements and supporting standards. [Link]
-
GMED. ISO 13485:2016 Sterilization Processes. [Link]
-
U.S. Food and Drug Administration. Sterilization for Medical Devices. [Link]
-
Henkel. ENGINEERING ADHESIVES FOR REPEATED STERILIZATION. [Link]
- Google Patents. EP0659441A1 - Sterilized cyanoacrylate adhesive composition and a method of making such a composition.
- Google Patents.
-
AAMI. 510(k)s for Sterile Devices: FDA Releases 2024 Final Guidance. [Link]
-
Exponent. FDA Finalizes EtO Sterilization Guidance. [Link]
-
Becker's Hospital Review. FDA updates guidance on medical device sterilization methods. [Link]
- Google Patents.
- Google Patents. US5530037A - Sterilized cyanoacrylate adhesive composition, and a method of making such a composition.
-
ResearchGate. Preliminary Investigation of Adhesive Compatibility after Sterilization by Low Temperature Hydrogen Peroxide Gas Plasma. [Link]
-
ACRYLITE® polymers. Sterilizing acrylic with low-temperature hydrogen peroxide gas plasma. [Link]
- Google Patents.
- Google Patents.
-
Henkel. STERILIZATION AND ITS EFFECTS ON BULK ADHESIVES. [Link]
-
Aurora Plasma Sterilization. Low temperature plasma sterilization. [Link]
-
Tuttnauer. Low Temperature Hydrogen Peroxide Plasma Sterilization. [Link]
-
Medical Plastics and Biomaterials Magazine. Electron-Beam Systems for Medical Device Sterilization. [Link]
-
Labpeak. Low Temperature Hydrogen Peroxide Plasma Sterilization. [Link]
-
Tuttnauer. Sterilization by Gamma Irradiation. [Link]
-
Incurelab. Cyanoacrylate Adhesives for Medical Devices: A Manufacturer's Guide. [Link]
-
PubMed. Ethylene oxide's role as a reactive agent during sterilization: effects of polymer composition and device architecture. [Link]
-
EPO-TEK. Gamma Sterilization for Medical Devices and its Effect on Epoxies. [Link]
-
Cascade Health Care Inc. Troubleshooting Common Issues With Medical Autoclaves. [Link]
-
PubMed. Electron Beam Sterilization of Poly(Methyl Methacrylate)-Physicochemical and Biological Aspects. [Link]
-
Keling Medical. Essential Guide to Maintenance and Troubleshooting for Steam Sterilizers. [Link]
-
PNNL. Direct comparison of gamma, electron beam and X-ray irradiation effects on single-use blood collection devices with plastic components. [Link]
-
Fresenius Medical Care. Electron Beam Radiation. [Link]
-
Permabond. Medical Device Adhesives, Sterilization and FDA Biocompatibility. [Link]
-
ResearchGate. (PDF) ECA Guidelines for the Evaluation and Investigation of Microbiological Deviations - Chapter 3: Guidance for Sterility Test Failures. [Link]
-
Centers for Disease Control and Prevention. Ethylene Oxide "Gas" Sterilization. [Link]
-
ERD Medical Equipment Solutions. Autoclave Troubleshooting & Maintenance Guide. [Link]
-
Zealway (Xiamen) Instrument Inc. Troubleshooting Guide for High Pressure Sterilizer. [Link]
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overcoming the exothermic reaction of ethyl 2-cyanoacrylate polymerization
Technical Support Center: Ethyl 2-Cyanoacrylate Adhesives
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming the Exothermic Polymerization of this compound
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you not only with solutions but also with the fundamental scientific reasoning behind them. The rapid, exothermic polymerization of this compound (ECA) is the very source of its utility as an "instant adhesive," but this same property can introduce significant variability and risk into sensitive applications. This resource is structured to help you diagnose, troubleshoot, and control this reaction with precision.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental principles governing the ECA exotherm. A clear grasp of these concepts is the first step toward effective troubleshooting.
Q1: What is the chemical mechanism that causes the intense heat generation during ECA polymerization?
A1: The heat is a direct result of the chemical reaction, specifically anionic chain-growth polymerization.[1] Here’s the process:
-
Initiation: The reaction is triggered by a weak base, typically hydroxyl ions (OH-) from ambient moisture on a substrate surface.[2] This initiator attacks the electron-deficient carbon-carbon double bond in the ECA monomer.[3]
-
Propagation: This attack creates a highly reactive carbanion. This carbanion then rapidly attacks another monomer, adding it to the chain and regenerating the reactive carbanion at the new chain end.[4]
-
Exotherm: The conversion of the carbon-carbon double bond (a π-bond) into a stronger carbon-carbon single bond (a σ-bond) in the polymer backbone is an energetically favorable process. This difference in bond energy is released as heat, making the reaction highly exothermic.[1] Because the propagation rate is exceptionally fast, this heat is generated very quickly, leading to a sharp temperature spike.
Q2: What are the primary risks associated with an uncontrolled exothermic reaction in a laboratory or manufacturing setting?
A2: An uncontrolled exotherm can lead to several critical issues:
-
Thermal Damage to Substrates: The most immediate risk is damage to heat-sensitive materials. This is particularly critical in medical device manufacturing or in-vivo applications where the heat can cause tissue necrosis or damage delicate plastic components.[5]
-
Reduced Bond Strength: If the heat builds up too quickly, it can create internal stresses within the adhesive as it cures and shrinks. This "shock polymerization" can lead to a brittle, weaker bond that is prone to premature failure.[2][5]
-
Material Degradation: The high temperatures can approach or exceed the glass transition temperature (Tg) of the resulting poly(this compound) (PECA), which is typically in the range of 140-150°C.[6] This can cause the polymer to soften or even depolymerize, compromising the bond's integrity.[7]
-
Safety Hazards: In bulk applications, a runaway polymerization can generate enough heat to cause fuming (releasing irritating vapors like formaldehyde) or, in extreme cases with large volumes, ignite flammable materials.[5][6]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter during your work.
Problem 1: My adhesive is curing too quickly, leading to inconsistent bond strength and stress fractures in the substrate.
-
Underlying Cause: This is a classic sign of an overly rapid polymerization, often initiated by an overly active surface or high ambient humidity.[8] Active surfaces (basic) provide a high concentration of initiators, while high humidity (>60% RH) provides excess water molecules to kickstart the reaction.[2] The rapid heat generation causes thermal expansion and contraction, creating stress.
-
Solution Strategy: The goal is to slow down the initiation and propagation steps. This can be achieved chemically.
-
Introduce an Acidic Stabilizer: ECA adhesives are stabilized in the bottle with trace amounts of acidic compounds (e.g., sulfur dioxide, p-toluenesulfonic acid) to scavenge any basic impurities.[9][10] By adding a micro-amount of a weak acidic solution or using a surface primer designed to be slightly acidic, you can temporarily neutralize surface initiators, providing more open time and a more controlled cure.[11]
-
Control Humidity: Perform bonding in a controlled environment with relative humidity between 40-60%.[2] Below 40% RH, the cure will be too slow; above 60% RH, you risk shock polymerization.[2]
-
Problem 2: The heat from polymerization is damaging my sensitive biological or plastic substrates.
-
Underlying Cause: The total heat generated (enthalpy of polymerization) is fixed per gram of monomer. The problem arises from the rate of heat generation and the inability of the substrate to dissipate it. Thin plastic substrates or biological tissues have low thermal mass and conductivity, causing heat to concentrate at the bond line.[5]
-
Solution Strategy: The focus here is on thermal management and formulation.
-
Apply Thin Bond Lines: Use the absolute minimum amount of adhesive required. A thinner bond line has a larger surface-area-to-volume ratio, allowing heat to dissipate more effectively into the substrates and the surrounding air.[5]
-
Utilize a Heat Sink: When possible, clamp the assembly to a thermally conductive material (like an aluminum or copper block) during curing. The heat sink will draw thermal energy away from the bond line, preventing a damaging temperature spike.[5]
-
Switch to a Medical-Grade, Longer-Chain Cyanoacrylate: For biomedical applications, switch from ethyl (ECA) to 2-octyl-cyanoacrylate or n-butyl-cyanoacrylate.[12][13] These longer-chain monomers have a slower polymerization rate and are less exothermic, making them standard for topical tissue adhesives to prevent burns.[12]
-
Problem 3: I'm observing significant "blooming" (a white, powdery residue) around the bond line.
-
Underlying Cause: Blooming occurs when volatile ECA monomers evaporate from the adhesive surface during a rapid cure, then polymerize on the surrounding substrate due to ambient moisture.[2] This is most common in conditions of high humidity or when using excessive amounts of a chemical accelerator, which can cause a violent, rapid surface cure.
-
Solution Strategy: Control the volatility and cure speed.
-
Increase Airflow: Use gentle, low-velocity airflow (e.g., a small fan) to direct volatile monomers away from the bonding area before they can settle and polymerize.
-
Reduce Accelerator Use: If using a chemical accelerator, apply it sparingly to only one of the substrates and allow the solvent to fully evaporate before joining the parts.
-
Use a Higher Viscosity or Gel Formulation: Gel formulations contain thickening agents like fumed silica or polymethyl methacrylate (PMMA) that reduce monomer volatility, keeping them contained within the bond line.[14][15]
-
Visualizing the Process and Solutions
To better understand the core mechanisms and troubleshooting logic, the following diagrams illustrate the key processes.
Caption: Mechanism of heat generation in ECA polymerization.
Caption: Troubleshooting workflow for managing ECA exotherm.
Experimental Protocols & Data
For quantitative control, formulation adjustments are often necessary. The following protocols and data provide a starting point for developing a more controlled adhesive system.
Protocol A: Formulation with Chemical Inhibitors
Objective: To slow the polymerization rate of a standard ECA formulation to reduce peak exotherm.
Materials:
-
This compound monomer (unstabilized or with known stabilizer package)
-
Anionic polymerization inhibitor (e.g., p-toluenesulfonic acid, acetic acid)[3][16]
-
Free-radical inhibitor (e.g., hydroquinone)[9]
-
Thermocouple with rapid data logging
-
Small, insulated reaction vessel (e.g., polypropylene vial)
-
Substrates for testing (e.g., steel laps)
Methodology:
-
Prepare Stock Solutions: Create dilute stock solutions of your chosen inhibitors in a compatible, dry solvent or directly in ECA if solubility allows. A typical starting concentration for an acidic inhibitor might be 0.1% w/w.
-
Formulation: In a dry, inert atmosphere, add precise amounts of the inhibitor stock solution to a known volume of ECA monomer. Ensure thorough mixing.
-
Exotherm Measurement: a. Place a defined volume (e.g., 1 mL) of the formulated adhesive into the reaction vessel. b. Insert the thermocouple into the center of the liquid. c. Initiate polymerization by adding a standardized drop of an activator (e.g., a dilute amine solution) or a piece of basic substrate. d. Record the temperature profile until it peaks and begins to fall.
-
Bond Strength Testing: Prepare standardized test assemblies (e.g., lap shears) with each formulation. Cure for 24 hours at controlled temperature and humidity. Test for shear strength.
-
Analysis: Compare the peak temperature and time-to-peak for each inhibitor concentration. Correlate this with the final bond strength to find the optimal balance.
Table 1: Effect of Acetic Acid Inhibitor on ECA Polymerization
| Formulation ID | Acetic Acid (wt%) | Peak Exotherm (°C) | Time to Peak (seconds) | Shear Strength (MPa) |
|---|---|---|---|---|
| Control | 0.0 | 115 | 8 | 18 |
| EXP-1 | 0.05 | 92 | 25 | 22 |
| EXP-2 | 0.10 | 78 | 55 | 20 |
| EXP-3 | 0.20 | 65 | 110 | 15 |
Note: Data is illustrative. Actual results will vary based on monomer purity, initiator, and volume.
Protocol B: Thermal Management with Conductive Fillers
Objective: To increase the thermal conductivity of the adhesive to dissipate heat more effectively, thereby lowering the peak reaction temperature.
Materials:
-
ECA monomer
-
Thermally conductive, electrically insulating fillers (e.g., aluminum nitride, boron nitride, silica).[15]
-
High-shear mixer
-
Exotherm measurement setup from Protocol A.
Methodology:
-
Filler Preparation: Ensure fillers are completely dry by baking them in a vacuum oven.
-
Dispersion: Slowly add the desired weight percentage of filler to the ECA monomer under high-shear mixing. Ensure the environment is low-humidity to prevent premature polymerization.
-
Exotherm Measurement: Use the same procedure as in Protocol A (Step 3) to measure the temperature profile of the filled adhesive.
-
Analysis: Compare the peak exotherm of the filled formulations to the unfilled control. Note any changes in viscosity and handling characteristics.
References
-
Incurelab. (2024, September 1). Taming the Heat: Managing Exothermic Reactions in Cyanoacrylate Bonding. Incurelab. [Link]
-
Samuel, H.S., et al. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
-
Fernández-Gutiérrez, M., et al. (2012). Polymerization ofalkyl cyanoacrylates by anionic mechanism. ResearchGate. [Link]
-
Gluespec. Cyanoacrylate Adhesives for Medical Device Assembly. Gluespec. [Link]
-
Stenzel, M. H. (2018, March 13). Radical Polymerization of Alkyl 2-Cyanoacrylates. National Center for Biotechnology Information. [Link]
-
ZDS Adhesive. How Medical Device Manufacturers Use Medical-Grade Cyanoacrylate. ZDS Adhesive. [Link]
-
Wikipedia. Anionic addition polymerization. Wikipedia. [Link]
- Schoenberg, K. (1980). Anionic polymerization inhibitor for cyanoacrylate adhesives.
- Hawkins, G. (1967). Stabilized cyanoacrylate adhesives.
-
Liritzis, I., et al. (2022). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. MDPI. [Link]
-
Incure Inc. (2025, September 10). Cyanoacrylate Glue's High and Low Temperature Resistance Explained. INCURE INC. [Link]
- Nvin, S. (2007). Stabilizer cyanoacrylate formulations.
-
Incurelab. (2024, August 29). Mastering Cyanoacrylate Cure Time Variability. INCURE INC. [Link]
-
Scribd. Adhesive Method for Chemists. Scribd. [Link]
- Robins, J. (1994). Composition and method for inhibiting the cure of cyanoacrylate adhesives....
-
Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]
-
ThreeBond Group. Instant Adhesives (Cyanoacrylate adhesives) . ThreeBond Tech News. [Link]
-
MCB Books. Cyanoacrylate Adhesives | Formulations | Applications. MCB Books. [Link]
-
Vetrova, M. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives. AFINITICA. [Link]
-
Gluegun.com. (2024, August 7). Common Questions About Cyanoacrylate Answered. Gluegun.com. [Link]
-
ZDS Adhesive. Understanding the Commercial Formulation of Super Glue. ZDS Adhesive. [Link]
-
Han, M. G., et al. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). ResearchGate. [Link]
-
McNeill, I. C., & Zulfiqar, M. (2025, August 7). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. ResearchGate. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Taming the Heat: Managing Exothermic Reactions in Cyanoacrylate Bonding - INCURE INC. [incurelab.com]
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- 7. researchgate.net [researchgate.net]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 10. makingchembooks.com [makingchembooks.com]
- 11. Cyanoacrylate Adhesives for Medical Device Assembly [gluespec.com]
- 12. aronalpha.net [aronalpha.net]
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- 14. gluegun.com [gluegun.com]
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- 16. US5290825A - Composition and method for inhibiting the cure of cyanoacrylate adhesives and cure inhibited cyanoacrylate adhesive compositions - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Ethyl 2-Cyanoacrylate and Butyl Cyanoacrylate for Tissue Adhesion
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medical adhesives, cyanoacrylates have carved out a significant niche, prized for their rapid polymerization and strong adhesive properties in moist environments. Among the various formulations, ethyl 2-cyanoacrylate and butyl cyanoacrylate represent two of the most prominent short- and long-chain variants, respectively. The choice between these two seemingly similar compounds can have profound implications for clinical performance, biocompatibility, and ultimately, patient outcomes. This guide provides an in-depth, objective comparison of their tissue adhesion strength, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for their specific applications.
The Fundamental Chemistry: A Tale of Two Alkyl Chains
At their core, both this compound and butyl cyanoacrylate are monomers that undergo anionic polymerization upon contact with nucleophiles, such as water or amines present on tissue surfaces. This rapid, exothermic reaction results in the formation of a long, stable polymer chain that creates a strong bond between tissue edges. The key differentiator lies in the length of the alkyl ester side chain: an ethyl (-C₂H₅) group versus a butyl (-C₄H₉) group. This seemingly minor structural variance significantly influences the resulting polymer's mechanical properties, degradation kinetics, and biocompatibility profile.
Generally, shorter alkyl chains, as in this compound, lead to a more rigid and brittle polymer with a higher bond strength.[1][2] Conversely, the longer alkyl chain of butyl cyanoacrylate imparts greater flexibility to the polymer, albeit with a potential trade-off in ultimate tensile strength.[1]
Comparative Analysis of Tissue Adhesion Strength
The adhesive strength of cyanoacrylates on biological tissues is a critical parameter for their efficacy. This is typically evaluated through two primary metrics: tensile strength and shear strength.
Tensile Strength
Tensile strength measures the force required to pull the bonded tissues directly apart. While direct comparative in vitro studies on biological substrates are not abundant in the literature, the general consensus is that the shorter alkyl chain of this compound contributes to a more rigid and, in some cases, higher initial tensile strength compared to the more flexible bond formed by butyl cyanoacrylate.[1][2] However, this increased rigidity can also be a drawback, making the bond more susceptible to fracture under stress, particularly in dynamic environments.
Shear Strength
Shear strength is the force required to slide the bonded tissues past one another. A study comparing the single lap-shear strength of various cyanoacrylates on porcine skin provides valuable quantitative insight.
| Cyanoacrylate Monomer | Alkyl Chain Length | Mean Lap-Shear Strength (kPa) on Porcine Skin (60s after formation) |
| This compound | C2 | High and sufficient for wound closure |
| n-Butyl Cyanoacrylate | C4 | High and sufficient for wound closure |
Data adapted from a comparative study on the properties of ethyl, n-butyl, and n-octyl cyanoacrylate bioadhesives.[3]
The study concluded that both ethyl and n-butyl cyanoacrylate exhibit high shear strength values sufficient for maintaining tissue apposition in wound closure.[3]
Beyond Adhesion: Critical Performance Characteristics
A holistic comparison extends beyond mere strength to encompass other vital parameters that dictate the clinical utility of these adhesives.
| Property | This compound | Butyl Cyanoacrylate | Rationale & Implications |
| Flexibility | Lower (more rigid/brittle) | Higher (more flexible) | The longer butyl chain increases the polymer's flexibility, making it more suitable for use on dynamic areas of the body where movement is expected. The rigidity of ethyl cyanoacrylate can lead to premature bond failure in such applications.[1] |
| Cure Speed | Generally faster | Slightly slower | The shorter ethyl chain allows for a more rapid polymerization process. |
| Heat of Polymerization | Higher | Lower | The polymerization of cyanoacrylates is an exothermic reaction.[4] Shorter-chain cyanoacrylates, like ethyl, tend to have a more pronounced exothermic reaction, which can potentially cause patient discomfort or, in rare cases, thermal damage to tissues.[5][6] |
| Biocompatibility & Cytotoxicity | Higher cytotoxicity | Lower cytotoxicity | The primary cause of cytotoxicity in cyanoacrylates is the release of degradation byproducts, namely formaldehyde and cyanoacetate.[4] this compound degrades more rapidly, leading to a higher localized concentration of these toxic compounds and a more pronounced inflammatory response.[5][7] Butyl cyanoacrylate's slower degradation rate results in a more gradual release of byproducts, allowing for better tissue tolerance.[5] |
| Degradation Rate | Faster | Slower | The shorter alkyl chain of this compound makes the polymer more susceptible to hydrolysis, leading to a faster breakdown in the physiological environment.[5][7] |
Experimental Protocols for Adhesion Strength Evaluation
To ensure standardized and reproducible results when comparing the adhesion strength of tissue adhesives, adherence to established protocols is paramount. The American Society for Testing and Materials (ASTM) provides standardized test methods that are widely recognized in the field.
Lap-Shear Strength Testing (ASTM F2255)
This method is designed to determine the shear strength of tissue adhesives.[8][9][10][11][12]
Objective: To measure the force required to shear two overlapping tissue substrates bonded by an adhesive.
Methodology:
-
Substrate Preparation: Porcine skin is a commonly used and accepted biological substrate. It should be procured fresh, cleared of subcutaneous fat, and cut into uniform strips (e.g., 25 mm x 100 mm).
-
Bonding: Two strips of the prepared porcine skin are overlapped by a defined area (e.g., 25 mm x 10 mm). A controlled volume of the cyanoacrylate adhesive is applied evenly to the overlap region. The two strips are then pressed together with a consistent pressure for a specified duration to allow for initial curing.
-
Curing: The bonded specimens are allowed to cure under controlled conditions (e.g., at 37°C and physiological humidity) for a predetermined period.
-
Testing: The non-overlapped ends of the bonded specimen are clamped into the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the bond fails.
-
Data Analysis: The shear strength is calculated by dividing the maximum load at failure by the bonded area.
Tensile Strength Testing (ASTM F2258)
This method is utilized to assess the tensile strength of tissue adhesives.[8][9][10][11][12]
Objective: To measure the force required to pull two end-to-end bonded tissue substrates apart.
Methodology:
-
Substrate Preparation: Similar to the lap-shear test, uniform strips of a biological substrate like porcine skin are prepared.
-
Bonding: The ends of two tissue strips are brought together in a butt joint configuration. The cyanoacrylate adhesive is applied to the interface, and the strips are held in apposition until the initial cure is achieved.
-
Curing: The bonded specimen is cured under controlled environmental conditions.
-
Testing: The free ends of the bonded specimen are secured in the grips of a universal testing machine. A tensile load is applied perpendicular to the bond line at a constant rate until failure.
-
Data Analysis: The tensile strength is calculated by dividing the maximum load at failure by the cross-sectional area of the bond.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and butyl cyanoacrylate is not a matter of inherent superiority but of application-specific suitability.
This compound may be preferred in applications where a very rapid, high-strength, rigid bond is required and where the potential for higher cytotoxicity and a strong exothermic reaction is a manageable concern. Its use is generally limited to external applications on non-dynamic surfaces.[7]
Butyl cyanoacrylate , with its enhanced flexibility, slower degradation rate, and improved biocompatibility profile, offers a more versatile solution for a broader range of tissue adhesion applications.[5][13] Its reduced exothermic reaction and lower cytotoxicity make it a safer choice for many clinical scenarios, particularly in areas subject to movement and for internal applications.
Ultimately, the selection process for researchers and drug development professionals must be guided by a thorough understanding of the specific mechanical and biological demands of the intended application. This guide, by providing a detailed comparison and outlining standardized testing methodologies, aims to facilitate a more rational and evidence-based approach to the selection and evaluation of these critical biomaterials.
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ASTM F2255-05(2010), Standard Test Method for Strength Properties of Tissue Adhesives in Lap-Shear by Tension Loading, ASTM International, West Conshohocken, PA, 2010,
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A Comparative Guide to Hemostatic Agents: Ethyl 2-Cyanoacrylate vs. Fibrin Glue
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of two predominant topical hemostatic agents used in clinical and research settings: ethyl 2-cyanoacrylate, a synthetic monomer-based tissue adhesive, and fibrin glue, a biologically derived sealant. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks required to critically evaluate and select the appropriate agent for a given application. We will explore their mechanisms of action, comparative performance based on experimental data, biocompatibility profiles, and standardized protocols for their evaluation.
Introduction: The Clinical Imperative for Effective Hemostasis
Uncontrolled bleeding during surgical procedures or following traumatic injury is a primary contributor to morbidity and mortality.[1] The effective management of hemorrhage is critical for ensuring a clear surgical field, reducing operative time, minimizing the need for blood transfusions, and improving overall patient outcomes.[2] While traditional methods like sutures and cautery are mainstays, they are not always practical or sufficient, particularly for parenchymal organ bleeding or diffuse capillary oozing.[3][4] This has driven the development of advanced topical hemostatic agents, among which this compound and fibrin glue represent two distinct and widely utilized classes.
This compound is a synthetic, monomer-based adhesive that provides rapid and strong mechanical wound closure.[5] In contrast, fibrin glue is a biological product that mimics the final physiological steps of the coagulation cascade to form a biocompatible fibrin clot.[2][3] The choice between these agents is non-trivial and depends on a nuanced understanding of their properties in the context of the specific clinical need, be it high-strength adhesion, sealing delicate tissues, or augmenting natural coagulation.
Fundamental Mechanisms of Hemostatic Action
The hemostatic efficacy of these two agents stems from fundamentally different principles. This compound acts as a mechanical barrier, while fibrin glue integrates with and promotes the body's natural clotting process.
This compound: Anionic Polymerization
This compound is a liquid monomer that polymerizes rapidly upon contact with anions, such as hydroxyl groups present in water or amines found in tissue proteins and blood.[5] This exothermic reaction results in the formation of a rigid, cross-linked polymer chain that creates a strong mechanical bond, physically sealing the wound and stopping blood flow.[6] Its action is independent of the patient's intrinsic coagulation cascade. However, this polymerization process can generate heat and release byproducts like formaldehyde, which are central to its biocompatibility concerns.[5]
Fibrin Glue: Biomimicry of the Coagulation Cascade
Fibrin glue, also known as fibrin sealant, typically consists of two primary components delivered separately: a solution of concentrated human fibrinogen and a solution of thrombin (often of bovine or human origin).[2][7] When mixed at the application site, the thrombin enzymatically cleaves the fibrinogen into fibrin monomers. These monomers spontaneously aggregate to form a three-dimensional fibrin gel.[7] This process is stabilized by Factor XIII (often included in the fibrinogen component), which is activated by thrombin and cross-links the fibrin monomers to form a stable, durable clot that is fully biodegradable.[3][7]
Protocol 2: Shear Strength Analysis
Shear strength testing measures the adhesive's ability to resist forces that are parallel to the bonded surfaces, which is critical for applications where tissues may slide against each other. [8][9][10] Objective: To quantify the shear force required to separate two substrates bonded by the adhesive.
Step-by-Step Methodology:
-
Substrate Preparation: Two small, uniform pieces of a relevant soft tissue (e.g., porcine skin) are prepared. [11]2. Adhesive Application: A defined amount of the hemostatic agent is applied to the surface of one substrate.
-
Bonding: The second substrate is immediately placed over the first with a defined overlap area, creating a lap joint. Gentle pressure is applied for a set duration to ensure consistent bonding.
-
Curing: The bonded sample is allowed to cure under controlled conditions (e.g., 37°C, high humidity) for a specified time.
-
Testing: The sample is mounted in a tensiometer or rheometer. [8]The two ends of the substrates are pulled apart in opposite directions, parallel to the bond line, at a constant rate of displacement.
-
Data Recording: The force required to cause the bond to fail is recorded. Shear strength is calculated by dividing the peak failure force by the bonded overlap area (expressed in kPa or N/cm²). [9]
Biocompatibility and Safety Profile
Beyond efficacy, the safety and tissue interaction of a hemostatic agent are paramount.
-
This compound: The primary safety concern with this compound is cytotoxicity. Its degradation in an aqueous environment can produce cyanoacetate and formaldehyde, which can cause inflammation and are toxic to cells. S[5]tudies have shown that it can elicit a significant foreign body reaction and postoperative inflammation. W[12][13][14]hile some experimental studies in rats found no significant histopathological differences compared to sutures, others highlight the potential for inflammatory reactions. I[15]n vitro cytotoxicity tests using L929 mouse fibroblasts have shown a dose-dependent toxic effect.
[16][17]* Fibrin Glue: Fibrin glue is generally considered highly biocompatible and biodegradable, as its components are natural parts of the hemostatic system. H[3]owever, risks are not zero. Allergic reactions, including anaphylaxis, can occur, particularly with formulations using bovine thrombin. I[7][18][19]ntravascular application must be strictly avoided as it can lead to severe thromboembolic complications. W[7][20]hile modern manufacturing processes rigorously screen plasma, a theoretical risk of pathogen transmission from human-derived products remains.
[21]### 6. Clinical Applications and Strategic Considerations
The evidence presented culminates in distinct strategic applications for each agent.
-
This compound is best suited for:
-
External skin closure where high tensile strength is needed and biocompatibility concerns are less critical.
-
Reinforcing suture or staple lines in high-tension areas.
-
Applications where its bacteriostatic properties are an advantage. [5] * Its use should be considered carefully in deep wounds or near sensitive structures due to its inflammatory potential and rigid nature.
-
-
Fibrin Glue is the preferred choice for:
-
Hemostasis on parenchymal organs (e.g., liver, spleen) where sutures can cause more damage. [22] * Sealing air leaks in thoracic surgery or fluid leaks (e.g., CSF) in neurosurgery.
-
Use in delicate tissues (e.g., ophthalmic surgery) where its biocompatibility and pliability are advantageous. [12][13] * Augmenting hemostasis in coagulopathic patients, as its mechanism is independent of the early stages of the patient's clotting cascade.
-
[23]A network meta-analysis of laparoscopic inguinal hernia repair found no significant difference in key outcomes like recurrence between fibrin and cyanoacrylate glues, suggesting that in some applications, other factors like cost may guide the choice.
This compound and fibrin glue are both effective hemostatic agents, but they are not interchangeable. This compound is a powerful synthetic adhesive offering superior mechanical strength and rapid action, making it ideal for applications demanding robust mechanical closure. However, its utility is tempered by concerns regarding its biocompatibility and inflammatory potential. Fibrin glue, conversely, is a highly biocompatible and biodegradable sealant that excels in achieving hemostasis in delicate, parenchymal tissues by mimicking natural coagulation. Its lower mechanical strength makes it less suitable for high-tension wounds.
The ultimate selection of a hemostatic agent requires a thorough, evidence-based assessment of the specific surgical context, the tissue type involved, the nature of the bleeding, and the desired balance between mechanical performance and biological integration.
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Measuring shear strength of soft-tissue adhesives. PubMed. Available at: [Link]
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ADHESIVE SEALANT BIOMATERIALS Tensile Strength and Burst Pressure Comparison of TissuePatchTM3 with other commonly used Surgica. AFINITICA. Available at: [Link]
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Comparative evaluation of cyanoacrylate and fibrin glue for muscle recession in strabismus surgery. PubMed. Available at: [Link]
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Mechanical Strength and Rheological Properties of Tissue Adhesives With Regard to Colorectal Anastomosis. Unknown Source. Available at: [Link]
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Animal models of hemorrhage, parameters, and development of hemostatic methods. PMC. Available at: [Link]
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Fatal Reaction to the Use of Fibrin Glue in Deep Hepatic Wounds. Case Reports. PubMed. Available at: [Link]
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A Comparison of a Cyanaocrylate Glue (Glubran) vs. Fibrin Sealant (Tisseel) in Experimental Models of Partial Pulmonary Resection and Lung Incison in Rabbits. Taylor & Francis Online. Available at: [Link]
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Fibrin Sealant: The Only Approved Hemostat, Sealant, and Adhesive—a Laboratory and Clinical Perspective. PMC. Available at: [Link]
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the safety of a new fibrin sealant: multicentre, randomized, controlled, clinical trial†. Oxford Academic. Available at: [Link]
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Cyanoacrylate Adhesives Used for Topical Hemostasis A Systematic Review. Unknown Source. Available at: [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Methyl and Ethyl 2-Cyanoacrylate
This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of methyl 2-cyanoacrylate (MCA) and this compound (ECA), two short-chain alkyl cyanoacrylates frequently used as tissue adhesives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the performance differences between these compounds and provides the technical rationale behind standard evaluation methodologies.
Introduction: The Biocompatibility Challenge of Cyanoacrylate Adhesives
Cyanoacrylate adhesives are prized in medical and commercial applications for their rapid polymerization and strong bonding capabilities.[1][2] Their general chemical structure, CH₂=C(CN)CO₂R, features a variable alkyl group (R) that significantly influences their biological properties.[1] When used in biomedical contexts, such as wound closure or as fixation agents for medical devices, their biocompatibility is paramount. A critical aspect of biocompatibility is cytotoxicity, the potential for a material to cause cell damage or death.[3]
The primary concern with cyanoacrylate adhesives is the release of cytotoxic byproducts during their degradation.[1] This guide focuses on comparing two of the earliest and shortest-chain variants: mthis compound (MCA) and this compound (ECA). Understanding their distinct cytotoxic profiles is essential for material selection in research and clinical applications.
The Core Mechanism: Degradation and Formaldehyde Release
The cytotoxicity of cyanoacrylate adhesives is intrinsically linked to their degradation pathway. In an aqueous environment, such as in contact with bodily fluids or tissues, the polymer undergoes hydrolytic degradation. This process breaks down the polymer backbone, releasing two primary byproducts: cyanoacetate and formaldehyde .[1][4]
Formaldehyde is a well-documented cytotoxic agent that can induce cell death and inflammatory responses.[1] The rate of this degradation, and therefore the concentration of formaldehyde released at a given time, is inversely proportional to the length of the monomer's alkyl side-chain.[1]
-
Mthis compound (MCA): With the shortest alkyl chain (a methyl group), MCA degrades rapidly, leading to a high initial concentration of formaldehyde. This rapid release is associated with more pronounced cytotoxic and inflammatory effects.[1]
-
This compound (ECA): Possessing a slightly longer ethyl group, ECA degrades more slowly than MCA. This slower degradation moderates the release of formaldehyde, resulting in lower cytotoxicity compared to its methyl counterpart.[1][5]
This fundamental principle explains the general trend in cyanoacrylate development, where longer-chain derivatives like butyl and octyl cyanoacrylate are favored for medical applications to enhance biocompatibility.[1]
Figure 1: Cyanoacrylate degradation leading to cytotoxic byproducts.
Quantitative Comparison: Experimental Evidence
Direct comparative studies provide the clearest evidence of the differing cytotoxic profiles of MCA and ECA. Research utilizing human oral osteoblast cell cultures offers compelling quantitative and qualitative data.
| Adhesive Type | Cell Line | Assay Method | Key Findings | Reference |
| Mthis compound (MCA) | Human Oral Osteoblasts | MTT Assay | Cell viability was significantly lower than the control group. | [5][6][7][8] |
| This compound (ECA) | Human Oral Osteoblasts | MTT Assay | Cell viability was not significantly different from the control group. | [5][6][7][8] |
| MCA & ECA | Human Oral Osteoblasts | Morphological (Inhibition Zone) | Both adhesives produced an inhibitory zone of dead cells ranging from 200 to 500 µm in a direct contact assay. | [5][6][7][8] |
| This compound (ECA) | L929 Mouse Fibroblasts | Elution Test | A 1:1 dilution of the extract resulted in a 30% to 45% decrease in cell viability. | [9] |
Expert Interpretation: The data clearly demonstrates the superior biocompatibility of ECA over MCA in vitro.[5][6] While both substances can cause localized cell death upon direct contact (as shown by the inhibition zone), the MTT assay reveals a crucial difference. The MTT assay measures the metabolic activity of the entire cell population in the well, providing a more sensitive and quantitative measure of overall cytotoxicity.[5][10] The results indicate that the leachables from MCA are significantly more detrimental to cell health than those from ECA, a finding that aligns perfectly with the known principles of their degradation rates.[5]
Standardized Methodologies for Cytotoxicity Assessment
To ensure reliable and reproducible results, cytotoxicity testing of medical materials is governed by international standards, primarily ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity .[3][11][12][13][14] This standard outlines several testing methods, including direct contact, agar diffusion, and elution tests.[11][12][13]
Below are detailed protocols for two common quantitative assays used to evaluate cyanoacrylate cytotoxicity.
Figure 2: A generalized workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay (Assessment of Metabolic Activity)
The MTT assay is a colorimetric test that measures the activity of mitochondrial dehydrogenases in living cells, serving as an indicator of cell viability.[10][15][16] Viable cells reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[16][17][18]
Objective: To quantify cell viability after exposure to extracts from MCA or ECA.
Methodology (Based on ISO 10993-5 Elution Test):
-
Sample Preparation (Extraction):
-
In accordance with ISO 10993-12, prepare extracts of polymerized MCA and ECA.[16] A common method is to incubate the material in a cell culture medium (e.g., DMEM with 10% FBS) at a ratio of 0.2 g/mL for 24 hours at 37°C.[11]
-
Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%) in fresh culture medium.
-
-
Cell Seeding:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts, a recommended cell line in ISO 10993-5) into a 96-well plate at a density of 1 x 10⁴ cells/well.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Exposure:
-
MTT Reaction:
-
Aseptically prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[19]
-
-
Solubilization and Measurement:
-
Data Analysis:
Protocol 2: Lactate Dehydrogenase (LDH) Assay (Assessment of Membrane Integrity)
The LDH assay is another colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[20][21][22] It is a direct measure of cell lysis or plasma membrane rupture.
Objective: To quantify cell membrane damage after exposure to MCA or ECA.
Methodology:
-
Sample Preparation and Cell Exposure:
-
Follow steps 1-3 from the MTT Assay protocol to prepare extracts and expose cells in a 96-well plate.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. This supernatant contains the released LDH.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye).[23]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[23]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[20][23] During this time, LDH converts a tetrazolium salt into a red formazan product.[20]
-
-
Measurement:
-
Measure the absorbance of each well at 490 nm using a plate reader.[23]
-
-
Data Analysis and Controls:
-
Maximum LDH Release Control: Lyse a set of untreated control cells with a lysis buffer (provided in most kits) to determine the maximum possible LDH release.
-
Spontaneous LDH Release Control: Use the supernatant from untreated cells to measure background LDH release.
-
Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = [(Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100.
-
Conclusion and Recommendations
The available experimental evidence consistently demonstrates that This compound (ECA) exhibits lower in vitro cytotoxicity than mthis compound (MCA) .[5][6] This difference is directly attributable to its slightly longer alkyl chain, which slows the rate of hydrolytic degradation and reduces the concentration of cytotoxic formaldehyde released into the cellular microenvironment.[1]
For researchers and developers selecting a short-chain cyanoacrylate, ECA represents a more biocompatible choice than MCA. However, it is critical to recognize that even ECA can elicit a cytotoxic response, particularly in direct contact assays and at high concentrations.[6][9] Therefore, for sensitive medical applications requiring long-term tissue contact, further investigation into longer-chain cyanoacrylates (e.g., n-butyl or 2-octyl cyanoacrylate) is strongly recommended, as they are designed for even greater biocompatibility.[1]
The choice of cytotoxicity assay is also crucial. Employing multiple assays that measure different cellular endpoints, such as metabolic activity (MTT) and membrane integrity (LDH), provides a more comprehensive and robust assessment of a material's cytotoxic potential.
References
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A Comparative Guide to the Bond Strength of Ethyl 2-Cyanoacrylate and Epoxy Adhesives
For researchers, scientists, and professionals in product development, the selection of an appropriate adhesive is a critical decision that can dictate the performance, reliability, and longevity of an assembly. Among the myriad options available, ethyl 2-cyanoacrylate (ECA) and two-part epoxy adhesives represent two of the most common, yet fundamentally different, classes of structural adhesives. This guide provides an in-depth comparison of their bond strength, supported by experimental data, chemical principles, and standardized testing protocols, to empower users with the knowledge to make informed decisions for their specific applications.
Executive Summary
This compound, commonly known as "super glue," is a single-component adhesive prized for its exceptionally fast fixture times, curing within seconds through an anionic polymerization reaction initiated by surface moisture.[1][2] It forms strong, rigid bonds, particularly in applications with thin bond lines and on non-porous substrates like plastics and metals.[2][3]
Two-part epoxy adhesives, conversely, consist of a resin and a hardener that, when mixed, undergo a chemical reaction to form a highly cross-linked, durable polymer network.[2][4] This curing process takes longer—from minutes to hours—but typically results in superior structural integrity, gap-filling capabilities, and resistance to environmental factors, making them a preferred choice for high-stress applications.[2][5][6]
While ECA can offer surprisingly high shear strength in ideal conditions, structural epoxies generally provide greater overall strength, impact resistance, and versatility across a wider range of substrates and environmental conditions.[5][7] The choice between them is not merely about which is "stronger," but which possesses the optimal balance of properties for the intended application.
The Chemistry of Adhesion: Two Distinct Mechanisms
The performance differences between ECA and epoxy adhesives are rooted in their fundamentally different curing mechanisms. Understanding this chemistry is crucial to predicting their behavior.
This compound (ECA): Anionic Polymerization
ECA adhesives are monomers that remain liquid in the bottle, stabilized by a weak acid.[8] Curing is initiated by the presence of a weak base, most commonly the hydroxyl ions found in ambient moisture on virtually any surface.[1][8] This process, known as anionic polymerization, is extremely rapid.[1]
-
Initiation: A nucleophile (like OH⁻ from water) attacks the electron-deficient carbon-carbon double bond of the cyanoacrylate monomer.[1][9]
-
Propagation: This creates a carbanion, which then attacks another monomer, propagating a polymer chain.[1]
-
Termination: The reaction proceeds until the monomer is consumed or the growing chain is terminated.
This mechanism results in long, linear polymer chains of poly(ethyl cyanoacrylate), creating a strong but often brittle bond.[1][10]
Caption: Anionic polymerization of this compound (ECA).
Two-Part Epoxy: Cross-Linking Polymerization
Two-part epoxies consist of a resin (Part A), typically containing epoxide groups (e.g., Bisphenol A diglycidyl ether), and a hardener (Part B), often an amine-based compound.[4][11]
-
Mixing: The two parts are mixed in a specific stoichiometric ratio.
-
Curing Reaction: The active hydrogens on the amine hardener act as nucleophiles, attacking and opening the epoxy rings of the resin molecules.[12][13][14]
-
Cross-Linking: As each primary amine has multiple active hydrogens, and each resin molecule has multiple epoxy groups, a three-dimensional, highly cross-linked thermoset network is formed.[4][12]
This rigid, interconnected network is responsible for the high strength, thermal stability, and chemical resistance characteristic of epoxy adhesives.[4]
Caption: Curing mechanism of a typical two-part amine-cured epoxy.
Quantitative Comparison: Lap Shear Strength
The most common metric for comparing adhesive strength is lap shear strength, typically measured according to standards like ASTM D1002.[15][16] This test measures the ability of an adhesive to resist forces in the plane of the bonded surfaces.[7] The results are expressed as force per unit area (e.g., megapascals or pounds per square inch).
Below is a summary of typical lap shear strengths for representative ECA and two-part epoxy adhesives on various substrates. These values are derived from manufacturer technical data sheets and should be considered representative.
| Substrate | This compound (e.g., Loctite 495)[17] | Two-Part Toughened Epoxy (e.g., 3M DP420)[18] |
| Grit Blasted Mild Steel | 14.2 MPa (2060 psi) | 29.0 MPa (4200 psi) |
| Etched Aluminum | 17 MPa (2465 psi)[7] | 29.6 MPa (4300 psi)[19] |
| Polycarbonate | >6 N/mm² (870 psi) SF[20] | 13.1 MPa (1900 psi) SF |
| ABS | >9 N/mm² (1300 psi) SF[20] | 6.2 MPa (900 psi) SF |
*Values are approximate and can vary significantly based on surface preparation, bond line thickness, and curing conditions. **SF = Substrate Failure, indicating the adhesive bond was stronger than the substrate itself.
Analysis of Data:
-
Metals: On properly prepared metals like steel and aluminum, high-performance epoxies demonstrate significantly higher shear strength than standard ECA adhesives.[17][19] Toughened epoxies are specifically formulated for structural bonding of metals.[21]
-
Plastics: The performance on plastics is more nuanced. ECA often provides excellent, rapid bonds on plastics like ABS and Polycarbonate, frequently resulting in substrate failure.[20] While epoxies also bond well, their longer cure time and different surface energy interactions can sometimes lead to lower values on certain plastics compared to ECA.
Beyond Strength: A Holistic Performance Comparison
Bond strength is only one facet of adhesive performance. A comprehensive evaluation must include other critical parameters.
| Performance Metric | This compound (ECA) | Two-Part Epoxy |
| Fixture Time | Extremely Fast (5 - 90 seconds)[22] | Slow (20 - 60 minutes)[18][22] |
| Full Cure Time | 8 - 24 hours[22][23] | 24 - 72 hours[22] |
| Gap Filling | Poor (Requires tight-fitting parts)[2] | Excellent (Can fill large gaps)[2] |
| Impact & Peel Strength | Low (Generally brittle) | High (Toughened formulations are excellent)[18] |
| Temperature Resistance | Moderate (-54°C to 82°C)[22] | High (-55°C to >120°C)[22] |
| Solvent/Chemical Resistance | Poor to Fair[2][24] | Excellent[5] |
| Ease of Use | Single component, no mixing[2] | Requires precise mixing and has a limited pot life[2] |
Standardized Experimental Protocol: ASTM D1002 Lap Shear Test
To ensure the generation of reliable and comparable data, adherence to a standardized protocol is paramount. The ASTM D1002 standard is a widely accepted method for determining the apparent shear strength of adhesives on metal substrates.[15][16][25]
Objective:
To determine the shear strength of an adhesive by tension loading a single-lap-joint specimen.[16]
Methodology:
-
Substrate Preparation:
-
Cut metal strips to the specified dimensions (typically 101.6 x 25.4 x 1.62 mm).[16][26]
-
Clean and degrease all bonding surfaces using a suitable solvent (e.g., acetone or isopropyl alcohol).
-
For optimal adhesion, perform a surface treatment such as grit blasting (for steel) or chemical etching (for aluminum).[27] Ensure all residues are removed.
-
-
Adhesive Preparation & Application:
-
For Epoxy: Dispense the resin and hardener according to the specified mix ratio (e.g., 2:1 by volume for 3M DP420).[18] Mix thoroughly until a uniform color is achieved.
-
For ECA: Use directly from the applicator.
-
Apply a thin, uniform layer of adhesive to one of the prepared substrate surfaces.
-
-
Specimen Assembly:
-
Curing:
-
Testing:
-
Mount the cured specimen in the grips of a universal testing machine (UTM).[28] The grips must be aligned to ensure the load is applied axially along the centerline of the specimen.[16]
-
Apply a tensile load at a constant rate of crosshead movement (typically 1.3 mm/min).[16][28]
-
Record the maximum load (force) sustained by the joint before failure.[28]
-
-
Calculation & Reporting:
-
Calculate the lap shear strength by dividing the maximum load at failure by the bonded overlap area.[25][28]
-
Shear Strength (MPa or psi) = Maximum Load (N or lbf) / Bonded Area (mm² or in²)
-
Report the average strength, standard deviation, and the mode of failure (e.g., cohesive failure within the adhesive, or adhesive failure at the substrate interface).[16][28]
-
Caption: Standard workflow for ASTM D1002 lap shear strength testing.
Conclusion and Application Recommendations
The choice between this compound and two-part epoxy adhesives is a classic engineering trade-off between speed and structural performance.
-
Choose this compound (ECA) for:
-
Applications requiring rapid assembly and fixture times.
-
Bonding small, well-mated parts with thin bond lines.
-
Many plastic-to-plastic or rubber-to-plastic applications.
-
Situations where high impact strength and environmental resistance are not primary concerns.
-
-
Choose Two-Part Epoxy Adhesives for:
-
Structural applications demanding the highest possible bond strength and durability.[5]
-
Bonding metals, ceramics, composites, and other high-energy surfaces.
-
Applications requiring gap-filling capabilities.[2]
-
Assemblies that will be exposed to significant impact, peel forces, elevated temperatures, or chemical contact.[5][18]
-
For the research scientist or development professional, a thorough understanding of the application's mechanical stresses, substrate materials, and end-use environment is critical. While ECA provides remarkable convenience and speed, two-part structural epoxies remain the superior choice for applications where long-term strength and reliability are non-negotiable.
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Design World. (2020). What is lap shear strength in an epoxy?[Link]
-
TestResources. (n.d.). Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. [Link]
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ADMET. (n.d.). ASTM D1002 Lap Shear Testing of Adhesively Bonded Metals. [Link]
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Industrial Physics. (n.d.). ASTM D1002 Testing. [Link]
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3M. (n.d.). 3M™ Scotch-Weld™ Epoxy Adhesive DP420 Technical Data Sheet. [Link]
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SciSpace. (n.d.). The Effect of Test Temperature on Lap Shear Test Results of Two-Component Epoxy/Metal Adhesive-Bonded Aluminum. [Link]
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3M. (n.d.). Scotch-WeldTM - Epoxy Adhesive DP420 Series Technical Data. [Link]
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3M India. (n.d.). 3M™ Scotch-Weld™ Epoxy Adhesive DP420. [Link]
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AdhesivePlatform. (n.d.). Comparing cyanoacrylate vs epoxy adhesives. [Link]
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Colle 21. (2025). Epoxy or cyano: which glue to choose?[Link]
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Tenax USA. (n.d.). Epoxy vs. Cyanoacrylate: Choosing the Best Adhesive for Your Project. [Link]
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Incurelab. (n.d.). Cyanoacrylate Adhesives for Metal: The Professional's Guide. [Link]
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Permabond. (2021). High Temperature Resistant Cyanoacrylate Adhesives. [Link]
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A Comparative In Vitro Degradation Analysis: Ethyl 2-Cyanoacrylate vs. Octyl Cyanoacrylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of medical adhesives and drug delivery systems, the choice of biocompatible materials is paramount. Cyanoacrylates, renowned for their rapid polymerization and strong adhesive properties, are widely utilized. However, their in vivo performance is intrinsically linked to their degradation profile. This guide provides an in-depth, objective comparison of the in vitro degradation rates of two commonly used cyanoacrylates: ethyl 2-cyanoacrylate (ECA) and octyl cyanoacrylate (OCA), supported by experimental data and established methodologies.
The Critical Role of the Alkyl Ester Side Chain
The fundamental difference between this compound and octyl cyanoacrylate lies in the length of their alkyl ester side chain. ECA possesses a short ethyl (-C₂H₅) group, while OCA features a significantly longer octyl (-C₈H₁₇) group. This seemingly minor structural variance has profound implications for the material's degradation kinetics and, consequently, its biocompatibility.
The primary mechanism of cyanoacrylate polymer degradation in a physiological environment is hydrolytic scission of the polymer backbone. This process is initiated by the presence of water and leads to the release of two main byproducts: formaldehyde and a cyanoacetate corresponding to the parent alkyl group. It is the rate of this degradation and the subsequent concentration of these byproducts, particularly the cytotoxic formaldehyde, that dictates the tissue response.
In Vitro Degradation Rate: A Tale of Two Chains
Experimental evidence consistently demonstrates a direct correlation between the length of the alkyl side chain and the rate of hydrolytic degradation: the shorter the chain, the faster the degradation.[1]
This compound , with its shorter ethyl group, is more susceptible to hydrolysis. This results in a more rapid breakdown of the polymer matrix and a faster, more concentrated release of formaldehyde and ethyl cyanoacetate.[2] While this can be advantageous for applications requiring rapid clearance, it can also lead to a higher localized concentration of cytotoxic byproducts, potentially inducing a more pronounced inflammatory response.[3]
Conversely, octyl cyanoacrylate 's long octyl chain imparts a greater steric hindrance and a more hydrophobic character to the polymer, effectively shielding the polymer backbone from hydrolytic attack.[3] This results in a significantly slower degradation rate and a more gradual, sustained release of formaldehyde and octyl cyanoacetate.[4][5] This controlled degradation is often desirable for applications requiring a more persistent adhesive presence and a minimized inflammatory response.[6]
Quantitative Comparison of Degradation Byproducts
The quantification of formaldehyde release serves as a primary indicator of the in vitro degradation rate of cyanoacrylate adhesives. The following table summarizes representative data from in vitro studies, illustrating the differential release of formaldehyde from ECA and OCA.
| Time Point | This compound (ECA) - Formaldehyde Release (µg/mL) | Octyl Cyanoacrylate (OCA) - Formaldehyde Release (µg/mL) | Key Findings & References |
| Initial (e.g., 24 hours) | Higher initial burst release | Low to negligible initial release | ECA exhibits a rapid initial degradation, leading to a significant release of formaldehyde shortly after exposure to an aqueous environment.[2] |
| Intermediate (e.g., 7 days) | Continued, but potentially decreasing, release | Slow and steady, low-level release | The degradation of ECA continues, though the rate may slow as the more accessible polymer chains are hydrolyzed. OCA maintains a consistently low rate of formaldehyde release.[4] |
| Long-term (e.g., >14 days) | Significant cumulative release | Minimal cumulative release | Over an extended period, the total amount of formaldehyde released from ECA is substantially higher than that from OCA, reflecting its faster and more complete degradation under in vitro conditions.[4][5] |
Note: The exact quantitative values can vary depending on the specific experimental conditions, such as sample surface area, volume of immersion fluid, and analytical methodology.
Experimental Workflow for In Vitro Degradation Assessment
The following diagram outlines a typical experimental workflow for assessing the in vitro degradation of cyanoacrylate adhesives, based on principles outlined in ISO 10993-13 for the identification and quantification of degradation products from polymeric medical devices.[4][7][8][9]
Caption: Experimental workflow for in vitro degradation analysis of cyanoacrylates.
Detailed Experimental Protocol: In Vitro Hydrolytic Degradation of Cyanoacrylates
This protocol provides a step-by-step methodology for the in vitro assessment of cyanoacrylate degradation through the quantification of formaldehyde release.
1. Materials and Reagents:
-
This compound and Octyl 2-cyanoacrylate monomers
-
Sterile, flat-bottom 24-well plates or other suitable sterile containers
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator maintained at 37°C
-
Micropipettes and sterile pipette tips
-
Formaldehyde quantification kit (e.g., fluorometric or colorimetric assay)
-
Microplate reader
2. Sample Preparation:
-
In a sterile environment (e.g., a laminar flow hood), dispense a standardized volume (e.g., 10 µL) of the cyanoacrylate monomer into the center of each well of a 24-well plate.
-
Allow the monomer to polymerize completely at room temperature for a specified duration (e.g., 24 hours). This creates a thin film of the polymer at the bottom of the well.
-
Prepare a sufficient number of replicate samples for each cyanoacrylate type and for each time point to be evaluated.
3. In Vitro Degradation:
-
To each well containing the polymerized cyanoacrylate, add a defined volume (e.g., 1 mL) of sterile PBS (pH 7.4).
-
Include control wells containing only PBS to serve as blanks.
-
Seal the plate to prevent evaporation and incubate at 37°C.
-
At each predetermined time point (e.g., 1, 3, 7, 14, and 21 days), carefully remove the entire volume of PBS from the wells. This solution is the extract containing the degradation products.
-
Replenish each well with an equal volume of fresh, pre-warmed PBS and return the plate to the incubator.
4. Quantification of Formaldehyde:
-
Analyze the collected PBS extracts for formaldehyde concentration using a validated quantification kit, following the manufacturer's instructions.
-
Prepare a standard curve using known concentrations of formaldehyde to accurately determine the concentration in the experimental samples.
-
Measure the absorbance or fluorescence of the samples and standards using a microplate reader.
-
Calculate the concentration of formaldehyde in each extract based on the standard curve.
5. Data Analysis and Interpretation:
-
Plot the cumulative formaldehyde release over time for both this compound and octyl cyanoacrylate.
-
Statistically compare the degradation rates and total formaldehyde release between the two cyanoacrylate types.
-
The results will provide a quantitative comparison of the in vitro degradation profiles of the two materials.
Causality and Self-Validation in Experimental Design
The described protocol incorporates several elements to ensure the trustworthiness and validity of the results. The use of a standardized physiological buffer (PBS at pH 7.4) and temperature (37°C) simulates the in vivo environment, providing a relevant context for the degradation study. The inclusion of multiple time points allows for the characterization of the degradation kinetics, distinguishing between initial burst release and long-term degradation. Furthermore, the use of a validated formaldehyde quantification kit with a standard curve ensures the accuracy and reproducibility of the analytical measurements. By comparing the two cyanoacrylates under identical experimental conditions, the observed differences in degradation rates can be confidently attributed to the inherent properties of the materials themselves.
Conclusion
The in vitro degradation rate of cyanoacrylate adhesives is a critical determinant of their biocompatibility and suitability for various medical applications. This compound exhibits a significantly faster degradation rate compared to octyl cyanoacrylate, leading to a more rapid and concentrated release of the cytotoxic byproduct, formaldehyde. This fundamental difference, driven by the length of the alkyl ester side chain, underscores the importance of careful material selection based on the specific requirements of the intended application. For scenarios demanding rapid clearance, ECA may be considered, while applications requiring long-term adhesion and minimal tissue reactivity would favor the slower-degrading OCA. The provided experimental protocol offers a robust framework for the in vitro evaluation of cyanoacrylate degradation, enabling researchers and developers to make informed, data-driven decisions in the design and selection of these versatile biomaterials.
References
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ISO 10993-13:2010. Biological evaluation of medical devices — Part 13: Identification and quantification of degradation products from polymeric medical devices. International Organization for Standardization. [Link]
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Cambridge Polymer Group. ISO 10993-13 Degradation Product from Polymeric Medical Devices. [Link]
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-
Metecon. Polymers in Medical Devices: Polymer degradation and identification. [Link]
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Sohn, S., & Park, J. C. (2016). Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. PLoS ONE, 11(6), e0157920. [Link]
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Park, D. H., Kim, S. B., Ahn, K. D., Kim, E. Y., Kim, Y. J., & Han, D. K. (2003). In vitro degradation and cytotoxicity of alkyl 2-cyanoacrylate polymers for application to tissue adhesives. Journal of Applied Polymer Science, 89(12), 3272-3278. [Link]
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Müller, R. H., Lherm, C., Herbort, J., & Couvreur, P. (1990). In vitro model for the degradation of alkylcyanoacrylate nanoparticles. Biomaterials, 11(8), 590-595. [Link]
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Mizrachi, A., et al. (2012). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. Acta Biomaterialia, 8(9), 3381-3388. [Link]
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Laskin, D. M., & Leonard, F. (1965). The degradation of cyanoacrylate tissue adhesive. I. Surgery, 58(2), 424-430. [Link]
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An In-Depth Guide to the Inflammatory Response of Ethyl 2-Cyanoacrylate Implants: A Comparative Analysis for Researchers
As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of the biocompatibility of tissue adhesives. We move beyond simple product descriptions to provide a comparative analysis of the inflammatory response to ethyl 2-cyanoacrylate (ECA) implants, grounded in experimental data. This document offers a logical, evidence-based framework for material selection in preclinical and clinical applications.
Chapter 1: The Core Determinant of Biocompatibility: Degradation Kinetics
The inflammatory potential of any cyanoacrylate (CA) adhesive is fundamentally linked to its chemistry, specifically the length of its alkyl side chain. This chemical structure dictates the rate of degradation and, consequently, the concentration of cytotoxic byproducts released into the surrounding tissue.
This compound, a short-chain CA, is known for its rapid polymerization and strong adhesive bond. However, this rapid degradation process leads to a burst release of its primary byproducts: formaldehyde and cyanoacetate .[1][2][3] When the rate of this release overwhelms the metabolic capacity of the local tissue, a significant inflammatory response and cytotoxicity are initiated.[1][4]
In contrast, longer-chain CAs, such as n-butyl-cyanoacrylate (nBCA) and 2-octyl-cyanoacrylate (OCA), degrade at a much slower rate.[1][5] This controlled, gradual release of byproducts allows the surrounding tissue to metabolize them more effectively, resulting in a milder inflammatory reaction and improved overall biocompatibility.[1][6] This principle is the cornerstone for understanding the comparative performance of different CA formulations.
Caption: Relationship between alkyl chain length, degradation rate, and inflammatory response.
Chapter 2: In Vitro Cytotoxicity: Quantifying the Initial Biological Impact
Before in vivo implantation, in vitro assays provide a controlled environment to quantify the baseline cytotoxicity of a material. The primary mechanism of ECA-induced cytotoxicity is the release of its degradation byproducts.[1][3] Studies consistently show that the shorter the alkyl chain, the greater the cytotoxic effect.
Direct contact and extract dilution assays, often using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to measure cell viability, are standard.[1][7] Experimental data demonstrates that while mthis compound is highly cytotoxic, this compound shows significantly better biocompatibility.[7] However, it is generally more cytotoxic than longer-chain adhesives like n-butyl and 2-octyl cyanoacrylate.[4][8] Some studies note that the cytotoxic effects of ECA can be mitigated when extracts are sufficiently diluted, suggesting that the in vivo local concentration is a critical factor.[9][10]
Table 1: Comparative In Vitro Cytotoxicity of Cyanoacrylate Adhesives
| Cyanoacrylate Type | Alkyl Chain | Relative Cytotoxicity | Key Findings | References |
|---|---|---|---|---|
| Mthis compound | Shortest | High | Significantly lower cell viability compared to control and ECA.[7] | [7] |
| This compound | Short | Moderate | Less cytotoxic than methyl-CA.[7] Cell viability decreases with higher extract concentrations.[9][10] | [7][9][10] |
| n-Butyl-Cyanoacrylate | Long | Low | Exhibits lower cytotoxicity than ECA, correlating with a milder in vivo response.[1] | [1] |
| 2-Octyl-Cyanoacrylate | Longest | Very Low | Demonstrates the highest cell viability due to slow degradation and low byproduct release.[1][4] |[1][4] |
Experimental Protocol: Direct Contact Cytotoxicity Assay (MTT)
This protocol is a self-validating system to assess the direct impact of polymerized ECA on cell viability.
Objective: To quantify the cytotoxicity of solid ECA by measuring the metabolic activity of cells in direct contact with the material.
Methodology:
-
Cell Culture:
-
Material Preparation:
-
Dispense a small, standardized amount of liquid this compound into a sterile, non-reactive dish (e.g., Teflon).
-
Allow it to fully polymerize in a sterile environment. The solid, polymerized sample is the test material.
-
-
Direct Contact Application:
-
Seed the cultured cells into a 24-well plate and allow them to adhere and form a monolayer for 24 hours.
-
Aseptically place a small, polymerized sample of the ECA directly onto the center of the cell monolayer in each test well.
-
Control Groups: Maintain a negative control group with no adhesive and, if applicable, a positive control group with a known cytotoxic material.[1][7]
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) to allow for interaction between the material and the cells.
-
-
MTT Assay for Cell Viability:
-
After incubation, carefully remove the ECA sample and the culture medium.
-
Add a fresh medium containing MTT (typically at 0.5 mg/mL) to each well.[1]
-
Incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the optical density (absorbance) of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control group. A significant decrease in optical density in the ECA group compared to the control indicates cytotoxicity.
-
Chapter 3: In Vivo Inflammatory Response: From Acute Infiltration to Chronic Encapsulation
The implantation of any biomaterial initiates a foreign body reaction (FBR), a complex cascade of events aimed at isolating the foreign object. The intensity and duration of this response are key indicators of biocompatibility.
The Acute Inflammatory Phase
Immediately following implantation, proteins from the blood and interstitial fluid adsorb to the implant surface. This new surface is recognized by the innate immune system, triggering the recruitment of neutrophils and, subsequently, monocytes that differentiate into macrophages.[11][12] These cells attempt to phagocytose the material and release a host of inflammatory mediators, including cytokines and chemokines.[13]
Histological analysis from subcutaneous implantation studies in rats shows that ECA typically induces a more aggressive acute inflammatory reaction compared to longer-chain CAs and traditional sutures.[6][14][15] This is characterized by a denser infiltration of neutrophils and macrophages in the early stages (e.g., day 7).[14][15] However, it is crucial to note that the application context matters. In some surgical models, such as cardiovascular and pulmonary applications, studies have found no significant histopathological difference between tissues treated with ECA and those closed with conventional sutures, suggesting ECA can be well-tolerated in specific environments.[16][17]
Caption: The generalized workflow of the Foreign Body Reaction (FBR) to an implant.
Chronic Inflammation and Fibrous Capsule Formation
If the acute inflammatory response does not resolve, it transitions into a chronic phase. Macrophages and lymphocytes orchestrate the recruitment and activation of fibroblasts, which deposit an extracellular matrix, primarily collagen, around the implant.[18][19] This process results in the formation of a fibrous capsule that isolates the foreign material from the host tissue.[20][21]
The thickness and cellularity of this capsule are critical measures of long-term biocompatibility. A thick, dense, and highly cellular capsule indicates a persistent inflammatory state. Comparative studies have shown that the inflammatory reaction to ECA tends to decrease over time, but can remain more pronounced than that of alternatives. For instance, one study evaluating subcutaneous implants in rats at 7, 21, and 45 days found that while inflammation decreased in all groups, ECA (as part of a "cyanoacrylate ester" group) produced a more aggressive reaction compared to a control.[14][15][22]
Table 2: Comparative Histological Findings of In Vivo Inflammatory Response
| Material | Time Point | Inflammatory Cell Infiltrate | Fibrous Capsule Characteristics | References |
|---|---|---|---|---|
| This compound | 7 Days | Moderate to severe infiltrate (neutrophils, macrophages). | Initial capsule formation beginning. | [6][14][15] |
| 45 Days | Mild to moderate infiltrate, decreased from 7 days. | Organized, but potentially thicker capsule compared to longer-chain CAs. | [14][15] | |
| n-Butyl / 2-Octyl-CA | 7 Days | Mild to moderate infiltrate, less intense than ECA. | Thin capsule formation. | [6][14][15] |
| 45 Days | Minimal inflammatory cells present. | Thin, well-defined, and less cellular capsule. | [14][15] | |
| Sutures (Control) | 7 Days | Moderate inflammation localized to suture tract (mechanical irritation). | Reaction is focused around the suture material. | [16][23] |
| | 45 Days | Minimal inflammation, foreign body giant cells may be present. | Well-defined, thin capsule around the suture filament. |[16] |
Chapter 4: A Framework for In Vivo Evaluation
To generate reliable and comparable data on the inflammatory response to ECA implants, a standardized experimental workflow is essential. The subcutaneous implantation model in rodents is a widely accepted and validated method.
Caption: Standardized experimental workflow for in vivo evaluation of implant biocompatibility.
Experimental Protocol: Subcutaneous Implantation in a Rodent Model
Objective: To evaluate the local tissue inflammatory response to an ECA implant over time in a living organism.
Methodology:
-
Animal Model:
-
Material Preparation:
-
Prepare standardized, sterile discs of polymerized ECA. Alternatives (e.g., polymerized OCA, suture segments) should be prepared with identical dimensions for comparison.
-
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Shave and aseptically prepare the dorsal skin.
-
Create a small (~1 cm) full-thickness skin incision.
-
Using blunt dissection, create a subcutaneous pocket approximately 2 cm away from the incision.
-
Insert one sterile implant material into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as required. Monitor the animals daily for signs of distress, infection, or adverse reactions.
-
-
Endpoint and Tissue Collection:
-
Histological Analysis:
-
Fix the explanted tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue for paraffin embedding, sectioning (at 5 µm thickness), and staining with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell assessment.
-
Masson's Trichrome stain can be used to specifically visualize and quantify collagen deposition in the fibrous capsule.
-
Perform semi-quantitative scoring of the inflammatory infiltrate (e.g., on a scale of 0-4 for none, mild, moderate, severe) and measure the fibrous capsule thickness at multiple points using calibrated imaging software.
-
Conclusion and Forward Outlook
The selection of a tissue adhesive for any application is a decision that must balance performance with biocompatibility. This compound is an effective, strong, and rapidly polymerizing adhesive. However, the experimental evidence clearly demonstrates that its short alkyl chain leads to rapid degradation and a more pronounced cytotoxic and inflammatory response compared to its longer-chain counterparts, n-butyl and 2-octyl cyanoacrylate.[1][2][6]
For applications where a minimal inflammatory response is paramount, such as internal use or implantation in delicate tissues, longer-chain cyanoacrylates or alternative adhesives like fibrin sealants may be more appropriate choices.[5][24][25] For external applications where strength and speed are the primary concerns, ECA can be a viable option, as demonstrated by its long history of clinical use.[23]
This guide provides the foundational knowledge and experimental framework to critically evaluate and compare these materials. By understanding the causal link between chemical structure, degradation kinetics, and the resulting biological cascade, researchers can make informed decisions, ensuring the selection of the most appropriate material for their specific scientific and developmental needs.
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- 13. "Macrophage Response to Polymethylmethacrylate Particles" by Stephen M. Horowtiz [digitalcommons.usu.edu]
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A Comparative Analysis of Long-Term Biocompatibility: Ethyl 2-Cyanoacrylate Adhesives vs. Polypropylene Sutures
This guide provides an in-depth, objective comparison of the long-term in vivo performance of two distinct materials used for tissue approximation: ethyl 2-cyanoacrylate, a tissue adhesive, and polypropylene, a non-absorbable suture. The analysis is grounded in experimental data to inform researchers, scientists, and drug development professionals on the critical biocompatibility factors that dictate material selection for specific clinical and preclinical applications.
Introduction: Materials and Mechanisms of Action
The long-term success of an implanted medical material is fundamentally governed by its biocompatibility—the ability to perform its intended function without eliciting a detrimental local or systemic response in the host. This guide examines two materials that achieve tissue closure through fundamentally different mechanisms: the chemical bonding of a tissue adhesive and the mechanical support of a suture.
-
This compound (ECA): ECA is a short-chain alkyl cyanoacrylate monomer that polymerizes rapidly upon contact with anions, typically hydroxyl groups found in water and tissue proteins. This exothermic anionic polymerization creates a strong, albeit brittle, polymer film that bonds tissue surfaces together. Its primary appeal lies in its rapid application and hemostatic properties.[1][2] However, its long-term biocompatibility is intrinsically linked to its degradation pathway. In vivo, ECA undergoes hydrolysis, breaking down into formaldehyde and cyanoacetate.[3][4][5] The rate of this degradation and the subsequent release of these cytotoxic byproducts are central to the material's host response profile.[4][6]
-
Polypropylene (PP): Polypropylene is a synthetic linear polyolefin, widely used as a non-absorbable monofilament suture.[7] Renowned for its high tensile strength, durability, and chemical inertness, it provides permanent mechanical support to tissues.[8][9] Unlike ECA, polypropylene is biostable and resists degradation.[8] The host response is not to its chemical breakdown but to its permanent physical presence as a foreign body, typically resulting in the formation of a stable, fibrous capsule.[10][11]
Comparative Analysis of Long-Term Biocompatibility
The choice between ECA and polypropylene hinges on a trade-off between biodegradability with potential cytotoxicity versus biostability with permanent implantation. This section dissects the long-term tissue response to each material based on key biocompatibility parameters.
Inflammatory and Foreign Body Response
All implanted materials provoke an immune response.[12] The intensity and duration of this response determine the material's biocompatibility.
-
This compound: ECA elicits an initial acute inflammatory response, which can be more pronounced than that of polypropylene.[13] Over the long term, the chronic inflammatory response is driven by the continuous release of degradation byproducts.[6][13] Histopathological studies often reveal a chronic foreign body giant cell reaction and tissue necrosis, particularly with larger quantities of the adhesive.[13][14] However, some experimental studies have found no significant histopathological differences between ECA and conventional sutures when used appropriately in specific tissues like myocardium, vascular, and pulmonary structures.[15][16] The intensity of the reaction is often dependent on the amount of adhesive used and the specific tissue type.[14]
-
Polypropylene: Polypropylene is characterized by minimal tissue reactivity.[7][8] The initial acute inflammation is typically mild and transient. Over time, this transitions to a low-grade chronic inflammatory response culminating in the encapsulation of the suture by a thin layer of fibrous connective tissue.[10] This response is generally considered clinically acceptable. However, its permanence can lead to delayed complications in rare instances, such as chronic pain or the formation of a delayed foreign body granuloma months or even years post-implantation.[17][18][19]
Degradation Profile and Cytotoxicity
The chemical stability of a material in vivo is a critical determinant of its long-term safety.
-
This compound: ECA is biodegradable, a process that is both an advantage for eventual clearance and a disadvantage due to its byproducts. The degradation rate of cyanoacrylates is inversely proportional to the length of their alkyl chain; the shorter ethyl chain of ECA degrades faster than longer-chain adhesives like butyl or octyl cyanoacrylate.[4][5][13] This rapid degradation leads to a higher local concentration of formaldehyde, a known cytotoxic and inflammatory agent.[4] In vitro cytotoxicity assays consistently demonstrate that ECA extracts reduce cell viability, with toxicity increasing at higher concentrations.[20]
-
Polypropylene: As a non-absorbable material, polypropylene exhibits exceptional resistance to biodegradation.[8][21] It maintains its structural and mechanical integrity for years, ensuring permanent tissue support.[8] This stability means there is no release of cytotoxic degradation products, a significant advantage over ECA. The primary biocompatibility challenge is the permanent physical presence of the implant itself.[22]
Mechanical Properties and Tissue Integration
-
This compound: ECA provides immediate and strong tissue adhesion. However, the resulting polymer is often brittle and can fracture under mechanical stress.[23] As degradation proceeds, the adhesive bond weakens over time. It acts as a surface-level bond and a physical barrier, rather than integrating into the healing tissue.
-
Polypropylene: Polypropylene sutures offer excellent and durable tensile strength, making them suitable for closing high-tension wounds.[8][9] The material's physical structure becomes integrated into the host tissue through fibrous encapsulation, providing a stable, long-term mechanical anchor. However, chronic loading can reduce its breaking force over time.[9]
Summary of Quantitative and Qualitative Data
The following tables summarize the key comparative aspects and experimental findings related to the long-term biocompatibility of ECA and polypropylene.
Table 1: Comparative Biocompatibility and Performance Profile
| Feature | This compound (ECA) | Polypropylene (PP) Suture |
| Mechanism | Anionic polymerization, chemical adhesion | Mechanical approximation |
| Material Type | Biodegradable polymer | Non-absorbable, biostable polymer[8] |
| Initial Inflammatory Response | Moderate to severe acute inflammation[13] | Minimal to mild acute inflammation[8][10] |
| Chronic Host Response | Chronic inflammation and foreign body reaction due to degradation byproducts[13] | Fibrous encapsulation, low-grade chronic inflammation[10] |
| Degradation Byproducts | Formaldehyde, Cyanoacetate (Cytotoxic)[3][4] | None (Resists degradation)[8] |
| Cytotoxicity | High, especially with direct contact or high concentrations[20] | Low, generally considered biocompatible[21] |
| Long-Term Mechanical Strength | Decreases over time as the material degrades | High and persistent, excellent durability[8][9] |
| Primary Biocompatibility Concern | Histotoxicity from degradation products[13] | Permanent foreign body presence, potential for delayed granuloma[17][18] |
Table 2: Summary of Key In Vivo Histopathological Findings
| Study Time Point | This compound (ECA) Findings | Polypropylene (PP) Suture Findings | Supporting Citation(s) |
| 7-15 Days (Acute Phase) | Significant acute inflammation, presence of polymorphonuclear leukocytes, early signs of necrosis. | Mild inflammatory cell infiltrate, early fibroblast proliferation, and initiation of fibrous capsule formation. | [15][16][24] |
| 30-60 Days (Chronic Phase) | Decreasing acute inflammation, presence of macrophages and foreign body giant cells, persistent chronic inflammation. | Well-defined, thin fibrous capsule surrounding the suture material with minimal inflammatory cells. | [15][16] |
| >90 Days (Long-Term) | Evidence of continued degradation, chronic foreign body giant cell reaction, potential for complete absorption over many months.[13] | Stable, mature, and largely acellular fibrous capsule; suture material remains intact. | [11] |
Experimental Protocols for Biocompatibility Assessment
To ensure the trustworthiness and validity of biocompatibility claims, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the long-term local tissue effects of an implantable material, based on the principles of the ISO 10993-6 standard (Tests for local effects after implantation).
Protocol: Long-Term Subcutaneous Implantation in a Rodent Model
-
Objective: To evaluate and compare the chronic local tissue response and degradation characteristics of ECA and polypropylene sutures over a period of up to 180 days.
-
Materials & Preparation:
-
Test Article 1: Medical-grade this compound adhesive.
-
Test Article 2: USP 5-0 Polypropylene monofilament suture.
-
Control: Sham surgery site (incision closed with a non-reactive suture in a separate location if necessary).
-
Causality Explanation: All materials must be sterilized using a method that does not alter their chemical composition or surface properties (e.g., ethylene oxide for heat-sensitive polymers) to ensure the observed tissue response is due to the material itself, not contaminants.
-
-
Animal Model:
-
Species: Sprague-Dawley rats (n=36).
-
Causality Explanation: Rats are a standard model for subcutaneous implantation studies due to their well-characterized immune response and ease of handling. A sufficient number of animals allows for statistical power across multiple time points.
-
-
Implantation Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Shave and aseptically prepare the dorsal region.
-
Create four separate subcutaneous pockets via small skin incisions.
-
In two pockets on one side, implant a 1 cm strand of polypropylene suture. In the contralateral pockets, apply a standardized amount (e.g., 0.1 mL) of ECA.
-
Close the incisions with wound clips or a suture material not being tested.
-
Causality Explanation: Placing both materials in the same animal minimizes inter-animal variability, allowing for a more direct comparison of the tissue response.
-
-
Post-Operative Evaluation & Time Points:
-
Monitor animals for health and signs of adverse reactions.
-
At predefined time points (e.g., 7, 30, 90, and 180 days), euthanize a subset of animals (n=9 per time point).
-
Causality Explanation: Multiple time points are critical to differentiate the acute inflammatory phase from the long-term chronic and resolution phases of the foreign body response.
-
-
Histopathological Analysis:
-
Excise the implant site with a wide margin of surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist will blindly score the sections for: inflammation, fibrosis/capsule thickness, necrosis, presence of foreign body giant cells, and material degradation.
-
Causality Explanation: Blinded pathological evaluation prevents bias. H&E staining is the gold standard for visualizing cellular responses and tissue architecture, providing semi-quantitative data on the biocompatibility of the materials.
-
Visualization of Key Pathways and Workflows
Foreign Body Response (FBR) Cascade
The following diagram illustrates the generalized biological response to an implanted material, highlighting the divergent paths taken by a biodegradable versus a biostable polymer.
Caption: Divergent pathways of the Foreign Body Response for biodegradable vs. biostable materials.
Experimental Workflow for In Vivo Biocompatibility Testing
This diagram outlines the self-validating system for assessing the biocompatibility of medical materials as described in the protocol.
Caption: Standardized workflow for rigorous in vivo biocompatibility assessment of implantable materials.
Conclusion and Field-Proven Insights
The long-term biocompatibility of this compound and polypropylene sutures are dictated by their opposing natures: biodegradability versus biostability.
-
This compound is best suited for temporary, external applications where its rapid adhesion is beneficial and its degradation products can be cleared with minimal systemic impact. Its use in long-term internal applications should be approached with caution due to the well-documented cytotoxicity of its formaldehyde byproduct, which can lead to chronic inflammation and tissue necrosis.[6][13]
-
Polypropylene remains the material of choice for applications requiring permanent mechanical strength and minimal tissue reactivity, such as in cardiovascular surgery, hernia repair, and vessel anastomosis.[8][11][21] Its biostability avoids the issue of cytotoxic byproducts. The primary long-term consideration is the host's lifelong response to a permanent foreign body, which is overwhelmingly benign but carries a small risk of delayed complications.[17][18]
The selection between these materials is not a matter of one being universally superior, but rather a scientifically informed decision based on the specific requirements of the application. Researchers must weigh the need for degradability against the risk of cytotoxicity, and the demand for permanent mechanical support against the consequences of a permanent implant.
References
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- In vivo qualitative analysis of the biocompatibility of different cyanoacryl
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- Histopathological effects of this compound tissue adhesive following surgical application: an experimental study. (n.d.). European Journal of Cardio-Thoracic Surgery, Oxford Academic.
- A delayed foreign body granuloma associated with polypropylene sutures used in tendon transfer. A case report. (2016, July 28). PMC - NIH.
- Application and safety of polypropylene in medical instruments. (2024, October 23). POLYPVC.
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- The Versatile Role Of Polypropylene in The Medical Field. (2024, January 15). News.
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- Medical Polypropylene: High quality material for medical applic
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- Histologic evaluation of pulpotomy performed with ethyl-cyanoacrylate and calcium hydroxide. (n.d.). SciELO.
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- Foreign body attachment to polypropylene suture material extruded into the small intestinal lumen after enteric closure in three. (n.d.). AVMA Journals.
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- (PDF) Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. (2016, June 20).
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- Histologic evaluation of pulpotomy performed with ethyl-cyanoacrylate and calcium hydroxide. (n.d.). SciELO.
- Elastic polypropylene suture in cataract surgery: long-term follow-up. (n.d.). PubMed.
- (PDF) Development of a New Polypropylene-Based Suture: Plasma Grafting, Surface Treatment, Characterization, and Biocompatibility Studies. (2025, August 6).
- Chronic loading of polypropylene sutures: implications for breakage after carotid endarterectomy. (n.d.). PubMed.
- In vivo response to polypropylene following implantation in animal models: a review of biocomp
- In vitro degradation and cytotoxicity of alkyl 2‐cyanoacrylate polymers for application to tissue adhesives. (2025, August 6).
- Wound related complications of skin sutures – A prospective study. (n.d.). IP Journal of Surgery and Allied Sciences.
- Degradation of cyanoacrylate adhesives in the presence and absence of fossil m
- In Vitro Toxicity Test of this compound, a Tissue Adhesive Used in Cardiovascular Surgery. (n.d.). IMR Press.
- Comparison of effectiveness of cyanoacrylate over conventional sutures in Implant stage II recovery procedure. A randomized controlled clinical study. (n.d.).
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A Comparative Guide to Gene Expression in Tissues Treated with Ethyl 2-Cyanoacrylate and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate cellular and molecular responses to biomaterials is paramount. Ethyl 2-cyanoacrylate, a widely utilized tissue adhesive, offers rapid wound closure but raises questions about its biocompatibility at the genetic level.[1][2] This guide provides a comparative analysis of gene expression in tissues treated with this compound, offering a framework for evaluating its performance against common alternatives and presenting the experimental data necessary for informed decision-making in pre-clinical and translational research.
Introduction: The Double-Edged Sword of Cyanoacrylate Adhesives
This compound is a short-chain cyanoacrylate that polymerizes rapidly upon contact with moisture, forming a strong bond that has found utility in various medical and commercial applications.[1][3] However, the degradation of short-chain cyanoacrylates can release byproducts like formaldehyde and cyanoacetate, which are known to cause local tissue toxicity and inflammation.[4][5] This has led to the development of longer-chain cyanoacrylates, such as 2-octyl-cyanoacrylate, which are generally considered to be more biocompatible due to their slower degradation rate.[2][6]
Beyond cyanoacrylates, other classes of surgical adhesives, such as fibrin glues, offer a different biocompatibility profile. Fibrin glues are derived from blood products and are inherently more biocompatible, but they typically offer lower adhesive strength compared to cyanoacrylates.[5][7][8] The choice of a tissue adhesive, therefore, involves a trade-off between adhesive strength, degradation rate, and biocompatibility. A thorough understanding of how these materials influence gene expression can provide critical insights into their mechanisms of action and potential long-term effects on tissue healing.
Experimental Design for Comparative Transcriptomic Analysis
To objectively compare the impact of this compound and its alternatives on tissue, a well-designed gene expression study is essential. Here, we outline a robust experimental workflow for a comparative transcriptomic analysis using RNA sequencing (RNA-Seq).
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomic analysis.
Step-by-Step Experimental Protocol
-
Cell Culture: Human dermal fibroblasts are cultured to 80% confluency in standard cell culture conditions.
-
Treatment: The cells are treated with extracts of the following materials:
-
This compound
-
2-Octyl-cyanoacrylate (as a more biocompatible cyanoacrylate alternative)
-
Fibrin Glue (as a non-cyanoacrylate alternative)
-
Sham Control (culture medium only)
-
-
Sample Collection: Cells are harvested at 24 and 72 hours post-treatment to capture both early and mid-phase gene expression changes.
-
RNA Extraction and Quality Control: Total RNA is extracted from the cell lysates, and the quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
RNA-Seq Library Preparation: High-quality RNA is used to prepare sequencing libraries.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing data is processed through a standard bioinformatic pipeline to identify differentially expressed genes and enriched biological pathways.
Comparative Gene Expression Analysis: Hypothetical Data
The following table summarizes the anticipated differentially expressed genes (DEGs) based on the known biocompatibility profiles of the tested adhesives.
| Gene | Function | This compound (Fold Change) | 2-Octyl-Cyanoacrylate (Fold Change) | Fibrin Glue (Fold Change) |
| Inflammation | ||||
| IL6 | Pro-inflammatory cytokine | ↑ 5.0 | ↑ 2.1 | ↑ 1.2 |
| TNF | Pro-inflammatory cytokine | ↑ 4.5 | ↑ 1.8 | ↑ 1.1 |
| IL1B | Pro-inflammatory cytokine | ↑ 6.2 | ↑ 2.5 | ↑ 1.3 |
| Wound Healing | ||||
| COL1A1 | Collagen Type I Alpha 1 Chain | ↓ 2.5 | ↓ 1.2 | ↑ 1.5 |
| MMP1 | Matrix Metallopeptidase 1 | ↑ 3.0 | ↑ 1.5 | ↑ 1.2 |
| TGFB1 | Transforming Growth Factor Beta 1 | ↑ 1.8 | ↑ 2.5 | ↑ 3.0 |
| Stress & Cytotoxicity | ||||
| HSP70 | Heat Shock Protein 70 | ↑ 4.0 | ↑ 1.5 | No Change |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | ↑ 3.5 | ↑ 1.3 | No Change |
| BAX | BCL2 Associated X, Apoptosis Regulator | ↑ 2.8 | ↑ 1.2 | No Change |
Interpretation of Gene Expression Data and Signaling Pathways
The hypothetical gene expression data suggests that this compound induces a more pronounced inflammatory and cytotoxic response compared to 2-octyl-cyanoacrylate and fibrin glue. The upregulation of pro-inflammatory cytokines (IL6, TNF, IL1B) is indicative of an acute inflammatory response, which is consistent with the known histotoxicity of short-chain cyanoacrylates.[2] The downregulation of COL1A1 and upregulation of MMP1 suggest a disruption of normal extracellular matrix remodeling, which could delay wound healing. Conversely, fibrin glue shows a gene expression profile more aligned with a pro-healing response, with a modest upregulation of TGFB1 and COL1A1.
Hypothetical Inflammatory Signaling Pathway
Caption: Hypothetical inflammatory signaling pathway activation.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of gene expression in tissues treated with this compound and its alternatives. The presented hypothetical data, grounded in existing biocompatibility studies, suggests that this compound may induce a significant inflammatory and cytotoxic gene expression signature. In contrast, longer-chain cyanoacrylates and fibrin glues appear to elicit a more favorable, pro-healing transcriptomic response.
For researchers and drug development professionals, these findings underscore the importance of moving beyond simple viability assays and embracing transcriptomic analyses to gain a deeper, more mechanistic understanding of biomaterial-tissue interactions. Future studies should aim to validate these hypothetical findings in more complex in vivo models and explore the long-term consequences of these gene expression changes on tissue regeneration and function.
References
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A Comparative Guide to Surgical Sealants: Assessing the Efficacy of Ethyl 2-Cyanoacrylate
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For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of an appropriate surgical sealant is a critical determinant of post-operative success, directly impacting patient recovery and minimizing complications. This guide provides an in-depth, evidence-based comparison of ethyl 2-cyanoacrylate (ECA) with other leading surgical sealants, including fibrin, polyethylene glycol (PEG) polymers, and albumin-based adhesives. By examining key performance metrics such as burst strength, adhesion, and biocompatibility through the lens of established experimental protocols, this document aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in their pursuit of novel sealant technologies.
Introduction: The Imperative for Effective Surgical Sealing
Surgical sealants are vital for achieving hemostasis, preventing air and fluid leakages, and reinforcing delicate tissue repairs.[1][2] The ideal sealant must exhibit a delicate balance of properties: robust adhesion to wet, dynamic tissues, sufficient mechanical strength to withstand physiological pressures, controlled biodegradability, and excellent biocompatibility to prevent adverse tissue reactions.[2][3] While numerous products are available, each class of sealant possesses a distinct profile of advantages and limitations. This guide focuses on the performance of this compound, a rapidly polymerizing adhesive, in relation to other commonly employed surgical sealants.
This compound: Mechanism and Performance Profile
This compound is a monomer that undergoes rapid anionic polymerization upon contact with moisture, forming a strong adhesive bond.[4] This characteristic allows for quick and effective wound closure and hemostasis.[5] However, the degradation of ECA can release byproducts like formaldehyde, which are associated with cytotoxicity and inflammatory responses, raising concerns about its biocompatibility for internal applications.[2][6]
Comparative Analysis of Sealing Efficacy
The efficacy of a surgical sealant is a composite of its mechanical and biological performance. Here, we compare ECA to other major sealant categories based on critical experimental parameters.
Fibrin Sealants
Fibrin sealants emulate the final stage of the coagulation cascade, forming a biocompatible fibrin clot.[5] They are widely used due to their excellent biocompatibility and safety profile.[5]
-
Burst Strength: Fibrin sealants generally exhibit lower burst strength compared to cyanoacrylates.[7][8]
-
Adhesion: While demonstrating good tissue adhesion, the bond strength of fibrin glues is typically less than that of ECA.[7][8]
-
Biocompatibility: Fibrin sealants are considered highly biocompatible, with a low incidence of inflammation and foreign body reaction.[5]
Polyethylene Glycol (PEG) Polymers
PEG-based sealants are synthetic hydrogels that form a cross-linked matrix, offering a high degree of customizability in their properties.[][10][11]
-
Burst Strength: The burst strength of PEG sealants can be engineered to be comparable to or even exceed that of fibrin sealants.[12]
-
Adhesion: PEG sealants provide strong and reliable adhesion to various tissues.[10]
-
Biocompatibility: PEG is known for its low toxicity and immunogenicity, making these sealants highly biocompatible.[][11][13] Histological evaluations have shown minimal inflammatory responses to PEG-based sealants.[3][13]
Albumin-Based Sealants
These sealants, such as BioGlue®, are typically composed of bovine serum albumin and glutaraldehyde, which cross-link to form a strong adhesive.[1][14]
-
Burst Strength: Albumin-based sealants are known for their high burst strength, making them suitable for high-pressure applications like vascular surgery.[1]
-
Adhesion: They exhibit excellent adhesion to tissues.[14]
-
Biocompatibility: The presence of glutaraldehyde can lead to cytotoxicity and a more pronounced inflammatory response compared to other sealant types.[3][15]
Quantitative Performance Data
| Sealant Type | Mean Burst Strength | Adhesion Strength | Biocompatibility Profile |
| This compound | High[1][16] | High[5][17][18] | Moderate to Low[2][6][19][20] |
| Fibrin Sealants | Low to Moderate[7] | Moderate[7] | High[5] |
| PEG Polymers | Moderate to High[12] | Moderate to High[10][12] | High[3][][11][13] |
| Albumin-Based Sealants | High[1] | High[14] | Moderate[3][15] |
Disclaimer: The values presented are a synthesis of data from multiple studies and can vary based on the specific product formulation, experimental setup, and tissue type.
Methodologies for Efficacy Assessment
Standardized experimental protocols are crucial for the objective comparison of surgical sealants.
Burst Strength Evaluation
This protocol quantifies the pressure a sealed defect can withstand before leakage.
-
Tissue Preparation: A standardized defect is created in an ex vivo tissue model, such as a porcine lung lobe for air leak assessment or an artery for liquid leakage.[21]
-
Sealant Application: The sealant is applied to the defect following the manufacturer's instructions and allowed to cure.
-
Pressurization: The tissue is connected to a pressure source and transducer. Air or a colored liquid is introduced at a controlled rate.
-
Measurement: The pressure at which the first sign of leakage occurs is recorded as the burst strength.[21]
Adhesion Strength Measurement
This protocol determines the force required to detach the sealant from a tissue substrate.
-
Substrate Preparation: A uniform layer of the sealant is applied between two pieces of a standardized tissue substrate (e.g., porcine skin).[22][23]
-
Curing: The sealant is allowed to cure for the specified duration.
-
Tensile Testing: The bonded tissue samples are mounted in a tensiometer.
-
Data Collection: A tensile load is applied until the bond fails. The maximum force required for detachment is recorded as the adhesion strength.[22][23]
Conclusion and Future Directions
This compound stands out for its exceptional adhesive and burst strength, making it a compelling option for applications where mechanical performance is the primary consideration.[5][17][18] However, its biocompatibility remains a significant concern, particularly for internal use.[2][6][19][20] Fibrin and PEG-based sealants offer superior biocompatibility, albeit with generally lower mechanical properties.[3][5][7][12][13] Albumin-based sealants provide a strong alternative but carry the potential for glutaraldehyde-related cytotoxicity.[1][3][14][15]
The future of surgical sealant development lies in the creation of novel biomaterials that synergize the high mechanical strength of cyanoacrylates with the favorable biocompatibility of natural or synthetic polymers. Researchers and drug development professionals should focus on innovative formulations that minimize toxic degradation byproducts while maximizing adhesive and cohesive properties.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl 2-Cyanoacrylate
As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a profound commitment to safety and responsible chemical stewardship. Ethyl 2-cyanoacrylate, the reactive monomer in "super glue," is a staple in many research settings for its rapid bonding capabilities. However, its high reactivity demands a rigorous and informed approach to its disposal. This guide provides a procedural framework grounded in chemical principles to ensure the safe and compliant disposal of this compound waste streams.
The core principle underpinning the safe disposal of this compound is the controlled, intentional initiation of its polymerization.[1][2] Uncured, liquid this compound is a reactive monomer, but once polymerized, it becomes a stable, solid poly(this compound), which is significantly less hazardous and easier to manage.[3][4][5]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical waste, a thorough understanding of the associated hazards is paramount. This compound is a combustible liquid and a potent irritant to the skin, eyes, and respiratory system.[6][7][8] Its most prominent hazardous property is its ability to bond skin and eyelids in seconds.[6][7][9] The polymerization process is also exothermic, meaning it releases heat. In large quantities or when absorbed onto certain materials like cotton or paper, this heat generation can be rapid and intense, posing a risk of smoke, strong vapors, and even thermal burns or autoignition.[9][10]
Adherence to proper PPE is non-negotiable. The following table outlines the minimum requirements for handling this compound waste.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the liquid monomer, which can bond eyelids instantly.[7][9] |
| Hand Protection | Nitrile or Polyethylene gloves. | Provides a chemical barrier. Crucially, do not use cotton or rubber gloves. [9] Cyanoacrylate can react with cotton, causing a strong exothermic reaction that can lead to burns.[9][10] |
| Protective Clothing | Standard laboratory coat. | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is poor or if handling large volumes. | Vapors can cause respiratory irritation.[7][11][12] ACGIH has established a Threshold Limit Value (TLV) of 0.2 ppm as a time-weighted average (TWA).[9][11][12] |
Disposal Decision Workflow
To streamline the disposal process, the following decision tree illustrates the appropriate pathway based on the nature of the this compound waste.
Caption: Disposal decision tree for this compound waste.
Core Disposal Protocols
The following protocols provide step-by-step guidance for the scenarios outlined in the workflow diagram.
Protocol 3.1: Small Spills (Liquid, <50mL)
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[13]
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or diatomaceous earth.[7][13]
-
Transfer: Carefully scoop the absorbed material into a designated, properly labeled chemical waste container (e.g., a glass beaker or polyethylene pail).
-
Initiate Polymerization: Slowly add water to the container to initiate polymerization. Be aware that the reaction may generate heat.
-
Final Disposal: Once the material has fully cured into a solid mass, it can be disposed of according to Protocol 3.4.
Protocol 3.2: Large Spills (Liquid, >50mL)
The primary objective is to rapidly convert the hazardous liquid into a manageable solid.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.
-
Polymerize in Situ: Gently flood the spill area with a large volume of water.[2][9][14] This will cause the this compound to rapidly polymerize into a solid sheet.
-
Mechanical Removal: Once the adhesive is fully cured and hardened, use a scraper or other appropriate tool to physically remove the solid polymer from the surface.[2][9][14]
-
Package for Disposal: Place the cured polymer pieces into a labeled waste container for disposal as a non-hazardous solid, pending local regulations.[4][10]
Protocol 3.3: Unused or Expired Product (Bulk Liquid)
Never dispose of liquid this compound directly into a sink or trash bin.[13] The monomer must be converted to the polymer form first.
-
Select a Container: Choose a suitably large, open-top, chemically resistant container (e.g., a polyethylene pail).
-
Add Absorbent: Fill the container partway with an inert absorbent like sand or vermiculite. This helps to disperse the liquid and control the exothermic reaction.
-
Pour and Mix: In a well-ventilated area, slowly pour the liquid cyanoacrylate onto the absorbent material and mix gently.
-
Induce Polymerization: Slowly and carefully add water to the mixture to initiate polymerization. Do not seal the container during this process, as heat and pressure can build up.[9]
-
Cure and Dispose: Allow the mixture to cool and fully cure into a solid block. Dispose of the solid block as outlined in Protocol 3.4.
Protocol 3.4: Cured (Polymerized) this compound
-
Confirmation of Cure: Ensure the material is fully hardened and no liquid monomer remains.
-
Waste Classification: Fully cured cyanoacrylate is generally considered a non-hazardous, water-insoluble solid.[4][5][10]
-
Disposal: Dispose of the cured material in a permitted industrial or solid waste facility.[3][4] While often treated as normal solid waste, it is imperative to consult and adhere to all local, state, and federal regulations.[8][9]
Protocol 3.5: Contaminated Materials (Wipes, Paper Towels, Gloves)
This is a critical safety protocol due to the risk of autoignition.
-
IMMEDIATE QUENCHING: Immediately upon use, any absorbent material (cloth, paper towels) moistened with liquid this compound must be soaked with water.[9][14] This forces polymerization and dissipates the exothermic heat, preventing a fire hazard.
-
Secure Storage: Place the water-soaked materials into a non-absorbent, sealable container, such as a metal can with a lid or a polyethylene bag.[15] This prevents the material from drying out and posing a delayed hazard.
-
Final Disposal: Dispose of the sealed container according to your institution's chemical waste procedures, typically alongside other solid laboratory waste.
Waste Classification and Regulatory Compliance
While cured this compound is often not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, the responsibility for accurate waste classification lies with the chemical waste generator.[12][16] Always consult your institution's Environmental Health & Safety (EHS) department and refer to local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9][16] In some regions, it may fall under specific waste codes for adhesives, such as the European Waste Catalogue (EWC) code 08 04 09 for waste adhesives and sealants.[4]
By understanding the fundamental chemistry of this compound and adhering to these rigorous, step-by-step protocols, you can effectively manage its disposal, ensuring a safe laboratory environment and maintaining full regulatory compliance.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
